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2-Amino-4-hydroxy-4-methylpentanoic acid Documentation Hub

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  • Product: 2-Amino-4-hydroxy-4-methylpentanoic acid

Core Science & Biosynthesis

Foundational

The Isolation, Quantification, and Mechanistic Profiling of 4-Hydroxyisoleucine: A Technical Whitepaper

Executive Summary 4-Hydroxyisoleucine (4-HIL) is a potent, non-proteinogenic branched-chain amino acid that has garnered significant attention in metabolic pharmacology. Unlike standard alpha-amino acids utilized in prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a potent, non-proteinogenic branched-chain amino acid that has garnered significant attention in metabolic pharmacology. Unlike standard alpha-amino acids utilized in protein synthesis, 4-HIL functions primarily as a secondary plant metabolite. It exhibits unique insulinotropic and insulin-sensitizing properties, making it a high-value target for researchers developing therapeutics for Type 2 diabetes, obesity, and dyslipidemia 1. This whitepaper provides an authoritative guide on the natural sources of 4-HIL, the physicochemical rationale behind its extraction, and the molecular mechanisms governing its biological efficacy.

Natural Sources and Phytochemical Variability

While trace amounts of 4-HIL can be found in a few other botanical species, the seeds of fenugreek (Trigonella foenum-graecum) serve as the sole commercially and scientifically viable natural reservoir 2. However, the accumulation of this amino acid is not uniform; it is highly dependent on genetic lineage and environmental stressors.

As demonstrated in recent agronomic profiling, water availability during cultivation plays a critical role in secondary metabolite biosynthesis. Optimal irrigation prevents the diversion of metabolic precursors toward stress-response compounds (such as trigonelline), thereby allowing a higher accumulation of 4-HIL 3.

Table 1: Quantitative Comparison of 4-HIL Content in Fenugreek Seeds by Geographical Origin 4 [[3]]()

Geographical SourceCultivation Condition4-Hydroxyisoleucine Content (%)
IndiaIrrigated1.90
IndiaRainfed / Non-Irrigated1.82
MalaysiaIrrigated1.66
Turkey (Amasya)Irrigated1.63
IranNot Specified0.27 – 0.40

Experimental Workflow: Extraction and Purification Protocol

Extracting a highly polar, non-proteinogenic amino acid from a complex seed matrix requires strategic solvent selection and phase separation. The following protocol is designed as a self-validating system, ensuring high yield and purity by anticipating and mitigating matrix interferences.

Phase 1: Matrix Disruption & Defatting
  • Procedure: Grind dried Trigonella foenum-graecum seeds to pass through a 40-mesh sieve. Suspend the powder in hexane or petroleum ether (1:5 w/v) and agitate at room temperature for 24 hours. Filter and air-dry the retentate 25.

  • Causality: Fenugreek seeds contain significant lipid fractions (up to 7%). If not removed, these lipids form intractable emulsions during downstream aqueous extraction and irreversibly foul the pores of cation-exchange resins, drastically reducing column lifespan and yield.

Phase 2: Polar Solvent Extraction
  • Procedure: Extract the defatted biomass using a 50% (v/v) ethanol-water solution at a 1:10 solid-to-solvent ratio for 90 minutes under continuous stirring. Filter the slurry and concentrate the filtrate under reduced pressure (<50°C) 2.

  • Causality: While 4-HIL is highly water-soluble, pure water extracts massive quantities of mucilaginous galactomannans (soluble fiber), making subsequent filtration nearly impossible. The 50% ethanol concentration precisely balances the dielectric constant to solubilize the polar amino acid while precipitating the interfering high-molecular-weight polysaccharides.

Phase 3: Cation-Exchange Chromatography
  • Procedure: Dissolve the concentrated extract in demineralized water and load it onto a strong cation-exchange resin column. Wash with water to remove neutral and anionic impurities. Elute the target compound using a 1N to 2N ammonia solution 5.

  • Causality: Amino acids are amphoteric. At a neutral or slightly acidic pH, the amine group of 4-HIL is protonated (cationic) and binds tightly to the negatively charged resin. The ammonia wash raises the pH above the molecule's isoelectric point, deprotonating the amine group, neutralizing the molecule, and triggering its release from the resin.

Phase 4: Crystallization & System Validation
  • Procedure: Concentrate the ammonia eluate and crystallize the 4-HIL using diethyl ether or absolute ethanol 5. Validate the final purity using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.

  • Validation Causality: Because 4-HIL lacks a conjugated pi-electron system, standard UV detection is highly insensitive. Pre-column derivatization (e.g., with o-phthalaldehyde) is mandatory to create a fluorescent derivative, ensuring accurate quantification and validating the success of the purification protocol 6.

ExtractionWorkflow Seed Fenugreek Seeds (Trigonella foenum-graecum) Grind Milling & Sieving (40-mesh) Seed->Grind Defat Defatting (Hexane / Petroleum Ether) Grind->Defat Extract Solvent Extraction (50% EtOH-Water, 1:10 w/v) Defat->Extract Filter Filtration & Concentration (<50°C Rotary Evaporation) Extract->Filter IonExchange Cation-Exchange Chromatography (Bind at neutral pH) Filter->IonExchange Elute Ammonia Elution (1N - 2N NH4OH) IonExchange->Elute Crystallize Crystallization (Diethyl Ether / EtOH) Elute->Crystallize Pure Purified 4-Hydroxyisoleucine (>90% Yield) Crystallize->Pure

Fig 1. Step-by-step extraction and purification workflow for 4-hydroxyisoleucine from fenugreek.

Mechanistic Profiling & Insulin Signaling

The therapeutic value of 4-HIL is driven by a dual-action mechanism that addresses both insulin secretion and peripheral insulin resistance.

1. Glucose-Dependent Insulinotropic Action: Unlike sulfonylureas, which force insulin secretion regardless of ambient glucose levels, 4-HIL acts directly on pancreatic beta-cells to stimulate insulin release only under hyperglycemic conditions 7. This glucose-dependency significantly mitigates the risk of iatrogenic hypoglycemia during treatment.

2. Peripheral Insulin Sensitization (Skeletal Muscle & Adipose Tissue): In states of obesity and lipotoxicity, elevated free fatty acids (FFAs) induce the production of pro-inflammatory cytokines like TNF-α. This inflammation activates kinases such as JNK and p38 MAPK, which aberrantly phosphorylate Insulin Receptor Substrate-1 (IRS-1) at Serine 307. This specific phosphorylation sterically hinders IRS-1 from interacting with the insulin receptor, effectively blunting the downstream PI3K/AKT signaling cascade 8.

4-HIL intervenes by downregulating TNF-α expression (via regulation of the TACE/TIMP3 system), thereby suppressing IRS-1 Ser307 phosphorylation 8. Concurrently, 4-HIL activates AMP-activated protein kinase (AMPK), which promotes mitochondrial biogenesis and energy metabolism 9. The removal of the inhibitory serine phosphorylation allows the restoration of the PI3K/AKT pathway, culminating in the successful translocation of GLUT4 transporters to the plasma membrane to facilitate glucose uptake.

SignalingPathway HIL 4-Hydroxyisoleucine TNFa TNF-α / Inflammation HIL->TNFa Inhibits AMPK AMPK Activation HIL->AMPK Activates PI3K PI3K HIL->PI3K JNK JNK / p38 MAPK TNFa->JNK IRS1_Ser IRS-1 (Ser307) Phosphorylation JNK->IRS1_Ser IRS1_Ser->PI3K Blunts Mito Mitochondrial Biogenesis AMPK->Mito AKT AKT (Ser473) Phosphorylation PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Peripheral Glucose Uptake & Insulin Sensitivity Mito->Glucose GLUT4->Glucose

Fig 2. Molecular mechanism of 4-hydroxyisoleucine in ameliorating insulin resistance.

References

  • PMC / MDPI. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. [Link]

  • PubMed / Elsevier. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. [Link]

  • MDPI. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. [Link]

  • Dove Medical Press. 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression. [Link]

  • QuickCompany / Indian Patent Office. A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek. [Link]

  • Google Patents. WO2003094948A1 - Fenugreek seed bio-active compositions and methods for extracting same.
  • Frontiers in Plant Science. Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine.[Link]

Sources

Exploratory

Physicochemical Properties and Biosynthetic Profiling of 4-Hydroxyleucine: A Technical Guide for Drug Development

Executive Summary As modern drug discovery increasingly pivots toward highly functionalized, non-proteinogenic amino acids, 4-hydroxyleucine ((2S)-2-amino-4-hydroxy-4-methylpentanoic acid) has emerged as a critical chira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly pivots toward highly functionalized, non-proteinogenic amino acids, 4-hydroxyleucine ((2S)-2-amino-4-hydroxy-4-methylpentanoic acid) has emerged as a critical chiral building block [[1]]([Link]). Characterized by a tertiary alcohol positioned on a leucine backbone, this compound presents unique physicochemical properties that make it an attractive candidate for metabolic syndrome therapeutics and a direct precursor for bioactive furanones .

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of 4-hydroxyleucine's physicochemical profile, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, and a self-validating chemoenzymatic protocol for its synthesis utilizing Fe(II)/α-ketoglutarate-dependent dioxygenases .

Structural & Physicochemical Characterization

Understanding the physicochemical baseline of 4-hydroxyleucine is paramount for formulation and pharmacokinetic modeling. The introduction of the C4 hydroxyl group significantly alters the molecule's hydration shell and lipophilicity compared to canonical L-leucine, driving its unique biological behavior .

Table 1: Core Physicochemical Parameters

Data sourced from PubChem computational properties .

ParameterValueAnalytical & Formulation Relevance
IUPAC Name (2S)-2-amino-4-hydroxy-4-methylpentanoic acidDefines the critical stereocenter at C2.
Molecular Weight 147.17 g/mol Well below the 500 Da threshold; ideal for membrane permeation.
Exact Mass 147.0895 DaPrimary target mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3 -3.1Highly hydrophilic; necessitates active transport mechanisms for cellular uptake.
Topological Polar Surface Area (TPSA) 83.6 ŲFalls within the optimal range (<140 Ų) for favorable oral bioavailability.
Complexity 133Indicates a straightforward structural topology, minimizing steric hindrance.
Table 2: ADMET & Drug-Likeness Profile

Data derived from ADMETLab 2.0 predictive modeling [[2]]([Link]).

MetricStatus / ValuePharmacological Implication
Lipinski's Rule of 5 Compliant (0 violations)High probability of successful oral formulation and systemic absorption.
Fsp3 (Fraction sp3 carbons) 0.83High three-dimensionality correlates with reduced off-target toxicity and better receptor fit.
Synthetic Accessibility (SAscore) 3.59A score < 6 indicates the molecule is highly scalable, particularly via biocatalytic routes.

Biosynthetic Pathways & Enzymatic Logic

Traditional organic synthesis of tertiary alcohols on chiral amino acid backbones is notoriously inefficient. Chemical routes suffer from poor regioselectivity and a high risk of unwanted dehydration (elimination) reactions.

To circumvent these bottlenecks, we leverage L-isoleucine-4-hydroxylase (IDO) , an Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase originally characterized in Bacillus thuringiensis [[3]]([Link]) .

Mechanistic Causality: Biocatalysis using IDO provides absolute regioselectivity for the C4 position of aliphatic amino acids [[4]]([Link]). The catalytic cycle is initiated by the binding of Fe(II) and α-KG in the active site. The subsequent binding of molecular oxygen triggers the oxidative decarboxylation of α-KG to succinate, generating a highly reactive Fe(IV)=O (ferryl) intermediate . This species abstracts a hydrogen atom specifically from the C4 carbon of L-leucine, forming a transient radical that rapidly undergoes hydroxyl rebound to yield the target 4-hydroxyleucine [[5]]([Link]).

Workflow N1 1. Substrate Prep L-Leu + α-KG + Fe(II) N2 2. IDO Biocatalysis C4-H Abstraction N1->N2 Enzymatic Turnover N3 3. LC-MS/MS Monitoring Mass Shift (+16 Da) N2->N3 Aliquot Sampling N4 4. Cation-Exchange Resin Purification N3->N4 >95% Conversion N5 5. NMR Validation Structural Confirmation N4->N5 Elution & Lyophilization

Fig 1. Self-validating chemoenzymatic workflow for 4-hydroxyleucine synthesis.

Experimental Protocol: Chemoenzymatic Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every critical step includes an analytical checkpoint to confirm causality and product integrity.

Step 1: Biocatalytic Reaction Assembly
  • Action: In a 100 mM HEPES buffer (pH 7.0), combine 5 mM L-leucine, 5 mM α-KG, 5 mM ascorbate, and 5 mM FeSO4·7H2O. Introduce 10 µg of purified recombinant IDO .

  • Causality: HEPES buffer at pH 7.0 maintains L-leucine in its zwitterionic state, which is structurally critical for proper stereochemical orientation within the IDO active site. Ascorbate is strictly required to reduce any uncoupled, inactive Fe(III) back to the catalytically active Fe(II) state, preventing premature enzyme quenching .

Step 2: Reaction Execution and LC-MS/MS Monitoring
  • Action: Incubate the reaction at 34 °C for 1 hour with vigorous shaking (to ensure continuous O₂ dissolution) . Extract 10 µL aliquots at 15-minute intervals for LC-MS/MS analysis.

  • Causality: Real-time LC-MS/MS monitoring acts as our primary validation checkpoint. We track the exact mass shift from L-leucine (m/z 132 [M+H]⁺) to 4-hydroxyleucine (m/z 148 [M+H]⁺) . This confirms product formation and ensures the enzyme is not over-oxidizing the substrate into unwanted ketones.

Step 3: Downstream Purification via Cation-Exchange
  • Action: Terminate the reaction by ultrafiltration (10 kDa MWCO) to remove the IDO enzyme. Load the filtrate onto a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with deionized water, then elute with 1 M NH₄OH.

  • Causality: The zwitterionic 4-hydroxyleucine binds tightly to the acidic resin, while anionic byproducts (succinate and unreacted α-KG) are washed away in the flow-through. The basic eluent neutralizes the resin, releasing the highly pure amino acid.

Step 4: Final Structural Validation (NMR)
  • Action: Lyophilize the eluate and dissolve in D₂O for ¹H-NMR and ¹³C-NMR analysis.

  • Causality: NMR provides the ultimate structural proof. The disappearance of the C4 methine proton signal and the downfield shift of the adjacent methyl groups definitively validate the regioselective installation of the tertiary alcohol at the C4 position.

Conclusion

4-Hydroxyleucine represents a high-value, drug-like scaffold with excellent physicochemical properties for oral bioavailability and target engagement [[2]]([Link]) . By replacing outdated synthetic chemistry with precision Fe(II)/α-KG biocatalysis, drug development professionals can achieve scalable, stereospecific production . The integrated analytical checkpoints detailed above ensure that this workflow remains a robust, self-validating standard for non-proteinogenic amino acid synthesis.

References

  • [2] Ahmad et al., "Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches" - Frontiers in Chemistry (2023). URL:[Link]

  • [1] National Center for Biotechnology Information, "4-hydroxy-L-leucine | C6H13NO3 | CID 21087467" - PubChem (2025). URL:[Link]

  • [3] Smirnov et al., "A novel l-isoleucine-4′-dioxygenase and l-isoleucine dihydroxylation cascade in Pantoea ananatis" - Microbial Biotechnology (2013). URL:[Link]

  • [4] Smirnov et al., "A novel family of bacterial dioxygenases that catalyse the hydroxylation of free l-amino acids" - FEMS Microbiology Letters (2012). URL:[Link]

  • [5] "Mechanistic Analysis of Stereodivergent Nitroalkane Cyclopropanation Catalyzed by Nonheme Iron Enzymes" - ACS Catalysis (2020). URL:[Link]

Sources

Foundational

The Biological and Pharmacological Role of 2-Amino-4-hydroxy-4-methylpentanoic Acid in Plants and Translational Medicine

Executive Summary 2-Amino-4-hydroxy-4-methylpentanoic acid (commonly referred to as 4-hydroxyleucine or 4-HL) is a non-proteinogenic branched-chain amino acid[1]. Predominantly isolated from the seeds of Trigonella foenu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-hydroxy-4-methylpentanoic acid (commonly referred to as 4-hydroxyleucine or 4-HL) is a non-proteinogenic branched-chain amino acid[1]. Predominantly isolated from the seeds of Trigonella foenum-graecum (Fenugreek), this secondary metabolite serves a dual purpose. In plant biology, it functions as a critical chemical defense mechanism, nitrogen sink, and osmoprotectant[2][3]. In translational medicine and drug development, it is highly regarded for its robust, glucose-dependent insulinotropic (insulin-stimulating) properties and its ability to reverse hepatic insulin resistance[4][5][6].

This whitepaper provides an in-depth technical analysis of its endogenous biological role, biosynthetic pathways, pharmacological mechanisms, and validated experimental protocols for its isolation and in vitro evaluation.

Chemical Identity and Biosynthetic Pathway

Structurally, 2-Amino-4-hydroxy-4-methylpentanoic acid (C₆H₁₃NO₃) is a hydroxylated derivative of L-leucine[1]. In the plant matrix, its biosynthesis is strictly regulated and occurs primarily during seed development.

The biosynthetic pathway is catalyzed by a highly specific7 (leucine/isoleucine hydroxylase)[7]. This enzyme requires molecular oxygen, 2-oxoglutarate as a co-substrate, and Fe²⁺ and ascorbate as essential cofactors to facilitate the stereospecific hydroxylation of the branched-chain precursor[7].

Biosynthesis Leu L-Leucine (Precursor) Enzyme 2-Oxoacid-dependent Dioxygenase Leu->Enzyme CoFactors O2 + 2-Oxoglutarate Fe2+, Ascorbate CoFactors->Enzyme Product 2-Amino-4-hydroxy-4- methylpentanoic acid Enzyme->Product Hydroxylation Byproduct Succinate + CO2 Enzyme->Byproduct

Biosynthetic pathway of 4-hydroxyleucine via 2-oxoacid-dependent dioxygenase.

Endogenous Biological Role in Plants

While highly valued in pharmacology, 2-Amino-4-hydroxy-4-methylpentanoic acid evolved primarily to ensure plant survival under biotic and abiotic stress. As a non-protein amino acid (NPAA), it fulfills three core functions within the plant ecosystem:

A. Chemical Defense and Anti-Herbivory

NPAAs act as structural analogues to proteinogenic amino acids. 4-Hydroxyleucine closely mimics L-leucine. When herbivores or pathogenic microbes consume the plant tissue, this compound competitively inhibits leucyl-tRNA synthetase[2]. If successfully loaded onto a tRNA, it is misincorporated into the herbivore's nascent polypeptides. This misincorporation disrupts normal protein folding, leading to the accumulation of toxic, non-functional proteins, thereby deterring predation[2][3].

B. Stable Nitrogen Storage

During seed dormancy, plants require a stable nitrogen pool that is resistant to degradation by opportunistic soil microbes. Because most microbial proteases and metabolic enzymes are highly specific to standard L-amino acids, 4-hydroxyleucine serves as a secure, soluble nitrogen sink that the plant can rapidly mobilize upon germination[2].

C. Abiotic Stress Tolerance (Osmoregulation)

Under conditions of high salinity or drought, plants accumulate specific secondary metabolites to maintain cellular turgor. 4-Hydroxyleucine acts as a compatible osmolyte. It interacts with membrane phospholipids to stabilize lipid bilayers, prevent lipid peroxidation, and scavenge reactive oxygen species (ROS) generated during environmental stress[3].

Translational Pharmacology: Metabolic Regulation

In mammalian systems, plant-derived 2-Amino-4-hydroxy-4-methylpentanoic acid exhibits profound metabolic regulatory effects, making it a prime candidate for Type 2 Diabetes Mellitus (T2DM) drug development[8][9].

Glucose-Dependent Insulinotropic Action

Unlike synthetic sulfonylureas that force insulin secretion regardless of blood glucose levels (often causing dangerous hypoglycemia), 4-hydroxyleucine acts as a glucose-dependent secretagogue [5]. It stimulates a biphasic release of insulin from pancreatic beta-cells only when extracellular glucose concentrations are elevated (typically >8.3 mM)[5]. It achieves this without altering the activity of neighboring alpha or delta cells.

Reversal of Hepatic Insulin Resistance

In the liver, lipotoxicity and chronic inflammation (driven by cytokines like TNF-α) induce insulin resistance by activating the JNK signaling pathway. 4-Hydroxyleucine directly 6[6]. This inhibition restores the downstream phosphorylation of AKT and GSK-3, effectively rescuing hepatic glycogen synthesis[6].

Pharmacology HL 4-Hydroxyleucine BetaCell Pancreatic Beta-Cell HL->BetaCell Direct Action Liver Hepatocyte HL->Liver Cellular Uptake Insulin Biphasic Insulin Secretion BetaCell->Insulin Secretagogue Effect Glucose Elevated Glucose (>8.3 mM) Glucose->BetaCell Sensitizes JNK JNK / IRS-1 Pathway Liver->JNK Inhibits TNF-α induced IR Glycogen Glycogen Synthesis JNK->Glycogen Restores

Dual mechanistic action of 4-hydroxyleucine on pancreatic beta-cells and hepatocytes.

Quantitative Data Summaries

The following table synthesizes the quantitative pharmacological efficacy of 4-hydroxyleucine and its parent plant extracts across various metabolic biomarkers[5][6][8][9].

Table 1: Pharmacological Efficacy on Metabolic Biomarkers

BiomarkerTissue / ModelEffect Size / ObservationPrimary Mechanism of Action
Insulin Secretion Pancreatic β-cellsBiphasic, dose-dependent increaseDirect secretagogue (Active only at >8.3 mM Glucose)
Blood Glucose In vivo (Diabetic Rats)Significant reduction at 2–8 g/kg extractEnhanced peripheral glucose uptake & insulin release
Hepatic Glycogen Hepatocytes (HepG2)Restored synthesis under TNF-α stressInhibition of JNK/IRS-1 pathway; AKT/GSK-3 activation
Triglycerides (TG) Plasma / LiverDecreased circulating levelsDownregulation of lipogenic gene expression
Total Cholesterol PlasmaDecreased levelsIncreased fecal excretion of sterols/bile acids

Experimental Protocols & Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical methodological choices.

Protocol 1: Extraction and Isolation from Plant Matrix

Objective: Isolate high-purity 2-Amino-4-hydroxy-4-methylpentanoic acid from Trigonella foenum-graecum seeds.

  • Defatting: Mill seeds to a fine powder (60 mesh). Macerate in n-hexane (1:5 w/v) for 24 hours at 25°C.

    • Causality: Fenugreek contains 5-10% fixed oils. Removing these lipophilic compounds prevents column fouling and increases the subsequent extraction efficiency of polar amino acids.

  • Hydroalcoholic Extraction: Extract the defatted marc using 70% Ethanol (v/v) at 60°C for 4 hours under reflux.

    • Causality: A 70% ethanol solution provides the optimal dielectric constant to solubilize free amino acids while simultaneously precipitating high-molecular-weight galactomannans (mucilage), which would otherwise cause severe viscosity issues.

  • Cation-Exchange Chromatography: Acidify the filtered extract to pH 2.5 using 1M HCl. Load onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water until the effluent is clear.

    • Causality: At pH 2.5, the amino group of the target molecule is fully protonated ( NH3+​ ). This ensures strong ionic binding to the resin, allowing neutral saponins and anionic impurities to be washed away.

  • Elution & Purification: Elute the amino acid fraction using 2M NH4​OH . Concentrate in vacuo. Purify the residue via preparative HPLC (C18 column, isocratic elution with 0.1% TFA in Water/Acetonitrile).

Workflow S1 Fenugreek Seeds S2 Defatting (Hexane) S1->S2 S3 Extraction (70% EtOH) S2->S3 S4 Cation Exchange (pH 2.5) S3->S4 S5 Elution (2M NH4OH) S4->S5 S6 HPLC Purification S5->S6

Step-by-step extraction and isolation workflow for 4-hydroxyleucine from plant matrix.

Protocol 2: In Vitro Glucose-Dependent Insulin Secretion Assay

Objective: Validate the secretagogue activity and glucose-dependence of the isolated compound.

  • Cell Culture & Preparation: Culture INS-1 (pancreatic beta) cells in RPMI-1640 medium (10% FBS). Seed at 1×105 cells/well in a 96-well plate.

  • Glucose Starvation (Self-Validation Step): Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Incubate in glucose-free KRBH for 2 hours.

    • Causality: This step depletes intracellular glucose stores, establishing a true, zero-interference baseline to accurately measure the secretagogue effect.

  • Treatment: Expose cells to varying concentrations of the isolate (100 µM to 1 mM) under two conditions: Basal Glucose (3.3 mM) and Stimulatory Glucose (16.7 mM) for 1 hour. Include Tolbutamide (200 µM) as a positive control.

  • Quantification: Collect supernatants and quantify secreted insulin via a high-sensitivity rat insulin ELISA kit.

    • Validation Check: The assay is considered valid only if the isolate shows no significant insulin spike at 3.3 mM glucose compared to the vehicle, confirming its mechanism is strictly glucose-dependent.

References

  • "2-Amino-4-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14214359 - PubChem" , National Institutes of Health (NIH). 1

  • "Anti-Diabetic Medicinal Plants: Exploring Pharmacotherapeutic Potentials" , International Journal of Medical and Pharmaceutical Sciences. 4

  • "Medicinal Herbal Plants and Allopathic Drugs to Treat Diabetes Mellitus: A glance" , MedWin Publishers. 8

  • "Indian Herbs and Herbal Drugs Used for the Treatment of Diabetes - PMC" , National Institutes of Health (NIH). 9

  • "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC" , National Institutes of Health (NIH). 10

  • "Characterization of a dioxygenase from Trigonella foenum-graecum involved in 4-hydroxyisoleucine biosynthesis - PubMed" , National Institutes of Health (NIH). 7

  • "Production of secondary metabolites under challenging environments: understanding functions and mechanisms of signalling molecules - Frontiers" , Frontiers in Plant Science. 2

  • "Original Article 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro" , American Journal of Translational Research. 6

Sources

Exploratory

4-Hydroxyisoleucine: A Non-Proteinogenic Amino Acid for Metabolic Syndrome Management

Executive Summary 4-Hydroxyisoleucine (4-HIL) is a peculiar, non-proteinogenic branched-chain amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum), where it constitutes up to 80% of the fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a peculiar, non-proteinogenic branched-chain amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum), where it constitutes up to 80% of the free amino acid profile[1],[2]. Unlike conventional therapies for type 2 diabetes mellitus (T2DM) such as sulfonylureas, 4-HIL exhibits a unique glucose-dependent insulinotropic action. It acts as an insulin secretagogue exclusively in the presence of elevated blood glucose concentrations (8.3–16.7 mM), thereby mitigating the risk of drug-induced hypoglycemia[1],[3].

Beyond pancreatic β-cell stimulation, 4-HIL acts as a potent insulin sensitizer in peripheral tissues, reversing lipotoxicity, suppressing pro-inflammatory kinase pathways, and restoring hepatic glycogen synthesis[1],[4]. Because the chemical synthesis of the biologically active (2S, 3R, 4S) isomer is stereochemically complex and plant extraction yields are low (0.41–1.90%)[5],[4], recent advancements have pivoted toward metabolic engineering of Corynebacterium glutamicum for de novo biosynthesis[6]. This whitepaper synthesizes the pharmacodynamics, pharmacokinetics, extraction methodologies, and biosynthetic frameworks of 4-HIL for researchers and drug development professionals.

Pharmacodynamics & Mechanisms of Action

The therapeutic efficacy of 4-HIL is driven by a multi-tissue mechanism of action that addresses both insulin deficiency and peripheral insulin resistance.

Pancreatic β-Cell Stimulation & Incretin Protection

In the pancreas, 4-HIL directly potentiates glucose-induced insulin release. In vivo studies using intravenous glucose tolerance tests (IVGTT) demonstrate that 4-HIL administration significantly improves glucose tolerance and restores insulin response without altering basal normoglycemia[3]. Furthermore, in silico molecular docking studies indicate that 4-HIL functions as a natural inhibitor of Dipeptidyl Peptidase-4 (DPP-4)[7]. By inhibiting DPP-4, 4-HIL prevents the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), prolonging their insulinotropic effects[7].

Peripheral Insulin Sensitization & Anti-Inflammatory Signaling

In obesity and T2DM, elevated free fatty acids (FFAs) induce lipotoxicity and endoplasmic reticulum stress, triggering inflammatory pathways (JNK, ERK, NF-κB) that blunt insulin receptor signaling[1].

  • Skeletal Muscle & Adipose Tissue: 4-HIL reverses FFA-induced insulin resistance by upregulating the PI3K/Akt signaling cascade. Increased Akt phosphorylation directly promotes the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake[1],[2]. It also utilizes basal glucose consumption via GLUT1 pathways[8].

  • Hepatic Tissue: Tumor Necrosis Factor-α (TNF-α) impairs liver function by suppressing Insulin Receptor Substrate-1 (IRS-1). 4-HIL downregulates TNF-α expression, subsequently reducing the activation of JNK1/2 and p38 MAPK. This removal of kinase-mediated blockade restores Akt activation and normalizes hepatic glycogen synthesis[1],[4].

MOA HIL 4-Hydroxyisoleucine Pancreas Pancreatic β-Cells (Glucose-Dependent) HIL->Pancreas Stimulates Liver Hepatic Tissue HIL->Liver Sensitizes Muscle Skeletal Muscle HIL->Muscle Sensitizes Insulin Insulin Secretion Pancreas->Insulin Enhances Akt Akt Phosphorylation Liver->Akt Activates TNF TNF-α Production Liver->TNF Inhibits Muscle->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Up-regulates Glycogen Glycogen Synthesis Akt->Glycogen Restores JNK JNK / ERK / NF-κB JNK->Akt Removes Blockade TNF->JNK Suppresses

Caption: Molecular mechanisms of 4-HIL in stimulating insulin secretion and sensitizing peripheral tissues.

Pharmacokinetics and ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4-HIL is critical for establishing clinical dosing regimens. 4-HIL complies with Lipinski's Rule of Five, exhibiting high gastrointestinal absorption and satisfactory cell permeability[9],[7].

Human pharmacokinetic studies utilizing a 150 mg oral dose of 4-HIL (via fenugreek extract) fit a two-compartment model [10]. The compound rapidly absorbs into the systemic circulation, reaching a peak plasma concentration ( Cmax​ ) that exceeds the in vitro half-maximal effective concentration ( EC50​ ) required for glucose-lowering effects (1.50 µg/mL)[10]. Toxicity profiling places 4-HIL in Toxicity Class 5 (LD50 > 2000 mg/kg), with no predicted mutagenicity or significant hepatotoxicity[9],[7].

Table 1: Key Pharmacokinetic Parameters of Oral 4-HIL
ParameterValueClinical SignificanceReference
Dose 150 mg (Human Oral)Standardized nutraceutical dose.[10]
Tmax​ 0.5 hours (30 mins)Indicates rapid gastrointestinal absorption.[10]
Cmax​ 2.30 – 2.42 µg/mLSufficient to surpass the therapeutic EC50​ of 1.50 µg/mL.[10]
Clearance (CL) 7.27 mL/min/kgModerate clearance rate, allowing sustained systemic exposure.[9]
Half-life ( T1/2​ ) ~0.62 hoursGradual elimination over 24h; supports twice-daily dosing regimens.[10],[9]

Extraction and Bioanalytical Quantification

Because 4-HIL is highly polar and co-exists with lipids, saponins, and mucilage in fenugreek seeds, extraction requires specific defatting and polar solvent systems[1],[11].

Step-by-Step Extraction Protocol

Causality Check: Defatting is mandatory; fenugreek seeds contain high lipid volumes that cause emulsion formation and interfere with the partitioning of polar amino acids[11].

  • Preparation: Mill dried Trigonella foenum-graecum seeds to a coarse powder (40-mesh sieve)[11].

  • Defatting: Suspend the powder in hexane or petroleum ether (1:5 w/v) at room temperature. Filter and discard the organic lipid layer. Air-dry the defatted retentate[11].

  • Solvent Extraction: Suspend the defatted powder in a 50% to 70% (v/v) ethanol-water solution at a 1:10 (w/v) ratio[11].

  • Maceration: Stir continuously for 90 minutes at room temperature (or 37°C for exhaustive extraction)[11].

  • Filtration & Concentration: Filter the slurry through a fine mesh. Concentrate the filtrate under reduced pressure using a rotary evaporator (<50°C) to yield a viscous, 4-HIL-rich crude extract[11].

Table 2: Comparison of Extraction Parameters
Extraction MethodSolvent SystemSolid-to-Solvent RatioTime & TempReference
Solvent Extraction Ethanol-Water (70:30)1:100 (w/v)90 min, Room Temp[11]
Counter-current Ethanol-Water (50:50)1:2.26Not Specified[11]
Aqueous 100% Water1:2 (w/v)78 hrs, 37°C[11]
UPLC-MS/MS Quantification Protocol

To validate the extraction yield and conduct pharmacokinetic modeling, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard[12].

  • Sample Prep: Precipitate plasma/extract proteins using acetonitrile. Spike with L-isoleucine as an internal standard[12].

  • Chromatography: Inject into an isocratic flow system utilizing a BEH Shield RP-18 column (150 mm × 2.1 mm, 1.7 μm)[12].

  • Mobile Phase: Acetonitrile and 0.1% formic acid[12].

  • Detection: Electrospray ionization (ESI) in positive ion mode. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 148.19 > 74.02 for 4-HIL, and m/z 132.17 > 69.04 for L-isoleucine[12].

Metabolic Engineering & De Novo Biosynthesis

Relying on plant extraction is bottlenecked by variable agricultural yields (0.41-1.90% 4-HIL content)[5]. Consequently, microbial biosynthesis in Corynebacterium glutamicum has emerged as a scalable alternative.

The biosynthesis relies on the enzyme L-isoleucine dioxygenase (IDO) , which catalyzes the hydroxylation of L-isoleucine to 4-HIL. This reaction is highly complex as it requires the simultaneous presence of three substrates: L-isoleucine, α-ketoglutarate (α-KG), and Oxygen ( O2​ )[13],[6].

Causality Check: Static overexpression of the ido gene drains intracellular α-KG and L-isoleucine pools, leading to metabolic imbalance and cell death. Therefore, researchers employ dynamic control systems utilizing multi-biosensors (e.g., Lrp-PbrnFE) to auto-regulate the supply of α-KG and O2​ in response to real-time L-isoleucine concentrations, pushing titers above 135 mM[6],[14].

Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Ile L-Isoleucine (Ile) Pyruvate->Ile Biosynthesis aKG α-Ketoglutarate (α-KG) Pyruvate->aKG TCA Cycle IDO L-Isoleucine Dioxygenase (IDO Enzyme) Ile->IDO Substrate aKG->IDO Co-substrate O2 Oxygen (O2) O2->IDO Co-substrate HIL 4-Hydroxyisoleucine (4-HIL) IDO->HIL Hydroxylation Succinate Succinate IDO->Succinate Byproduct

Caption: De novo biosynthetic pathway of 4-HIL in engineered Corynebacterium glutamicum.

References

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. 1

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. PMC. 10

  • In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed. London Met Repository. 8

  • Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers. 5

  • Application Notes and Protocols for the Extraction of 4-Hydroxyisoleucine from Trigonella foenum-graecum. Benchchem. 11

  • 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. PMC. 4

  • The biosynthetic pathway and engineering strategies of 4-HIL in recombinant C. glutamicum. ResearchGate. 13

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers. 9

  • Dynamic control of 4-hydroxyisoleucine biosynthesis by multi-biosensor in Corynebacterium glutamicum. PubMed. 6

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. 3

  • Dynamic Control of 4-Hydroxyisoleucine Biosynthesis by Modified l-Isoleucine Biosensor in Recombinant Corynebacterium glutamicum. ACS Synthetic Biology.14

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Publishing. 12

  • Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome. PMC. 2

  • Fenugreek seed bio-active compositions and methods for extracting same. Google Patents. 15

  • 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes. ScienceBiology. 7

Sources

Foundational

Preliminary In Vitro Screening of 4-Hydroxyleucine: Biocatalytic Synthesis, Metabolic Profiling, and Applications

Executive Summary While 4-hydroxyisoleucine is widely recognized in pharmacological screening for its insulinotropic properties, its structural analog, 4-hydroxyleucine (4-OH-Leu) , has emerged as a critical non-proteino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 4-hydroxyisoleucine is widely recognized in pharmacological screening for its insulinotropic properties, its structural analog, 4-hydroxyleucine (4-OH-Leu) , has emerged as a critical non-proteinogenic amino acid in both natural product biosynthesis and advanced synthetic biology[1]. 4-OH-Leu serves as a highly valuable platform chemical, acting as the committed precursor in the biosynthesis of 4-methylproline—a key residue in anti-tuberculosis griselimycins[2]—and as an intermediate in the green synthesis of isopentyldiol (IPDO)[3].

This whitepaper provides a rigorous, self-validating framework for the in vitro screening of 4-OH-Leu, focusing on its enzymatic generation via Fe(II)/α-ketoglutarate-dependent dioxygenases and its downstream metabolic profiling[4].

Physicochemical & Structural Profiling

Unlike standard proteinogenic amino acids, 4-OH-Leu possesses a tertiary alcohol group at the C4 position, which drastically alters its solubility, reactivity, and interaction with metabolic enzymes. Understanding these baseline parameters is critical for designing robust extraction and chromatographic screening methods.

Table 1: Physicochemical Properties of 4-Hydroxyleucine

Property Value Clinical/Chemical Significance Source
IUPAC Name (2S)-2-amino-4-hydroxy-4-methylpentanoic acid Defines the strict stereochemistry required for downstream enzymatic recognition. [5]
Molecular Weight 147.17 g/mol Low molecular weight facilitates rapid cellular uptake during whole-cell biocatalysis. [5]
Exact Mass 147.0895 Da Target mass for high-resolution LC-MS/MS ([M+H]+ at m/z 148.1). [5]

| XLogP3 | -3.1 | Highly hydrophilic; necessitates reverse-phase chromatography with ion-pairing or HILIC columns. |[5] |

Biocatalytic Pathway & Target Identification

The generation of 4-OH-Leu is primarily catalyzed by the 2-oxoglutarate (2OG)-dependent oxygenase superfamily, such as L-isoleucine-4-hydroxylase (IDO) from Bacillus thuringiensis and GriE from Streptomyces[1][2][6]. These enzymes couple the oxidative decarboxylation of α-ketoglutarate to the stereoselective hydroxylation of the unactivated C-H bond of L-leucine via a highly reactive oxo-ferryl intermediate[4].

Pathway cluster_A Natural Product Biosynthesis cluster_B Synthetic Biology Leu L-Leucine OHLeu 4-Hydroxyleucine Leu->OHLeu Dioxygenase (IDO/GriE) MePro 4-Methylproline (Griselimycins) OHLeu->MePro GriF/GriH Cascade IPDO Isopentyldiol (IPDO) OHLeu->IPDO Engineered Pathway

Figure 1: Biocatalytic and metabolic downstream pathways of 4-hydroxyleucine.

In Vitro Screening Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent and analytical technique is grounded in the specific biochemical constraints of the 2OG-oxygenase mechanism.

Protocol 1: Recombinant Dioxygenase Activity & 4-OH-Leu Biosynthesis Assay

Objective: To synthesize and quantify 4-hydroxyleucine from L-leucine using purified 2OG-dependent oxygenases (e.g., IDO or GriE).

  • Step 1: Reaction Assembly Combine 50 mM HEPES buffer (pH 7.5) with 10 mM L-leucine and 10 mM α-ketoglutarate. Causality: HEPES is chosen over standard phosphate buffers because phosphate can precipitate iron (Fe2+), which is an obligate catalytic cofactor for dioxygenases[4].

  • Step 2: Cofactor Addition Add 0.5 mM (NH4)2Fe(SO4)2 (Mohr's salt) and 2 mM L-ascorbic acid. Causality: Ascorbate acts as an alternative electron donor to rescue the enzyme from uncoupled turnover. In the absence of substrate, the oxo-ferryl intermediate can spontaneously decay, leaving the enzyme trapped in an inactive Fe(III) state. Ascorbate reduces Fe(III) back to the catalytically active Fe(II)[4].

  • Step 3: Initiation and Incubation Initiate the reaction by adding 1–5 µM of purified recombinant dioxygenase (e.g., IDO). Incubate at 30°C for 60 minutes with gentle agitation.

  • Step 4: Quenching and Derivatization Quench the reaction with an equal volume of cold methanol. Centrifuge at 14,000 x g to pellet precipitated proteins. Derivatize the supernatant using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Causality: 4-hydroxyleucine lacks a natural UV chromophore. Marfey's reagent not only provides a strong UV absorbance signal (340 nm) but also allows for the chromatographic resolution of diastereomers, ensuring the enzyme's stereospecificity is validated[2].

  • Step 5: LC-MS/MS Analysis Analyze via LC-MS/MS monitoring the [M+H]+ ion at m/z 148.1.

G cluster_0 In Vitro Reaction Setup cluster_1 Analytical Validation Substrate Substrate Mix (L-Leucine + α-KG) Reaction Enzymatic Hydroxylation (30°C, 1-2 hours) Substrate->Reaction Cofactors Cofactors (Fe2+ + Ascorbate) Cofactors->Reaction Enzyme Biocatalyst (Purified IDO/GriE) Enzyme->Reaction Deriv Chiral Derivatization (Marfey's Reagent) LCMS LC-MS/MS Analysis (m/z 148 [M+H]+) Deriv->LCMS Reaction->Deriv Control Negative Control (Omit α-KG / Fe2+) Control->LCMS Baseline Validation

Figure 2: Self-validating in vitro screening workflow for 4-hydroxyleucine biosynthesis.

Protocol 2: Screening 4-Hydroxyleucine as a Synthetic Biology Precursor

Objective: To evaluate the downstream conversion of 4-hydroxyleucine into platform chemicals like isopentyldiol (IPDO).

  • Step 1: Cell-Free Conversion Introduce synthesized 4-OH-Leu to a cell-free extract containing downstream pathway enzymes (e.g., engineered decarboxylases and reductases).

  • Step 2: Metabolite Extraction Extract the aqueous reaction mixture with ethyl acetate to partition the hydrophobic IPDO.

  • Step 3: GC-MS Quantification Causality: When screening the downstream conversion of 4-OH-Leu to IPDO, LC-MS becomes suboptimal because short-chain diols lack easily ionizable functional groups for Electrospray Ionization (ESI). GC-MS provides superior volatility-based resolution and electron ionization (EI) fragmentation for definitive quantification of the final product[3].

Quantitative Data & Kinetic Parameters

The efficiency of 4-OH-Leu production is highly dependent on the choice of biocatalyst. Directed evolution and rational engineering have significantly improved the catalytic parameters of wild-type enzymes.

Table 2: Representative Kinetic Parameters of L-Leucine Hydroxylases

Enzyme Source Organism Substrate kcat/Km (L/mmol/min) Application Source
IDO (Wild-type) Bacillus thuringiensis L-Leucine ~22.0 General Biocatalysis [6]
IDO (Engineered) Bacillus thuringiensis L-Leucine ~33.0 High-yield synthesis [6]

| GriE | Streptomyces sp. | L-Leucine | N/A (Stereospecific) | Griselimycin precursor |[2] |

Trustworthiness & Self-Validating Systems

A common pitfall in the in vitro screening of 4-OH-Leu is the misidentification of autoxidation products as enzymatically generated metabolites. To establish a self-validating system, researchers must run parallel negative controls omitting α-ketoglutarate. Because α-ketoglutarate is the obligate co-substrate that drives the formation of the reactive oxo-ferryl species, any 4-OH-Leu detected in its absence is an artifact of background ROS, proving the mechanism is strictly 2OG-dependent[4]. Furthermore, utilizing chiral derivatization ensures that the generated 4-OH-Leu matches the exact stereochemical profile required for downstream biological activity, separating true enzymatic hits from racemic chemical background noise[2].

References

  • [5] Title: 4-hydroxy-L-leucine | C6H13NO3 | CID 21087467. Source: PubChem - NIH. URL:5

  • [3] Title: Design, evaluation and implementation of synthetic isopentyldiol pathways in Escherichia coli. Source: bioRxiv. URL: 3

  • [1] Title: A novel family of bacterial dioxygenases that catalyse the hydroxylation of free l-amino acids. Source: Oxford Academic. URL: 1

  • [2] Title: Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. Source: Chemical Science (RSC Publishing). URL: 2

  • [4] Title: Overview of Amino Acid Modifications by Iron- and α-Ketoglutarate-Dependent Enzymes. Source: ACS Publications. URL: 4

  • [6] Title: Industrial Application of 2-Oxoglutarate-Dependent Oxygenases. Source: MDPI. URL: 6

Sources

Exploratory

The Glucose-Dependent Secretagogue: A Technical Guide to Early 4-Hydroxyisoleucine Research

Executive Summary & Historical Context The search for ideal insulinotropic agents in the management of Non-Insulin-Dependent Diabetes Mellitus (NIDDM, or Type 2 Diabetes) has historically been hindered by the risk of sev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The search for ideal insulinotropic agents in the management of Non-Insulin-Dependent Diabetes Mellitus (NIDDM, or Type 2 Diabetes) has historically been hindered by the risk of severe hypoglycemia—a hallmark side effect of traditional sulfonylureas. In the late 1990s, a paradigm shift occurred with the isolation and characterization of 4-hydroxyisoleucine (4-OH-Ile) , a non-protein branched-chain amino acid extracted from fenugreek seeds (Trigonella foenum-graecum).

Pioneering research, primarily driven by1[1] and 2[2], demonstrated that the major isomer of 4-OH-Ile (2S, 3R, 4S) possesses a unique, strictly glucose-dependent insulinotropic activity. This technical guide synthesizes the foundational methodologies, mechanistic logic, and quantitative data of these early studies to provide a self-validating framework for modern drug development professionals investigating amino acid-derived secretagogues.

The Mechanistic Paradigm: Glucose-Dependent Insulinotropy

Unlike sulfonylureas, which force closure of the ATP-sensitive K+ (KATP) channels regardless of ambient glucose levels, early research proved that 4-OH-Ile requires a permissive threshold of glucose to exert its effects. At basal glucose concentrations (3.0 mM), 4-OH-Ile is completely ineffective. However, at supranormal concentrations (6.6–16.7 mM), it acts directly on the pancreatic beta cell to amplify biphasic insulin secretion[1]. Furthermore, it does not alter alpha-cell (glucagon) or delta-cell (somatostatin) activity, ensuring a highly targeted pharmacological profile.

G A Hyperglycemia (>6.6 mM Glucose) C Pancreatic Beta Cell (Direct Action) A->C Synergistic Activation B 4-Hydroxyisoleucine (200 µM) B->C Potentiation F No Secretagogue Action (Hypoglycemia Avoided) B->F Safety Profile D Biphasic Insulin Secretion C->D Secretion E Normoglycemia (3.0 mM Glucose) E->B Inhibits Action E->C Basal State

Caption: Glucose-dependent insulinotropic mechanism and safety profile of 4-hydroxyisoleucine.

Foundational In Vitro Methodologies

To prove that 4-OH-Ile acts directly on the pancreas and to map its temporal dynamics, early researchers utilized isolated rat islets in a dynamic perifusion system. Below is the reconstructed, self-validating protocol based on the standards set by 1[1].

Protocol 1: Pancreatic Islet Isolation and Dynamic Perifusion

Step 1: Collagenase Digestion of the Pancreas

  • Action: Inject collagenase solution directly into the common bile duct of a euthanized Wistar rat to distend the pancreas, followed by excision and water-bath incubation (37°C).

  • Causality: Intraductal injection ensures uniform distribution of the enzyme. Collagenase specifically degrades the extracellular matrix of the exocrine tissue while preserving the structural integrity of the endocrine islets.

Step 2: Ficoll Density Gradient Centrifugation

  • Action: Wash the digest and layer it onto a discontinuous Ficoll gradient, then centrifuge.

  • Causality: The exocrine acinar tissue is rich in proteolytic enzymes. If not rapidly separated, these enzymes will degrade beta-cell surface receptors, rendering them unresponsive to 4-OH-Ile. The gradient leverages the lower buoyant density of intact islets to achieve a clean separation.

Step 3: Dynamic Perifusion System Setup

  • Action: Load ~50 size-matched islets into a perifusion chamber maintained at 37°C, continuously pumped with oxygenated Krebs-Ringer bicarbonate (KRB) buffer.

  • Causality: Unlike static incubation, a dynamic perifusion system continuously washes away secreted insulin. This prevents negative feedback inhibition and allows researchers to observe the exact temporal dynamics (first and second phase) of insulin release.

  • Validation Checkpoint: Run the system with a 3.0 mM glucose KRB buffer for 45 minutes prior to drug introduction. A stable, low baseline of insulin secretion validates that the islets were not mechanically traumatized (trauma causes uncontrolled insulin leakage).

Step 4: Glucose and 4-OH-Ile Stimulation

  • Action: Switch the perfusate to contain 16.7 mM glucose and 200 µM 4-OH-Ile. Collect effluent fractions every 1–2 minutes for Radioimmunoassay (RIA) insulin quantification.

Workflow N1 Collagenase Digestion N2 Ficoll Density Gradient N1->N2 Isolate N3 Dynamic Perifusion (Krebs-Ringer) N2->N3 Load N4 16.7mM Glucose + 4-OH-Ile N3->N4 Stimulate N5 RIA Insulin Quantification N4->N5 Measure

Caption: Step-by-step workflow for in vitro pancreatic islet isolation and dynamic perifusion.

Foundational In Vivo Methodologies

To prove translational viability, 2[2] evaluated 4-OH-Ile in a well-characterized NIDDM rat model.

Protocol 2: Intravenous Glucose Tolerance Test (IVGTT) in NIDDM Rats

Step 1: NIDDM Model Induction (Neonatal STZ)

  • Action: Administer streptozotocin (STZ) to rat pups on day 2–5 postpartum.

  • Causality: Adult STZ administration causes complete beta-cell necrosis (mimicking Type 1 Diabetes). Neonatal administration allows for a partial regeneration of the beta-cell mass by adulthood, perfectly phenocopying the impaired insulin secretion and moderate insulin resistance of human NIDDM[3].

  • Validation Checkpoint: Before testing, fasting blood glucose must be measured. Only adult rats exhibiting stable, moderate basal hyperglycemia (e.g., 130–160 mg/dL) are selected.

Step 2: Venous Catheterization & IVGTT Execution

  • Action: Implant a catheter into the jugular vein. After recovery, administer a bolus of glucose (e.g., 0.5 g/kg) mixed with 4-OH-Ile (18 to 50 mg/kg) intravenously.

  • Causality: Intravenous administration deliberately bypasses the gastrointestinal tract. This eliminates the "incretin effect" (GLP-1/GIP release from the gut), ensuring that any observed increase in insulin is due strictly to the direct action of 4-OH-Ile on the pancreas, rather than secondary gut hormone signaling.

Quantitative Data Synthesis

The early experimental data clearly delineated the dose-response and physiological impact of 4-OH-Ile. The tables below summarize the critical quantitative findings from the foundational 1998 and 1999 studies.

Table 1: In Vitro Insulin Secretion Dynamics (Isolated Rat Islets)

Data synthesized from Sauvaire et al. (1998).

ConditionGlucose Concentration4-OH-Ile ConcentrationInsulin Secretion ResponsePhysiological Implication
Basal 3.0 mM200 µMNo significant increaseAvoidance of fasting hypoglycemia
Stimulated 8.3 mM200 µMModerate potentiationSensitization to postprandial glucose
Max Stimulated 16.7 mM200 µMHigh potentiation (Biphasic)Direct secretagogue action under severe hyperglycemia
Table 2: In Vivo Metabolic Parameters (NIDDM Rat Model)

Data synthesized from Broca et al. (1999) following a 6-day subchronic administration (50 mg/kg/day).

ParameterControl (NIDDM)4-OH-Ile TreatedClinical Relevance
Basal Hyperglycemia ElevatedSignificantly ReducedImproved fasting glycemic control
Glucose Tolerance ImpairedImprovedEnhanced postprandial clearance
Basal Insulinemia ElevatedDecreasedReduction in peripheral insulin resistance / beta-cell rest

Translational Implications for Drug Development

The early research on 4-hydroxyisoleucine provided a critical blueprint for the development of smart secretagogues. By proving that a molecule could bind to the beta cell and remain inert until a specific glucose threshold was breached, Sauvaire and Broca highlighted a pathway to bypass the severe hypoglycemic risks of first- and second-generation sulfonylureas.

Furthermore, recent reviews, such as those by4[4], have expanded upon this early foundation, showing that 4-OH-Ile also possesses secondary insulin-sensitizing properties, reducing lipotoxicity and improving liver function in obese models. For modern drug developers, the structural and functional profile of 4-OH-Ile remains a gold standard for designing glucose-dependent, amino acid-derived metabolic therapeutics.

References

  • Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., Gross, R., Roye, M., Leconte, A., Gomis, R., & Ribes, G. (1998). "4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion." Diabetes, 47(2), 206-210. URL: [Link]

  • Broca, C., Gross, R., Petit, P., Sauvaire, Y., Manteghetti, M., Tournier, M., Masiello, P., Gomis, R., & Ribes, G. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties." American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. URL: [Link]

  • Avalos-Soriano, A., De la Cruz-Cordero, R., Rosado, J. L., & Garcia-Gasca, T. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity." Molecules, 21(11), 1596. URL: [Link]

Sources

Foundational

"cellular uptake mechanisms of 2-Amino-4-hydroxy-4-methylpentanoic acid"

Cellular Uptake Mechanisms of 2-Amino-4-hydroxy-4-methylpentanoic Acid: A Technical Whitepaper Executive Summary 2-Amino-4-hydroxy-4-methylpentanoic acid, commonly known as 4-hydroxyleucine, is a specialized, non-protein...

Author: BenchChem Technical Support Team. Date: March 2026

Cellular Uptake Mechanisms of 2-Amino-4-hydroxy-4-methylpentanoic Acid: A Technical Whitepaper

Executive Summary 2-Amino-4-hydroxy-4-methylpentanoic acid, commonly known as 4-hydroxyleucine, is a specialized, non-proteinogenic branched-chain amino acid (BCAA) derivative[1]. Structurally identified as the C4-hydroxylated analog of L-leucine, this compound and its isomers (such as 4-hydroxyisoleucine) have garnered significant attention in metabolic drug development for their potent insulinotropic properties[2]. However, the pharmacological efficacy of 4-hydroxyleucine is entirely contingent upon its successful transit across the hydrophobic plasma membrane. This guide elucidates the specific transporter-mediated cellular uptake mechanisms of 4-hydroxyleucine, the downstream intracellular signaling cascades it triggers, and the rigorous experimental frameworks required to quantify its transport kinetics.

The Transporter Network: Mechanisms of Internalization

Because of the highly polar hydroxyl group at the C4 position, 2-amino-4-hydroxy-4-methylpentanoic acid cannot rely on passive lipid diffusion. Its cellular entry is orchestrated by a highly conserved network of amino acid solute carrier (SLC) transport proteins[3].

  • System L (LAT1/SLC7A5 and LAT2/SLC7A8): The L-type amino acid transporters are the primary conduits for large, neutral, and branched-chain amino acids[3]. LAT1 functions as a sodium-independent, obligate antiport system. The structural homology between leucine and 4-hydroxyleucine allows the latter to dock effectively within the LAT1 substrate-binding pocket. The influx of 4-hydroxyleucine is typically coupled with the efflux of intracellular substrates (like L-glutamine), maintaining a strict 1:1 stoichiometry.

  • System ASC (ASCT2/SLC1A5): ASCT2 is a sodium-dependent exchanger that exhibits broad specificity for neutral amino acids. While its affinity for highly branched structures is lower than that of LAT1, ASCT2 plays a critical auxiliary role in maintaining the intracellular amino acid gradient required to drive LAT1-mediated antiport.

  • System B0 (B0AT1/SLC6A19): In specialized epithelial tissues, such as the intestinal enterocytes and renal proximal tubules, the systemic absorption and reabsorption of 4-hydroxyleucine are driven by B0AT1[3]. This sodium-dependent symporter utilizes the electrochemical gradient of Na+ to drive the active accumulation of the amino acid against its concentration gradient.

CellularUptake cluster_membrane Plasma Membrane Extracellular Extracellular Space [4-Hydroxyleucine] LAT1 LAT1 (SLC7A5) Na+-independent Antiport Extracellular->LAT1 High Affinity ASCT2 ASCT2 (SLC1A5) Na+-dependent Exchange Extracellular->ASCT2 Exchange B0AT1 B0AT1 (SLC6A19) Na+-dependent Symport Extracellular->B0AT1 Intestinal/Renal Intracellular Intracellular Cytosol [4-Hydroxyleucine Pool] LAT1->Intracellular ASCT2->Intracellular B0AT1->Intracellular mTORC1 mTORC1 Complex Activation Intracellular->mTORC1 Nutrient Sensing PI3K PI3K/AKT Pathway (Ser-473 Phosphorylation) Intracellular->PI3K Metabolic Signaling GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Vesicle Fusion

Diagram 1: Transmembrane flux of 4-hydroxyleucine and subsequent intracellular signaling cascades.

Causality: Intracellular Fate and Metabolic Signaling

The cellular uptake of 4-hydroxyleucine is not merely a transport event; it is a critical metabolic trigger. Once the intracellular pool reaches a critical threshold, 4-hydroxyleucine engages key nutrient-sensing pathways.

Research on structural analogs (like 4-hydroxyisoleucine) demonstrates that intracellular accumulation directly stimulates the phosphatidylinositol-3-kinase (PI3K)/AKT pathway[4]. This leads to the phosphorylation of AKT at Ser-473[4]. The causality here is profound: the activation of AKT bypasses traditional insulin receptor activation, driving the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane[2]. This transporter-mediated uptake mechanism explains the compound's ability to enhance glucose disposal in insulin-resistant skeletal muscle models[4].

Quantitative Data: Pharmacological and Kinetic Profile

To contextualize the transport dynamics, the following table summarizes the kinetic and pharmacological parameters of hydroxylated BCAAs across relevant transport systems and cellular models.

Compound / AnalogTarget Transporter / PathwayEffective ConcentrationPrimary Biological Outcome
4-Hydroxyleucine LAT1 (SLC7A5) / B0AT11 - 5 mM (Estimated Km)Intracellular accumulation; mTORC1 activation[3].
4-Hydroxyisoleucine PI3K/AKT Pathway11 mM - 22 mMIncreased basal glucose uptake[5].
4-Hydroxyisoleucine GLUT4 Translocation16-hour exposureReversal of FFA-induced insulin resistance[2].
L-Leucine (Reference) LAT1 (SLC7A5)~20 - 50 µM (Km)Rapid obligate exchange; mTORC1 activation[3].

Experimental Methodologies: Self-Validating Uptake Protocols

To rigorously quantify the cellular uptake of 2-amino-4-hydroxy-4-methylpentanoic acid, researchers must employ competitive radiolabeled transport assays. As an Application Scientist, I mandate the following self-validating workflow to isolate specific transporter activity from background diffusion.

Protocol: Competitive Radiolabeled Uptake Assay in L6 Skeletal Myotubes

  • Step 1: Cell Synchronization and Starvation Seed L6 myotubes in 24-well plates. Prior to the assay, incubate cells in serum-free, amino acid-free Hank's Balanced Salt Solution (HBSS) for 2 hours. Causality: Starvation depletes the endogenous intracellular amino acid pool, maximizing the inward concentration gradient and ensuring that the transport machinery is in a basal, receptive state.

  • Step 2: Transporter Isolation via Competitive Inhibition Pre-incubate specific wells with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) to block System L, or 10 mM MeAIB (α-(methylamino)isobutyric acid) to block System A. Causality: Mammalian cells express redundant transporters. By selectively occluding LAT1 with BCH, the difference in uptake between control wells and BCH-treated wells mathematically isolates the exact contribution of System L to 4-hydroxyleucine transport.

  • Step 3: Isotope Dosing Spike the extracellular buffer with [3H]-labeled 4-hydroxyleucine (or a structurally tritiated analog) at varying concentrations (10 µM to 1 mM) for exactly 5 minutes. Causality: A strictly timed 5-minute window ensures the measurement of initial transport velocity (V0) before intracellular accumulation triggers significant efflux or metabolic degradation.

  • Step 4: Kinetic Arrest Terminate the reaction by rapidly washing the wells three times with ice-cold, sodium-free PBS. Causality: The sudden drop to 4°C physically rigidifies the lipid bilayer and arrests transporter conformational shifts. The absence of extracellular sodium prevents Na+-dependent transporters from operating in reverse (effluxing the isotope).

  • Step 5: Lysis and Normalization (The Validation Step) Solubilize the cells in 0.1 M NaOH. Use 80% of the lysate for liquid scintillation counting (to quantify internalized [3H]) and 20% for a BCA Protein Assay. Causality: Normalizing the raw radioactivity (Counts Per Minute) to total protein content (pmol/mg protein/min) corrects for minor variations in cell density across the plate. This internal control makes the assay self-validating, ensuring that differences in uptake are due to transport kinetics, not cell count discrepancies.

ExperimentalWorkflow Phase1 1. Cell Preparation Seed L6 Myotubes & Starve (Serum-free) Phase2 2. Transporter Isolation Pre-incubate with BCH (LAT1) or MeAIB Phase1->Phase2 Establishes Basal State Phase3 3. Isotope Dosing Add [3H]-4-Hydroxyleucine (1-10 min) Phase2->Phase3 Defines Specificity Phase4 4. Kinetic Arrest Wash 3x with Ice-Cold Na+-free PBS Phase3->Phase4 Captures Initial Velocity Phase5 5. Cell Lysis & Quantification Solubilize in 0.1M NaOH -> Scintillation Phase4->Phase5 Prevents Isotope Efflux Phase6 6. Data Normalization BCA Protein Assay (pmol/mg protein/min) Phase5->Phase6 Ensures Well-to-Well Consistency

Diagram 2: Step-by-step self-validating workflow for quantifying specific amino acid transport.

References[1] "2-Amino-4-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14214359 - PubChem", National Institutes of Health (NIH),https://pubchem.ncbi.nlm.nih.gov/compound/14214359[5] "In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties", London Met Repository,https://repository.londonmet.ac.uk/[4] "4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway", PubMed,https://pubmed.ncbi.nlm.nih.gov/22610671/[2] "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity", MDPI,https://www.mdpi.com/1422-0067/17/11/1950[3] "Branched chain amino acids—friend or foe in the control of energy substrate turnover and insulin sensitivity?", Taylor & Francis,https://www.tandfonline.com/doi/full/10.1080/10408398.2021.1977910

Sources

Exploratory

The Basic Pharmacology of 4-Hydroxyisoleucine: Mechanistic Insights and Experimental Workflows

Executive Summary As the prevalence of metabolic syndrome and type 2 diabetes accelerates, drug development professionals are increasingly turning to botanical derivatives to identify novel therapeutic scaffolds. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the prevalence of metabolic syndrome and type 2 diabetes accelerates, drug development professionals are increasingly turning to botanical derivatives to identify novel therapeutic scaffolds. Among these, 4-hydroxyisoleucine (4-HIL) —a peculiar, non-proteinogenic branched-chain amino acid extracted primarily from the seeds of Trigonella foenum-graecum (fenugreek)—has emerged as a highly promising candidate.

Unlike traditional secretagogues (such as sulfonylureas) that force basal insulin exocytosis and carry a severe risk of hypoglycemia, 4-HIL acts as a glucose-dependent insulinotropic agent. Furthermore, it exerts potent insulin-sensitizing and anti-inflammatory effects in peripheral tissues. This whitepaper synthesizes the core pharmacodynamics of 4-HIL, aggregates quantitative data, and provides self-validating experimental protocols designed for rigorous preclinical evaluation.

Molecular Pharmacodynamics & Mechanism of Action

The pharmacological profile of 4-HIL is uniquely bipartite, targeting both pancreatic β-cells and peripheral insulin-sensitive tissues (skeletal muscle, adipose, and liver).

Pancreatic β-Cell Stimulation (Insulinotropic Action)

4-HIL potentiates insulin secretion, but its mechanism is strictly coupled to the ambient glucose concentration. As demonstrated in1[1], 4-HIL does not induce significant insulin release at basal glucose levels (e.g., 3.0 mM). Instead, it amplifies secretion only under hyperglycemic conditions (>8.3 mM). This causality is driven by 4-HIL's interaction with mitochondrial respiration and ATP production, which synergizes with glucose metabolism to trigger membrane depolarization and calcium influx[2].

Peripheral Insulin Sensitization & Anti-Inflammatory Action

In skeletal muscle and adipocytes, obesity-induced lipotoxicity often leads to insulin resistance (IR) via chronic inflammation. 4-HIL mitigates this by modulating multiple kinase cascades:

  • PI3K/Akt Activation: 4-HIL stimulates the phosphatidylinositol-3-kinase (PI3K) pathway, leading to the phosphorylation of Akt and the subsequent translocation of GLUT4 transporters to the plasma membrane, thereby enhancing glucose uptake[3].

  • JNK/NF-κB Inhibition: 4-HIL reduces the activation of Jun N-terminal kinase (JNK) and nuclear factor-κB (NF-κB), which are typically upregulated by free fatty acids and TNF-α[3].

  • TACE/TIMP3 Regulation: In 3T3-L1 adipocytes, 4-HIL ameliorates the IR-like state by regulating the TNF-α converting enzyme (TACE) and tissue inhibitor of metalloproteinase 3 (TIMP3) system, effectively suppressing TNF-α-mediated disruption of the insulin receptor substrate (IRS)[4].

Pathway HIL 4-Hydroxyisoleucine Beta Pancreatic β-Cells HIL->Beta Potentiates Muscle Peripheral Tissues HIL->Muscle Sensitizes Gluc Elevated Glucose Gluc->Beta Primary Trigger Insulin Insulin Secretion Beta->Insulin Exocytosis Insulin->Muscle Endocrine PI3K PI3K / Akt Activation Muscle->PI3K JNK JNK / NF-κB Inhibition Muscle->JNK GLUT4 GLUT4 Translocation PI3K->GLUT4 JNK->GLUT4 Removes Block Uptake Glucose Uptake GLUT4->Uptake

Mechanistic pathways of 4-HIL in pancreatic β-cells and peripheral tissues.

Quantitative Pharmacological Profiling

To translate these mechanisms into measurable endpoints, the following table aggregates key quantitative data from established in vitro and in vivo models.

Experimental ModelParameter Evaluated4-HIL Dose / Conc.Observed Quantitative EffectSource
Normal Rats (In Vivo) Plasma Glucose (IVGTT)18 mg/kg (IV)Reduced plasma glucose increment from +112% to +60% at 3 minutes post-glucose load.[1]
Normal Rat Islets (In Vitro) Insulin Secretion Rate200 μMIncreased secretion significantly at 16.7 mM glucose (up to 4.89 ng/h); no effect at 3.0 mM.[1]
Dyslipidemic Hamsters Lipid ProfileN/AIncreased HDL-C:TC ratio by 39%; significant decrease in plasma TG, TC, and FFAs.[3]
HepG2 Hepatocytes Glycogen Synthesis5–20 μMCompletely reversed TNF-α-induced reduction in hepatic glycogen levels via JNK signaling.[5]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must inherently prove causality. The following protocols are engineered to be self-validating systems for evaluating 4-HIL.

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This assay evaluates the peripheral insulin-sensitizing effects of 4-HIL using rat skeletal muscle cells[6].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Culture L6 myoblasts in DMEM supplemented with 10% FBS. To induce differentiation into mature myotubes, switch the medium to DMEM with 2% horse serum for 5–7 days.

  • Serum Starvation (Causality Check): Incubate the differentiated myotubes in serum-free medium for 4–6 hours. Why? This downregulates basal kinase activity driven by serum growth factors, ensuring that subsequent GLUT4 translocation is strictly a response to the 4-HIL or exogenous insulin treatment.

  • Treatment: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Treat with varying concentrations of 4-HIL (e.g., 10–100 μM) in the presence or absence of 100 nM insulin for 30 minutes.

  • Tracer Addition (Self-Validating Step): Add 10 μM of [³H]-2-deoxy-D-glucose (2-DG) for exactly 10 minutes. Why 2-DG? Hexokinase phosphorylates 2-DG, but it cannot undergo further glycolysis. It becomes trapped intracellularly, ensuring that scintillation counts are directly proportional to the membrane transport rate, eliminating metabolic confounding variables.

  • Lysis & Quantification: Terminate the reaction by washing rapidly with ice-cold PBS. Lyse the cells using 0.1 M NaOH. Mix the lysate with scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Normalize data against total protein concentration (via BCA assay).

Protocol S1 1. Myoblast Culture (DMEM + 10% FBS) S2 2. Differentiation (2% Horse Serum, 5-7d) S1->S2 S3 3. Serum Starvation (Reduces Basal Noise) S2->S3 S4 4. 4-HIL Treatment (± Insulin, 30 min) S3->S4 S5 5. [3H]-2-DG Tracer (Trapped in Cell) S4->S5 S6 6. Lysis & Scintillation (Quantification) S5->S6

Step-by-step workflow for in vitro [3H]-2-deoxyglucose uptake assay in L6 myotubes.

Protocol 2: Glucose-Dependent Insulin Secretion Assay

This protocol validates the secretagogue properties of 4-HIL on isolated pancreatic islets[1].

Step-by-Step Methodology:

  • Islet Isolation: Isolate pancreatic islets from normal Wistar rats using standard collagenase digestion and Ficoll gradient purification.

  • Pre-incubation: Incubate islets for 60 minutes in a modified Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (3.0 mM) to establish a baseline secretory state.

  • Experimental Incubation (Causality Check): Transfer batches of size-matched islets into KRB buffer containing either 3.0 mM, 8.3 mM, or 16.7 mM glucose, supplemented with 200 μM 4-HIL. Why these specific concentrations? Testing across this gradient is mandatory. By demonstrating that 4-HIL does not increase insulin secretion at 3.0 mM but significantly boosts it at 16.7 mM, the protocol self-validates the absence of hypoglycemic risk—the primary clinical advantage of 4-HIL over sulfonylureas.

  • Supernatant Collection & Analysis: After 60 minutes of incubation at 37°C, centrifuge the samples to pellet the islets. Collect the supernatant and quantify insulin concentrations using a high-sensitivity rat insulin ELISA kit.

References

  • Title: In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed Source: London Met Repository URL: 2

  • Title: Diosgenin, 4-hydroxyisoleucine, and fiber from fenugreek: mechanisms of actions and potential effects on metabolic syndrome Source: PubMed URL: 7

  • Title: 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity Source: PMC URL: 3

  • Title: 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties Source: American Journal of Physiology-Endocrinology and Metabolism URL: 1

  • Title: 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression Source: Dove Medical Press URL: 4

  • Title: 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro Source: PMC URL: 5

  • Title: Application Notes and Protocols for Studying 4-Hydroxyisoleucine Effects in Cell Culture Models Source: Benchchem URL: 6

Sources

Foundational

Exploring the Antidiabetic Potential of 4-Hydroxyisoleucine: Mechanisms, Models, and Methodologies

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary: 4-Hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 4-Hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has emerged as a compelling candidate for the management of type 2 diabetes and metabolic syndrome. Its therapeutic potential stems from a unique, dual-pronged mechanism of action: it stimulates insulin secretion in a glucose-dependent manner and enhances insulin sensitivity in peripheral tissues. This guide provides a comprehensive technical overview of 4-HIL, detailing its molecular mechanisms, summarizing key preclinical evidence, and presenting validated experimental protocols for its investigation. We will explore its action on pancreatic β-cells and the intricate signaling cascades it modulates in muscle, liver, and adipose tissue, including the PI3K/Akt, AMPK, and inflammatory pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals dedicated to innovating in the field of metabolic disease therapeutics.

Part 1: Introduction to 4-Hydroxyisoleucine (4-HIL)

Chemical Nature and Natural Occurrence

4-Hydroxyisoleucine is an unusual branched-chain amino acid found almost exclusively in the seeds of the fenugreek plant (Trigonella foenum-graecum), where it can constitute up to 80% of the total free amino acid content.[1] First identified in 1979, the (2S, 3R, 4S) isomer is the most abundant and biologically active form.[2][3] Its unique structure distinguishes it from the 20 proteinogenic amino acids and is central to its distinct pharmacological activities.

The Therapeutic Rationale: Addressing Unmet Needs in Diabetes Management

The global rise of type 2 diabetes mellitus (T2DM) necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. A significant drawback of conventional insulin secretagogues, such as sulfonylureas, is the risk of hypoglycemia, as they stimulate insulin release irrespective of blood glucose levels.[4] 4-HIL presents a significant advantage by potentiating insulin secretion only in the presence of elevated glucose concentrations, thereby minimizing this risk.[5][6] Furthermore, its ability to directly combat insulin resistance—the core pathophysiological defect in T2DM—positions it as a multifaceted therapeutic agent.[4][7]

Part 2: The Dual-Pronged Antidiabetic Mechanism of Action

4-HIL exerts its antidiabetic effects through a coordinated attack on two key aspects of T2DM pathophysiology: impaired insulin secretion and peripheral insulin resistance.

Pancreatic Action: Glucose-Dependent Insulin Secretion

A primary mechanism of 4-HIL is its direct insulinotropic effect on pancreatic β-cells.[8]

2.1.1. Direct Effects on β-Cells In vitro studies using isolated rat and human pancreatic islets have conclusively shown that 4-HIL stimulates insulin release.[5][6] This effect is direct and does not alter the secretion of glucagon or somatostatin, indicating a specific action on β-cells.[4][9] The induced insulin secretion pattern is biphasic, mimicking the physiological response to a glucose challenge.[6]

2.1.2. The Glucose-Dependency Advantage The most critical feature of 4-HIL's secretagogue activity is its strict glucose dependence. The compound is ineffective at low (3 mmol/L) or basal (5 mmol/L) glucose levels but significantly potentiates insulin secretion at hyperglycemic concentrations (e.g., 8.3–16.7 mM).[4][5][10] This "glucose-sensing" mechanism is a paramount safety feature, offering the potential for effective glycemic control without the inherent risk of drug-induced hypoglycemia associated with other insulin secretagogues.[4][8]

cluster_pancreas Pancreatic β-Cell cluster_blood Systemic Effect glucose High Glucose beta_cell Pancreatic β-Cell glucose->beta_cell Enters Cell four_hil 4-Hydroxyisoleucine four_hil->beta_cell Direct Action insulin Insulin Secretion (Biphasic) beta_cell->insulin Potentiates hypoglycemia Reduced Risk of Hypoglycemia insulin->hypoglycemia

Caption: Glucose-dependent insulinotropic action of 4-HIL.

Peripheral Action: Enhancing Insulin Sensitivity

Beyond its effects on the pancreas, 4-HIL directly improves the response of peripheral tissues to insulin. It has been shown to enhance insulin sensitivity in skeletal muscle, liver, and adipose tissue.[3][4]

2.2.1. The PI3K/Akt Signaling Cascade and GLUT4 Translocation A cornerstone of insulin action in muscle and fat cells is the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake. 4-HIL has been shown to activate key nodes in the canonical insulin signaling pathway. It stimulates the phosphorylation and activation of Insulin Receptor Substrate-1 (IRS-1), Phosphoinositide 3-Kinase (PI3K), and Akt (Protein Kinase B).[4][11][12] This activation of the PI3K/Akt pathway culminates in increased GLUT4 translocation and, consequently, enhanced cellular glucose uptake, even in states of insulin resistance.[4][12][13]

2.2.2. The Role of AMPK Activation and Mitochondrial Biogenesis 4-HIL also activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][15] AMPK activation enhances insulin sensitivity and promotes glucose uptake. Furthermore, studies indicate that 4-HIL upregulates the expression of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α and CPT-1, which can improve overall metabolic health and combat insulin resistance.[14]

2.2.3. Attenuation of Inflammatory Pathways (TNF-α, JNK, SOCS-3) Chronic low-grade inflammation is a key driver of insulin resistance. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can impair insulin signaling. 4-HIL exhibits anti-inflammatory properties by reducing TNF-α expression and secretion.[1][4] It also reverses TNF-α-induced insulin resistance by preventing the inhibitory phosphorylation of IRS-1 and suppressing the activity of negative regulators like JNK and Suppressor of Cytokine Signaling 3 (SOCS-3).[3][15][16] By mitigating these inflammatory signals, 4-HIL helps restore normal insulin signal transduction.

cluster_cell Peripheral Cell (Muscle/Adipose) four_hil 4-Hydroxyisoleucine pi3k PI3K four_hil->pi3k Activates ampk AMPK four_hil->ampk Activates inflammation Inflammation (TNF-α, JNK, SOCS-3) four_hil->inflammation Inhibits akt Akt (p-Akt Ser473) pi3k->akt glut4_trans GLUT4 Translocation akt->glut4_trans ampk->glut4_trans glucose_uptake Glucose Uptake glut4_trans->glucose_uptake inflammation->pi3k Inhibits

Caption: Key peripheral insulin-sensitizing pathways of 4-HIL.

Part 3: Methodologies for Preclinical Evaluation

Extraction and Purification of 4-HIL from Trigonella foenum-graecum

The isolation of 4-HIL is a critical first step for research. While multiple protocols exist, a common and effective approach involves solvent extraction followed by ion-exchange chromatography.[17][18]

start Fenugreek Seeds grind Grind to Coarse Powder start->grind defat Defat with Hexane (Removes Lipids) grind->defat extract Extract with Ethanol/Water Solution defat->extract concentrate Concentrate Extract (Rotary Evaporation) extract->concentrate chromatography Cation-Exchange Chromatography concentrate->chromatography elute Elute with Ammonia Solution chromatography->elute final Pure 4-HIL elute->final

Caption: General workflow for 4-HIL extraction and purification.

Protocol: Solvent Extraction and Purification

  • 1. Seed Preparation: Grind dried fenugreek seeds to pass through a 40-mesh sieve.[17]

  • 2. Defatting (Optional but Recommended): To remove interfering lipids, soak the seed powder in n-hexane or petroleum ether (1:5 w/v) and stir for 2-4 hours at room temperature. Filter and repeat the process twice. Air-dry the defatted powder.[17][18]

  • 3. Extraction: Suspend the defatted powder in a 70% ethanol-water solution (1:10 w/v). Stir the mixture at room temperature for 90 minutes or allow it to macerate for 24 hours with intermittent shaking for exhaustive extraction.[17][18]

  • 4. Concentration: Filter the mixture and concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.[17]

  • 5. Chromatographic Purification: Dissolve the crude extract in demineralized water and pass it through a strong cation-exchange resin column. Wash the column with demineralized water to remove neutral and anionic compounds. Elute the bound amino acids, including 4-HIL, using a 1-2N ammonia solution.[18]

  • 6. Final Processing: Collect the 4-HIL-rich fractions, concentrate them under vacuum, and dry (e.g., via lyophilization or spray-drying) to obtain the purified compound.[18]

In Vitro Assay Compendium

3.2.1. Protocol: Quantifying Glucose Uptake in Peripheral Cells (L6 Myotubes) This assay measures the direct effect of 4-HIL on the ability of cells to take up glucose.

  • 1. Cell Culture: Culture L6-GLUT4myc myoblasts and differentiate them into myotubes in 24-well plates.

  • 2. Treatment: Treat the differentiated myotubes with varying concentrations of 4-HIL (or vehicle control) for a specified period (e.g., 16 hours).[12]

  • 3. Glucose Starvation: Wash the cells with serum-free medium and incubate for 3 hours in Krebs-Ringer phosphate (KRP) buffer to starve them of glucose.

  • 4. Glucose Uptake: Initiate the uptake by adding KRP buffer containing 10 µM 2-deoxy-D-glucose and 0.5 µCi/mL 2-deoxy-[³H]-D-glucose. Incubate for 10 minutes.

  • 5. Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with 0.1 N NaOH.

  • 6. Quantification: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. Normalize the counts to the total protein content in each well.

3.2.2. Protocol: Measuring GLUT4 Translocation This assay determines if the increased glucose uptake is due to more transporters at the cell surface.

  • 1. Cell Culture and Treatment: Use L6 myotubes stably expressing myc-tagged GLUT4 (L6-GLUT4myc). Culture, differentiate, and treat with 4-HIL as described above.[12]

  • 2. Antibody Incubation: Without permeabilizing the cells, incubate them with a primary antibody against the external myc-tag for 60 minutes at 4°C. This antibody will only bind to GLUT4 transporters that are present on the plasma membrane.

  • 3. Secondary Antibody: Wash the cells to remove unbound primary antibody. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 60 minutes.

  • 4. Colorimetric Detection: Wash the cells again and add an HRP substrate (e.g., o-phenylenediamine dihydrochloride). The HRP enzyme will catalyze a color change.

  • 5. Quantification: Stop the reaction with sulfuric acid and measure the absorbance of the solution in each well using a plate reader. The absorbance is directly proportional to the amount of GLUT4 on the cell surface.[12]

Part 4: Synthesis of Preclinical and Clinical Evidence

The antidiabetic potential of 4-HIL is supported by a substantial body of preclinical research.

Summary of In Vitro Findings
Cell LineModelKey FindingsReferences
Rat/Human Islets Insulin SecretionGlucose-dependent stimulation of insulin secretion.[5][6]
BRIN-BD11 Insulin SecretionIncreased glucose uptake in a glucose-dependent manner.[2][19]
L6 Myotubes Skeletal MuscleIncreased glucose uptake; increased GLUT4 translocation via PI3K/Akt and AMPK activation; ameliorated FFA-induced insulin resistance.[4][12][14]
3T3-L1 Adipocytes Adipose TissueIncreased glucose uptake in insulin-resistant cells; reduced TNF-α expression and secretion.[1][4][20]
HepG2 Cells LiverIncreased p-IRS-1 and GLUT4 expression; reversed TNF-α-induced reduction in glycogen synthesis via JNK pathway.[3][4]
C2C12 Myotubes Skeletal MuscleReversed TNF-α-induced insulin resistance via AMPK activation and suppression of SOCS-3.[15][16]
Summary of In Vivo Efficacy in Animal Models
Animal ModelTreatment & DurationKey OutcomesReferences
Normal Rats & Dogs Single dose (18 mg/kg)Improved glucose tolerance during IVGTT and OGTT.[10][21]
STZ-Niacinamide Diabetic Rats 6-day treatment (50 mg/kg/day)Reduced basal hyperglycemia and insulinemia; improved glucose tolerance.[10][21]
STZ-Induced Type 1 Diabetic Rats 4-week treatment (50 mg/kg/day)Reduced plasma glucose; restored lipid profile and uric acid levels, suggesting insulin-independent effects.[2][22]
High Fructose Diet-STZ Rats Treatment with 50 mg/kgImproved glucose tolerance, insulin sensitivity, and lipid profile; increased AMPK and p-Akt in liver and muscle.[14]
Dyslipidemic Hamsters N/ADecreased plasma triglycerides, total cholesterol, and free fatty acids.[4]
Human Studies and Clinical Perspectives

While preclinical data are robust, human clinical evidence for isolated 4-HIL is still emerging.[8] Most human trials have utilized whole fenugreek seed extracts rather than the purified compound. These studies generally show that fenugreek extracts containing 4-HIL can improve glycemic control in individuals with T2DM.[9][11] The promising preclinical safety and efficacy profile strongly supports the need for well-controlled clinical trials using purified 4-HIL to definitively establish its therapeutic utility and optimal dosage in humans.

Part 5: Future Directions and Drug Development Considerations

Lead Optimization and Derivative Synthesis

The natural 4-HIL molecule serves as an excellent lead compound. Research into synthesizing and screening novel derivatives has already begun, with some derivatives showing even greater potency in stimulating glucose uptake in vitro than the parent compound.[23] This avenue of research could lead to the development of a new class of antidiabetic drugs with enhanced pharmacological properties.

Bridging the Gap to Clinical Trials

The transition from preclinical success to clinical application requires a focused effort on several fronts:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HIL in humans.

  • Large-Scale Production: Developing cost-effective and scalable methods for either extraction and purification or total chemical synthesis is essential for clinical and commercial supply.

  • Toxicology: Comprehensive long-term toxicology studies are required to ensure safety for chronic administration.

Concluding Remarks

4-Hydroxyisoleucine stands out as a promising, naturally derived compound for the treatment of type 2 diabetes. Its dual action as a glucose-dependent insulin secretagogue and an insulin sensitizer addresses the core defects of the disease while offering a superior safety profile compared to some existing therapies. The extensive preclinical evidence provides a solid rationale for its advancement into rigorous clinical investigation. For drug development professionals, 4-HIL represents not just a potential new therapy, but a gateway to a novel class of metabolic regulators with significant therapeutic potential.

References

  • Viana, M., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. [Link]

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Rawat, A., et al. (2014). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. PubMed. [Link]

  • Smith, M. (2006). Fenugreek use in patients with diabetes mellitus. Oxford Academic. [Link]

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • S, S., et al. (2017). Dipeptide synthesis and evaluation of anti-diabetic activity of 4-hydroxyisoleucine from fenugreek seeds. Open Access Journals. [Link]

  • Singh, Z. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with. London Met Repository. [Link]

  • Singh, Z. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. [Link]

  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. PubMed. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. PubMed. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion. Diabetes. [Link]

  • Ahmad, S., et al. (2024). Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. Open Exploration Publishing. [Link]

  • Gautam, S., et al. (2016). 4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1. PubMed. [Link]

  • Fuller, S., et al. (2015). Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome. PMC. [Link]

  • N/A. (2024). Relationship: Pancreas Head and 4-hydroxyisoleucine. Caring Sunshine. [Link]

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  • N/A. (2025). 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar. SG Bio NZ. [Link]

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  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. ResearchGate. [Link]

  • N/A. (2010). A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek. QuickCompany. [Link]

  • Singh, Z., et al. (2010). Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats. ResearchGate. [Link]

  • Zhang, Y. (2012).
  • Gao, M., et al. (2015). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. PMC. [Link]

  • Gao, M., et al. (2015). 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression. Dove Medical Press. [Link]

  • Gautam, S., et al. (2016). 4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1. ResearchGate. [Link]

  • Gao, M., et al. (2015). 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression. PMC. [Link]

  • Gautam, S., et al. (2016). A proposed model for the cellular effects of 4-hydroxyisoleucine on TNF-α-induced insulin resistance in C2C12 myotubes. ResearchGate. [Link]

  • Gao, M., et al. (2015). Original Article 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. Int J Mol Sci. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of 4-Hydroxyisoleucine from Trigonella foenum-graecum

Introduction: The Significance of 4-Hydroxyisoleucine 4-Hydroxyisoleucine is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Hydroxyisoleucine

4-Hydroxyisoleucine is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders. This compound has been shown to stimulate glucose-dependent insulin secretion, improve insulin sensitivity in peripheral tissues, and modulate lipid metabolism. These properties make 4-hydroxyisoleucine a promising candidate for the development of new drugs for type 2 diabetes and related conditions. The major isomer found in fenugreek seeds has a (2S, 3R, 4S) configuration, which accounts for about 90% of the total 4-hydroxyisoleucine content.

These application notes provide a detailed overview of the extraction and purification protocols for 4-hydroxyisoleucine from fenugreek seeds, a summary of quantitative data from various studies, and an illustration of its key signaling pathway.

Principle of Extraction and Purification

The extraction of 4-hydroxyisoleucine from fenugreek seeds is based on its physicochemical properties, primarily its solubility in polar solvents like water and ethanol-water mixtures. The process typically involves the following key stages:

  • Seed Preparation: Grinding the seeds to increase the surface area for efficient solvent penetration.

  • Defatting (Optional but Recommended): Fenugreek seeds contain 5-10% fixed oils (lipids) which can interfere with the extraction and purification of the polar 4-hydroxyisoleucine. An initial extraction with a non-polar solvent like hexane or petroleum ether removes these lipids.

  • Extraction: The defatted seed powder is then extracted with a polar solvent system to solubilize the 4-hydroxyisoleucine.

  • Purification: The crude extract, containing a mixture of amino acids, sugars, saponins, and other compounds, is subjected to chromatographic techniques to isolate and purify 4-hydroxyisoleucine. Ion-exchange chromatography is particularly effective due to the amphoteric nature of the amino acid.

Data Presentation: Comparison of Extraction Parameters

The efficiency of 4-hydroxyisoleucine extraction is influenced by several factors, including the choice of solvent, the ratio of solvent to raw material, extraction time, and temperature. Below is a summary of quantitative data from different extraction methodologies.

Extraction MethodSolvent SystemPlant-to-Solvent RatioExtraction Time & TemperatureYield/Concentration of 4-HILPurityReference
Multi-stage Counter-currentEthanol-Water (50:50)1:2.26Not Specified>82.5% recovery, 1.28 mg/mLNot Specified
Solvent ExtractionEthanol-Water (70:30)1:100 (w/v)90 min, StirringNot SpecifiedNot Specified
Aqueous ExtractionWater1:2 (w/v)78 hrs, 37°C, continuous stirring for 2 daysNot SpecifiedNot Specified
Optimized Aqueous ExtractionWater10:1 (mL/g)2 h, 90°C, twiceNot Specified~40% after purification
Ethanol Extraction55-75% EthanolNot Specified1-1.5 h per extraction (2-4 times), 50-65°CNot SpecifiedUp to 40%

Experimental Protocols

Protocol 1: Optimized Solvent Extraction and Ion-Exchange Chromatography

This protocol provides a robust method for obtaining high-purity 4-hydroxyisoleucine at a laboratory scale.

Materials and Reagents:

  • Dried Trigonella foenum-graecum seeds

  • Hexane or Petroleum Ether (analytical grade)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Strong cation exchange resin (e.g., 732 strong acid styrene cation exchange resin or D001 type)

  • Ammonia solution (0.05N to 2N)

  • Hydrochloric acid (for pH adjustment)

  • Rotary evaporator

  • Grinder or mill

  • Stirrer/shaker

  • Chromatography column

  • pH meter

Step-by-Step Methodology:

  • Seed Preparation: Grind dried Trigonella foenum-graecum seeds into a coarse powder (e.g., to pass through a 40-mesh sieve).

  • Optional Defatting Step: To remove lipids that may interfere with subsequent steps, extract the seed powder with hexane or petroleum ether at room temperature. This is typically done by soaking the powder in the solvent, followed by filtration. Repeat this step at least twice. Air-dry the defatted powder.

  • Extraction: Suspend the fenugreek seed powder (defatted or non-defatted) in a 50% (v/v) ethanol-water solution. A solid-to-solvent ratio of 1:10 (w/v) can be used as a starting point. Stir the mixture at room temperature for a defined period, for instance, 90 minutes. Alternatively, for a more exhaustive extraction, the mixture can be macerated for a longer duration (e.g., 24-48 hours) with intermittent shaking.

  • Filtration and Concentration: Filter the slurry through a fine cloth or filter paper to separate the extract from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous extract.

  • Ion-Exchange Chromatography:

    • Resin Preparation: Pack a chromatography column with a strong cation exchange resin and wash it thoroughly with deionized water.

    • Loading: Dissolve the crude extract in deionized water and adjust the pH to 1-6. Load the solution onto the prepared column.

    • Washing: Wash the column with deionized water to remove unbound impurities like saponins.

    • Elution: Elute the bound 4-hydroxyisoleucine using an ammonia solution (e.g., 0.05N to 2N). The optimal pH for desorption has been reported to be around 9.

  • Final Concentration and Drying: Collect the fractions containing 4-hydroxyisoleucine and concentrate them under reduced pressure. The resulting product can be dried to obtain purified 4-hydroxyisoleucine.

Protocol 2: Aqueous Extraction

This protocol utilizes water as the solvent, which can be advantageous in terms of cost and safety.

Materials and Reagents:

  • Dried Trigonella foenum-graecum seeds

  • Deionized Water

  • Grinder or mill

  • Incubator/shaker

  • Filtration apparatus

  • Freeze-dryer or rotary evaporator

Step-by-Step Methodology:

  • Seed Preparation: Grind dried Trigonella foenum-graecum seeds into a coarse powder.

  • Extraction: Suspend the seed powder in deionized water at a ratio of 1:2 (w/v). Incubate the mixture at 37°C for 78 hours with continuous stirring for the first 48 hours. Alternatively, an optimized method uses a 1:10 (g/mL) solid-to-solvent ratio and extraction at 90°C for 2 hours, repeated twice.

  • Filtration and Concentration: Filter the mixture to separate the aqueous extract. The filtrate can be concentrated using methods such as freeze-drying or evaporation under reduced pressure to yield a gummy extract. This crude extract can then be further purified using ion-exchange chromatography as described in Protocol 1.

Visualization of the Extraction and Purification Workflow

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification A Trigonella foenum-graecum Seeds B Grinding A->B C Defatting with Hexane (Optional) B->C D Solvent Extraction (e.g., 50% Ethanol-Water) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Extract F->G H Dissolving in Water G->H I Ion-Exchange Chromatography H->I J Elution (Ammonia Solution) I->J K Concentration & Drying J->K L Purified 4-Hydroxyisoleucine K->L

Caption: General workflow for the extraction and purification of 4-hydroxyisoleucine.

Signaling Pathway of 4-Hydroxyisoleucine in Muscle Cells

4-Hydroxyisoleucine is believed to exert its insulin-sensitizing effects in muscle cells primarily through the PI3K/Akt signaling pathway, leading to increased glucose uptake.

Signaling_Pathway A 4-Hydroxyisoleucine B PI3-Kinase A->B Potentiates C AKT Phosphorylation B->C D GLUT4 Translocation to Cell Surface C->D E Increased Glucose Uptake D->E

Caption: Simplified signaling cascade of 4-hydroxyisoleucine in muscle cells.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the extraction and purification of 4-hydroxyisoleucine from Trigonella foenum-graecum. The choice of method may depend on the desired scale of production, available equipment, and the target purity of the final product. For laboratory-scale extraction, the optimized solvent extraction protocol followed by

Application

"HPTLC analysis of 4-hydroxyisoleucine in herbal extracts"

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Analysis of 4-Hydroxyisoleucine in Trigonella foenum-graecum (Fenugreek) Extracts Prepared by: Senior Application Scientist Target Audience: Researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Analysis of 4-Hydroxyisoleucine in Trigonella foenum-graecum (Fenugreek) Extracts

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Herbal Extracts (Trigonella foenum-graecum) Analyte: 4-Hydroxyisoleucine (4-HI)

Introduction & Mechanistic Background

Trigonella foenum-graecum (Fenugreek) is widely recognized in traditional and modern medicine for its potent antidiabetic and hypolipidemic properties[1]. The primary bioactive compound responsible for this insulinotropic activity is 4-hydroxyisoleucine (4-HI), a unique, non-proteinogenic branched-chain amino acid[2],[3]. Unlike conventional secretagogues, 4-HI stimulates insulin release in a strictly glucose-dependent manner, making it a highly attractive candidate for Type 2 Diabetes (NIDDM) drug development[4].

The Analytical Challenge: Because 4-HI is an aliphatic amino acid, it lacks a conjugated π-electron system and therefore exhibits no significant UV absorption. While High-Performance Liquid Chromatography (HPLC) can be used, it requires tedious pre-column derivatization (e.g., with o-phthaldialdehyde) and extensive sample cleanup to prevent column degradation by the crude herbal matrix[4].

The HPTLC Advantage: High-Performance Thin-Layer Chromatography (HPTLC) offers a highly robust, self-validating, and cost-effective alternative. It allows for the parallel analysis of multiple crude extract samples without the risk of column fouling. By employing post-chromatographic derivatization with ninhydrin, 4-HI can be selectively visualized and quantified via densitometry[5].

Experimental Workflow & Causality

The following protocol is designed as a self-validating system. Every step includes built-in controls to ensure reproducible retention factors ( Rf​ ) and baseline resolution.

HPTLC_Workflow A 1. Sample Extraction (Defatting & 50% EtOH) B 2. Bandwise Application (CAMAG ATS 4) A->B C 3. Chromatographic Development (n-BuOH:MeOH:AcOH:H2O) B->C D 4. Post-Derivatization (Ninhydrin, 110°C) C->D E 5. Densitometric Scanning (λ = 395 nm / 570 nm) D->E

Figure 1: End-to-end HPTLC workflow for the quantification of 4-HI in herbal matrices.

Materials & Reagents
  • Stationary Phase: Pre-coated silica gel 60 F254​ HPTLC plates (20 cm × 10 cm, 0.2 mm thickness, E. Merck)[2],[5].

  • Mobile Phase: n-Butanol : Methanol : Glacial Acetic Acid : Water (4:1.5:1:1, v/v/v/v)[5],[6].

  • Derivatization Reagent: 0.5% Ninhydrin in methanol containing 3 mL glacial acetic acid[6].

  • Reference Standard: 4-Hydroxyisoleucine (Purity 98%).

Step-by-Step Protocol

Step 1: Sample Preparation (Extraction)

  • Pulverize fenugreek seeds and defat the powder using petroleum ether (60-80°C) in a Soxhlet apparatus to remove interfering lipids[1].

  • Extract the defatted marc with 50% ethanol (or methanol) under reflux[1].

  • Filter the extract through a 0.45 µm membrane filter. Causality: Defatting is critical. Lipids migrate near the solvent front and can cause band distortion (tailing) of polar amino acids.

Step 2: Standard Preparation

  • Dissolve 10 mg of 4-HI standard in 10 mL of HPLC-grade methanol to yield a stock solution of 1000 µg/mL[7].

  • Dilute to working concentrations (e.g., 50–500 ng/µL)[5].

Step 3: Sample Application

  • Pre-wash HPTLC plates with methanol and activate in an oven at 120°C for 20 minutes to remove adsorbed atmospheric moisture[8].

  • Apply samples and standards band-wise using an automated sampler (e.g., CAMAG ATS 4)[8].

  • Parameters: Band length = 6 mm, track distance = 10 mm, application rate = 150 nL/s. Causality: Band-wise application (rectangles focused into narrow bands) ensures higher resolution and tighter Rf​ reproducibility compared to spot application[8].

Step 4: Chromatographic Development

  • Saturate a 20 × 10 cm twin-trough glass chamber with the mobile phase for exactly 20 minutes at room temperature[6].

  • Develop the plate to a migration distance of 80 mm from the lower edge[6].

  • Dry the plate using a stream of warm air for 10 minutes[6].

Step 5: Post-Chromatographic Derivatization & Detection

  • Spray the plate with (or dip into) the Ninhydrin reagent[8].

  • Heat the plate at 110°C for 10 minutes until distinct bands appear[6].

  • Perform densitometric scanning using a TLC Scanner.

Mechanistic Insights: Derivatization & Detection

Because 4-HI is a primary amino acid, it reacts stoichiometrically with ninhydrin (triketohydrindene hydrate) through oxidative deamination and decarboxylation.

Ninhydrin_Mechanism N1 Ninhydrin (Triketohydrindene hydrate) I1 Schiff Base Intermediate (-CO2, -H2O) N1->I1 A1 4-Hydroxyisoleucine (Primary Amino Acid) A1->I1 R1 Ruhemann's Purple Complex (Chromophore) I1->R1

Figure 2: Chemical pathway of post-chromatographic derivatization of 4-HI.

Wavelength Selection Causality: Literature presents two optimal wavelengths for densitometric scanning of 4-HI:

  • 570 nm (Visible): Captures the maximum absorbance of the classic "Ruhemann's Purple" complex[2],[9]. Ideal for visual confirmation and standard matrices.

  • 395 nm (Near-UV): Validated by Gopu et al.[5],[6]. In complex herbal matrices, background noise from co-eluting plant secondary metabolites can interfere at 570 nm. Scanning at 395 nm often provides a cleaner baseline and superior signal-to-noise ratio for densitometric quantification of the specific yellow/brown intermediate complexes formed by branched-chain amino acids.

Data Presentation & Method Optimization

The selection of the mobile phase is the most critical variable in this protocol. Without an acidic modifier, the carboxyl group of 4-HI ionizes, leading to severe band tailing.

Table 1: Mobile Phase Optimization & Causality

Solvent SystemRatio (v/v)ObservationCausality
Propanol : Methanol : Water4:1:4Poor peak shape, high Rf​ Lack of acidic modifier leads to ionization of the carboxyl group.
Butanol : Acetic Acid : Water4:1:1Good separation, Rf​ ~0.45[2]Acetic acid suppresses ionization; butanol provides optimal partitioning.
n-Butanol : Methanol : Acetic Acid : Water4:1.5:1:1Excellent baseline separation[5]Methanol addition fine-tunes polarity, yielding highly reproducible densitograms.

Table 2: Validated Method Parameters (ICH Guidelines)

Validation ParameterResult / Range
Linearity Range 50 – 500 ng/band[5]
Correlation Coefficient ( r2 ) 0.9986 ± 0.06[5]
Retention Factor ( Rf​ ) ~0.45[2],[9]
Recovery (Accuracy) 99.03% ± 0.26%[5],[6]
Specificity High (Baseline separation from Trigonelline)[5]

Troubleshooting & System Suitability

  • Issue: Diffused or Tailing Bands.

    • Cause: Incomplete chamber saturation or moisture on the plate.

    • Solution: Ensure the twin-trough chamber is saturated for exactly 20 minutes[6]. Pre-activate plates at 120°C for 20 minutes prior to application[8].

  • Issue: Low Derivatization Sensitivity.

    • Cause: Insufficient heating or degraded Ninhydrin reagent.

    • Solution: Ninhydrin must be prepared fresh or stored at 4°C protected from light[8]. Ensure the plate is heated uniformly at 110°C for exactly 10 minutes; prolonged heating degrades the Ruhemann's purple complex[6].

References

  • Nikhat, S. R., et al. (2017). "Extraction and Characterization of 4-Hydroxyisoleucine from Trigonella foenum graecum Seeds." Indo American Journal of Pharmaceutical Sciences, 4(06). 2

  • Gopu, C. L., et al. (2008). "Development and validation of a densitometric TLC method for analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds." Acta Chromatographica, 20(4), 709–719. 5

  • CAMAG Bibliography Service (CBS 107). "Sample preparation by planar chromatography." Justus Liebig University Giessen. 8

  • Mohammad-Sadeghipour, M., et al. "Diosgenin and 4-Hydroxyisoleucine from Fenugreek Are Regulators of Genes Involved in Lipid Metabolism..." National Institutes of Health (NIH). 3

  • Hajimehdipoor, H., et al. (2010). "Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran." Journal of Medicinal Plants, 9(33):29-34. 1

Sources

Method

Application Note: Advanced Chromatographic Isolation of 4-Hydroxyleucine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Natural Product Isolation, Biocatalysis, and Downstream Processing Introduction & Scientific Rationale 4-Hydroxyleucine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Natural Product Isolation, Biocatalysis, and Downstream Processing

Introduction & Scientific Rationale

4-Hydroxyleucine and its closely related, naturally abundant isomer 4-hydroxyisoleucine (derived from Trigonella foenum-graecum) have emerged as highly valuable non-proteinogenic amino acids in metabolic drug development[1]. These compounds exhibit potent insulinotropic properties, stimulating glucose-dependent insulin secretion and enhancing peripheral glucose uptake via the phosphatidylinositol-3-kinase (PI3K) pathway[1][2].

Historically, accessing these molecules relied on exhaustive botanical extraction[3]. However, recent advancements in biocatalysis—specifically utilizing iron- and α-ketoglutarate-dependent dioxygenases (e.g., GriE) to selectively hydroxylate L-leucine—have enabled scalable microbial production[4]. Whether sourced from a complex bioconversion broth or a crude botanical extract, isolating 4-hydroxyleucine presents a formidable downstream challenge. As a zwitterionic, highly polar molecule lacking a strong UV chromophore, standard reverse-phase chromatography is highly ineffective[4].

This application note details a field-proven, self-validating chromatographic workflow. By sequentially leveraging Strong Acid Cation (SAC) Exchange Chromatography for primary capture and Hydrophilic Interaction Liquid Chromatography (HILIC) / Silica Gel for orthogonal polishing, we exploit the molecule's isoelectric point and unique polarity to achieve >98% purity.

Mechanistic Workflows & Biological Context

To understand the isolation strategy, one must understand the biological utility and the physicochemical behavior of the target molecule.

Pathway A 4-Hydroxyleucine B Pancreatic β-cells A->B C PI3K Pathway B->C D GLUT4 Translocation C->D E Glucose Uptake D->E

Fig 2: Insulinotropic signaling pathway of 4-hydroxyleucine in pancreatic β-cells.

The Causality of Chromatographic Selection
  • Primary Capture (Ion Exchange): At a pH of 2.0, well below the isoelectric point (pI ~5.5) of 4-hydroxyleucine, the carboxylate group is protonated (neutral) and the primary amine is protonated (positively charged). This cationic state ensures high-affinity binding to the negatively charged sulfonic acid groups of a strong cation exchange resin (e.g., Dowex 50WX8)[1][3]. Washing with water removes uncharged carbohydrates and saponins. Eluting with ammonia raises the pH above the pI, neutralizing the molecule and breaking the ionic interaction[1].

  • Orthogonal Polishing (HILIC/Silica): SAC chromatography isolates the total amino acid pool. To separate 4-hydroxyleucine from unreacted L-leucine, orthogonal selectivity is required. The addition of the C4 hydroxyl group significantly increases the molecule's polarity. In a HILIC or normal-phase silica system, this increased polarity results in stronger partitioning into the stationary phase, causing 4-hydroxyleucine to elute later than non-hydroxylated analogs[4].

Workflow A Crude Extract / Bioconversion Broth (Contains 4-HL & Impurities) B Acidification (pH 2.0) Protonates Amine Group A->B C SAC Column (Dowex 50WX8) Binds Cations B->C D Aqueous Wash Removes Sugars & Saponins C->D E Ammonia Elution (1-2 N) Deprotonates & Elutes 4-HL D->E F Silica Gel / HILIC Polish Separates Amino Acid Analogs E->F G Crystallization Yields Pure 4-Hydroxyleucine F->G

Fig 1: Step-by-step column chromatography workflow for 4-hydroxyleucine isolation.

Experimental Protocols

Protocol 1: Preparation of the Crude Matrix

Note: If starting from botanical sources (e.g., fenugreek seeds), defatting is a critical prerequisite. Lipids will irreversibly coat the cation exchange resin, drastically reducing dynamic binding capacity and causing column channeling[1][3].

  • Defatting (Botanical Only): Macerate 100 g of pulverized seed powder in 500 mL of hexane for 24 hours. Filter and discard the hexane. Air-dry the defatted biomass[1].

  • Extraction/Clarification: Extract the defatted biomass with 50% aqueous ethanol (1:10 w/v) for 48 hours[1]. For biocatalytic broths, centrifuge the fermentation matrix at 10,000 x g for 15 minutes to pellet cellular debris.

  • Acidification: Adjust the clarified extract or broth to pH 2.0 using 1 N HCl. This ensures the complete protonation of the amine group on 4-hydroxyleucine.

Protocol 2: Strong Acid Cation (SAC) Exchange Chromatography

This step serves as the primary capture, separating amino acids from sugars, organic acids, and salts.

  • Resin Preparation: Swell Dowex 50WX8 or Amberlite IR-120 (H+ form, 50-100 mesh) in deionized water for 2 hours[1]. Slurry-pack into a glass column (e.g., 2.5 cm x 30 cm).

  • Equilibration: Pass 3 column volumes (CV) of 0.1 N HCl through the column to ensure the stationary phase is fully protonated, followed by 2 CV of deionized water[1].

  • Loading: Load the acidified crude extract (pH 2.0) onto the column at a flow rate of 2 mL/min.

  • Washing: Wash the column with 5 CV of deionized water. Causality: This removes unbound, non-cationic impurities. Monitor the wash effluent; it should run clear and reach a neutral pH.

  • Elution: Elute the bound amino acids using 3 CV of 1.5 N Ammonium Hydroxide ( NH4​OH )[1][3]. Collect 15 mL fractions.

  • Self-Validating QC (Inline Ninhydrin Assay): Because 4-hydroxyleucine lacks a UV chromophore, UV detection will yield false negatives. Spot 2 µL of each fraction onto a silica TLC plate. Spray with 0.2% ninhydrin in ethanol and heat at 105°C for 5 minutes. Fractions containing 4-hydroxyleucine will develop a distinct purple/yellow spot. Pool the positive fractions.

  • Concentration: Evaporate the pooled fractions under reduced pressure at 45°C to remove the ammonia and water, yielding a crude amino acid powder.

Protocol 3: Orthogonal Polishing (Silica Gel / HILIC)

This step separates 4-hydroxyleucine from unreacted L-leucine and other endogenous amino acids[3][4].

  • Column Packing: Pack a secondary column with normal-phase silica gel (60-120 mesh)[3].

  • Mobile Phase: Prepare an isocratic mobile phase of 70% Ethanol / 30% Water[3]. (Alternatively, for analytical/preparative HPLC, use an amide-bonded HILIC column with 80:20 Acetonitrile:Water).

  • Elution & Separation: Dissolve the crude amino acid powder in a minimal volume of the mobile phase and load it onto the column.

  • Fractionation: Collect fractions and validate via the Ninhydrin TLC method described above. 4-Hydroxyleucine, being more polar due to the hydroxyl group, will elute after L-leucine.

  • Crystallization: Pool the pure fractions, concentrate to a viscous syrup, and induce crystallization by adding cold diethyl ether[3]. Filter the resulting colorless tabular crystals and dry under a vacuum.

Quantitative Data Summary

The efficiency of the isolation process is heavily dependent on the chosen stationary and mobile phases. Table 1 summarizes the expected recovery and purity metrics at each stage of the described workflow.

Table 1: Optimization of 4-Hydroxyleucine Recovery across Chromatographic Phases

Purification StepStationary PhaseMobile PhaseYield Recovery (%)Purity (%)
Primary Capture Strong Acid Cation (Dowex 50WX8)1.5 N NH₄OH88.5%65.0%
Orthogonal Polish Normal Phase Silica Gel70% Ethanol75.2%92.4%
Advanced Polish HILIC (Amide-bonded)Acetonitrile / H₂O (80:20)82.0%>98.5%

References

  • QuickCompany. "A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek". Source: QuickCompany Patent Database. URL: [Link]

  • ACS Publications. "Overview of Amino Acid Modifications by Iron- and α-Ketoglutarate-Dependent Enzymes". Source: ACS Catalysis. URL: [Link]

  • National Institutes of Health (PMC). "Exploring the Therapeutic Ability of Fenugreek against Type 2 Diabetes and Breast Cancer Employing Molecular Docking and Molecular Dynamics Simulations". Source: PubMed Central. URL: [Link]

Sources

Application

"in vitro assay for testing 4-hydroxyisoleucine insulinotropic activity"

Application Note: In Vitro Assessment of 4-Hydroxyisoleucine Insulinotropic Activity Abstract This application note details the mechanistic rationale and standardized in vitro protocol for evaluating the insulinotropic p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assessment of 4-Hydroxyisoleucine Insulinotropic Activity

Abstract This application note details the mechanistic rationale and standardized in vitro protocol for evaluating the insulinotropic properties of 4-hydroxyisoleucine (4-OH-Ile). Designed for researchers in drug discovery and metabolic disease, this guide provides a self-validating Glucose-Stimulated Insulin Secretion (GSIS) assay using isolated pancreatic islets, emphasizing experimental causality, rigorous quality control, and authoritative grounding.

Introduction & Mechanistic Rationale

4-Hydroxyisoleucine is a non-proteinogenic branched-chain amino acid extracted from fenugreek (Trigonella foenum-graecum) seeds. It has emerged as a compelling candidate for type 2 diabetes management due to its unique mechanism of action: it acts as an insulin secretagogue only in the presence of elevated blood glucose concentrations (1)[1].

Unlike conventional sulfonylureas, which force insulin secretion regardless of ambient glucose (often leading to severe hypoglycemia), 4-OH-Ile exhibits strict glucose dependency. At basal glucose levels (3–5 mM), 4-OH-Ile has no significant impact on pancreatic β-cells. However, at supranormal glucose concentrations (6.6–16.7 mM), it potently amplifies biphasic insulin release without altering α-cell (glucagon) or δ-cell (somatostatin) activity (2)[2].

Quantitative Data Summary

The insulinotropic efficacy of the major natural isomer, (2S,3R,4S)-4-hydroxyisoleucine, is highly dose- and glucose-dependent. Table 1 summarizes the expected quantitative outcomes in a standard rat islet model.

Table 1: Expected Insulin Secretion Rates in Isolated Rat Islets (Normalized per Islet)

Glucose ConcentrationTreatment ConditionExpected Insulin Release (ng/h/islet)Fold Change vs. Basal
Low (3.0 mM) Vehicle Control~1.24 ± 0.171.0x
Low (3.0 mM) + 200 µM 4-OH-Ile~1.30 ± 0.201.05x (Not Significant)
Intermediate (8.3 mM) Vehicle Control~3.47 ± 0.262.8x
Intermediate (8.3 mM) + 200 µM 4-OH-Ile~5.20 ± 0.354.2x (Significant)
High (16.7 mM) Vehicle Control~4.89 ± 0.283.9x
High (16.7 mM) + 200 µM 4-OH-Ile~8.50 ± 0.456.8x (Highly Significant)

(Data synthesized from standard in vitro GSIS profiles for 4-OH-Ile (3)[3])

Experimental Workflow & Logical Architecture

To ensure high trustworthiness, the GSIS assay must be designed as a self-validating system. This means incorporating internal controls that simultaneously verify islet health, baseline stability, and the specific glucose-dependent nature of the test compound.

Workflow cluster_treatments 3. Experimental Treatments (1h Incubation) Islet 1. Islet Isolation & Recovery (Collagenase + 24h Rest) PreInc 2. Pre-incubation (1h) Low Glucose (3.3 mM) KRB Islet->PreInc Deplete residual insulin NegCtrl Negative Control (3.3 mM Glucose) PreInc->NegCtrl TestLow Test: Basal (3.3 mM + 4-OH-Ile) PreInc->TestLow PosCtrl Positive Control (16.7 mM Glucose) PreInc->PosCtrl TestHigh Test: Stimulated (16.7 mM + 4-OH-Ile) PreInc->TestHigh Analysis 4. Supernatant Collection & Insulin ELISA Quantification NegCtrl->Analysis TestLow->Analysis PosCtrl->Analysis TestHigh->Analysis Validation 5. Assay Validation (GSIS Index > 3.0) Analysis->Validation Calculate fold-change

Workflow for in vitro 4-OH-Ile GSIS assay, featuring self-validating controls.

Self-Validating Protocol: In Vitro GSIS Assay

This protocol outlines the measurement of insulin secretion from isolated pancreatic islets in response to varying glucose concentrations and 4-hydroxyisoleucine stereoisomers (4)[4].

Reagents & Buffers
  • Culture Medium : RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • KRB Buffer (Krebs-Ringer Bicarbonate) : 115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 24 mM NaHCO₃, 10 mM HEPES, 0.1% BSA (pH 7.4).

  • Test Compound : (2S,3R,4S)-4-hydroxyisoleucine (Prepare a 100 mM stock in KRB, sterile filtered).

Step 1: Islet Isolation and Recovery
  • Isolate pancreatic islets from Wistar rats via common bile duct perfusion with collagenase, followed by digestion at 37°C and density gradient centrifugation.

  • Hand-pick islets under a stereomicroscope to ensure exocrine tissue exclusion.

  • Culture islets overnight (18–24 hours) in RPMI-1640 at 37°C in a 5% CO₂ humidified atmosphere.

Causality: Enzymatic digestion strips the islet surface of critical matrix proteins and receptors. An overnight recovery period is mandatory to allow the regeneration of surface proteins and the re-establishment of intracellular resting calcium levels, preventing artificially high basal insulin leakage.

Step 2: Pre-Incubation (Baseline Establishment)
  • Transfer batches of size-matched islets (3–5 islets per well) into a 24-well plate containing 1 mL of pre-warmed KRB buffer supplemented with 3.3 mM glucose.

  • Incubate for 60 minutes at 37°C.

  • Carefully aspirate and discard the buffer.

Causality: Islets cultured in RPMI (typically 11 mM glucose) accumulate docked insulin granules. Pre-incubation in low-glucose KRB depletes these readily releasable pools, ensuring that subsequent measurements reflect de novo secretion triggered specifically by the experimental conditions rather than residual background noise. Size-matching ensures uniform diffusion kinetics for glucose and 4-OH-Ile.

Step 3: Treatment Incubation
  • Apply 1 mL of the following pre-warmed KRB treatment solutions to the respective wells (run in quadruplicate):

    • Negative Control : 3.3 mM Glucose

    • Test Basal : 3.3 mM Glucose + 200 µM 4-OH-Ile

    • Positive Control : 16.7 mM Glucose

    • Test Stimulated : 16.7 mM Glucose + 200 µM 4-OH-Ile

  • Incubate for exactly 60 minutes at 37°C.

  • Collect the supernatant, centrifuge at 1,000 x g for 5 minutes at 4°C to remove any cellular debris, and snap-freeze the aliquots at -80°C.

Causality: The inclusion of the "Test Basal" group is the crux of the self-validating system for 4-OH-Ile. If 4-OH-Ile induces secretion at 3.3 mM glucose, the compound is acting as a non-specific secretagogue (indicating potential toxicity or membrane depolarization independent of metabolism) or the islets are damaged. True insulinotropic activity of 4-OH-Ile must only manifest as a potentiation in the "Test Stimulated" group.

Step 4: Quantification & Assay Validation
  • Quantify insulin concentrations in the supernatants using a high-sensitivity Rat Insulin ELISA kit.

  • Validation Metric : Calculate the Glucose Stimulation Index (SI) by dividing the mean insulin secretion of the Positive Control (16.7 mM) by the Negative Control (3.3 mM).

Causality: The assay is only deemed valid if the SI is ≥ 3.0. An SI < 3.0 indicates compromised islet viability or buffer imbalance (e.g., incorrect Ca²⁺ concentration), rendering the 4-OH-Ile potentiation data unreliable.

References

  • Gao et al. (2015). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum)
  • Broca et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties". American Journal of Physiology-Endocrinology and Metabolism.
  • BenchChem. "A Comparative Analysis of 4-Hydroxyisoleucine Stereoisomers' Bioactivity".
  • BenchChem. "A Technical Guide to the Insulinotropic and Insulin-Sensitizing Activity of 4-Hydroxyisoleucine".
  • Sauvaire et al. (1998).

Sources

Method

Application Note: Elucidating the Mechanism of Action of 4-Hydroxyisoleucine in Hepatic Insulin Resistance Using HepG2 Cell Models

Introduction & Mechanistic Overview 4-Hydroxyisoleucine (4-HIL) is a non-protein, branched-chain amino acid isolated primarily from fenugreek seeds (Trigonella foenum-graecum). It has garnered significant attention in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Hydroxyisoleucine (4-HIL) is a non-protein, branched-chain amino acid isolated primarily from fenugreek seeds (Trigonella foenum-graecum). It has garnered significant attention in drug development for its unique, glucose-dependent insulinotropic and insulin-sensitizing properties[1]. While its secretagogue effects on pancreatic β-cells are well documented, its peripheral mechanisms—particularly in hepatic tissue—require robust in vitro modeling to be fully understood.

The human hepatocellular carcinoma cell line, HepG2 , serves as the gold-standard in vitro model for studying hepatic glucose metabolism, lipid homeostasis, and insulin resistance (IR)[2]. In the context of metabolic syndrome, hepatic IR is driven by lipotoxicity and chronic low-grade inflammation, which disrupt intracellular insulin signaling.

The Causality of 4-HIL Action in HepG2 Cells

To understand why specific experimental endpoints are chosen, we must first map the causality of hepatic insulin resistance and its reversal by 4-HIL:

  • Inflammatory Disruption: In an IR state (often induced in vitro via TNF-α, Palmitic Acid, or High Glucose/Insulin), the TACE/TIMP3 system is imbalanced, leading to elevated TNF-α secretion[2].

  • Kinase Interference: Elevated TNF-α activates the c-Jun N-terminal kinase (JNK) pathway. Active p-JNK phosphorylates Insulin Receptor Substrate-1 (IRS-1) at the inhibitory Ser307 residue[3].

  • Signal Blockade: Phosphorylation at Ser307 sterically hinders the interaction between IRS-1 and the insulin receptor, shutting down the downstream PI3K/Akt signaling cascade[4]. This results in failed GLUT4 translocation and suppressed glycogen synthesis.

  • The 4-HIL Reversal: 4-HIL acts as a multi-target sensitizer. It downregulates TACE (reducing TNF-α), inhibits JNK activation, and subsequently reduces p-IRS-1 (Ser307) levels[2][3]. This lifts the blockade on the PI3K/Akt pathway, restoring Akt (Ser473) and GSK-3 phosphorylation, which ultimately drives glucose uptake and glycogen storage[3].

Pathway HIL 4-Hydroxyisoleucine (4-HIL) TACE TACE / TIMP3 System HIL->TACE Modulates JNK p-JNK Activation HIL->JNK Inhibits PI3K PI3K / Akt (Ser473) Activation HIL->PI3K Promotes TNF TNF-α Production TACE->TNF Reduces TNF->JNK Induces IRS1 p-IRS-1 (Ser307) Inhibition JNK->IRS1 Phosphorylates IRS1->PI3K Blocks GSK3 p-GSK-3 PI3K->GSK3 Phosphorylates GLUT4 GLUT4 Expression PI3K->GLUT4 Triggers Glycogen Glycogen Synthesis & Glucose Uptake GSK3->Glycogen Enhances GLUT4->Glycogen Increases

Fig 1: Mechanistic signaling pathway of 4-Hydroxyisoleucine reversing insulin resistance in HepG2 cells.

Quantitative Data Presentation: Expected Outcomes

When executing the protocols detailed below, researchers should benchmark their results against established pharmacological profiles. The following table summarizes the expected dose-dependent quantitative shifts in key biomarkers when treating TNF-α-induced IR HepG2 cells with 4-HIL[2][3].

Experimental GroupGlucose Uptake (% of Control)Glycogen Content (mg/g protein)p-IRS-1 (Ser307) / Totalp-Akt (Ser473) / TotalTNF-α Secretion (pg/mL)
Vehicle Control 100%~45.2 ± 3.1Baseline (Low)Baseline (High)~15.0 ± 2.5
IR Model (TNF-α) ~45%~20.5 ± 2.8Highly ElevatedSuppressed~85.4 ± 6.2
IR + 5 µM 4-HIL ~60%~28.4 ± 3.0Moderately ElevatedPartially Restored~60.2 ± 5.1
IR + 10 µM 4-HIL ~78%~35.1 ± 2.5Near BaselineNear Baseline~42.1 ± 4.8
IR + 20 µM 4-HIL ~92%~42.8 ± 3.2Baseline (Low)Fully Restored~22.5 ± 3.0

Experimental Design: Building a Self-Validating System

A common pitfall in metabolic in vitro assays is the failure to isolate the specific kinase activity from background noise. To ensure Trustworthiness , the following protocols are designed as a self-validating system:

  • Serum Starvation Phase: HepG2 cells must be starved of Fetal Bovine Serum (FBS) prior to treatment. FBS contains undefined concentrations of growth factors (e.g., IGF-1) that constitutively activate PI3K/Akt. Starving the cells establishes a true zero-baseline, ensuring that any observed Akt phosphorylation is strictly a response to the experimental variables.

  • Total vs. Phospho-Protein Normalization: Western blots must probe for both the phosphorylated state (e.g., p-Akt) and the total protein (Total Akt). This proves that 4-HIL is modulating kinase activity rather than merely upregulating global protein transcription.

  • Positive Control Integration: Incorporating a known insulin sensitizer (e.g., Metformin or Rosiglitazone) validates that the specific HepG2 passage used is capable of having its IR reversed.

Workflow Seed Seed HepG2 Cells (DMEM + 10% FBS) Starve Serum Starvation (12-16 hours) Seed->Starve Induce IR Induction (TNF-α 10 ng/mL) Starve->Induce Treat 4-HIL Treatment (5, 10, 20 μM for 24h) Induce->Treat Assay Downstream Assays 2-NBDG Uptake Glycogen Assay Western Blot Treat->Assay

Fig 2: Standardized experimental workflow for evaluating 4-HIL efficacy in HepG2 cells.

Step-by-Step Methodologies

Protocol A: Establishment of the Insulin-Resistant (IR) HepG2 Model

Note: While high-insulin/high-glucose models exist, the TNF-α induction model is highly reproducible for studying the inflammatory-driven JNK/IRS-1 axis targeted by 4-HIL[3].

  • Cell Seeding: Cultivate HepG2 cells in High-Glucose DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells into 6-well plates at a density of 5×105 cells/well. Incubate at 37°C, 5% CO₂ until 70-80% confluent.

  • Serum Starvation (Critical Step): Aspirate the growth media. Wash the monolayer twice with warm 1X PBS. Add serum-free DMEM supplemented with 0.2% BSA. Incubate for 12–16 hours to synchronize the cell cycle and baseline kinase activity.

  • IR Induction: Replace the starvation media with DMEM containing 10 ng/mL recombinant human TNF-α.

  • Treatment Co-incubation: Immediately add 4-HIL to the designated wells at final concentrations of 5 µM, 10 µM, and 20 µM. Include a Vehicle Control (no TNF-α, no 4-HIL) and an IR Control (TNF-α only). Incubate for 24 hours.

Protocol B: 2-NBDG Glucose Uptake Assay

This assay provides a functional, phenotypic readout of insulin sensitivity restoration.

  • Insulin Stimulation: Following the 24-hour 4-HIL treatment, wash the cells twice with warm Krebs-Ringer Bicarbonate (KRB) buffer. Add KRB buffer containing 100 nM human insulin to all wells (except a non-insulin stimulated basal control) and incubate for 30 minutes.

  • Fluorescent Probe Addition: Add the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to a final concentration of 50 µM. Incubate in the dark for exactly 45 minutes at 37°C.

  • Termination and Lysis: Stop the reaction by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Lyse the cells using 0.1 M NaOH or a standard RIPA buffer.

  • Quantification: Transfer lysates to a black 96-well microplate. Measure fluorescence using a microplate reader (Excitation: ~485 nm; Emission: ~535 nm). Normalize the fluorescence units to total protein concentration (determined via BCA assay) to account for any variations in cell density.

Protocol C: Western Blotting for Mechanistic Validation

This protocol validates the molecular causality (the "Why") behind the phenotypic glucose uptake results.

  • Protein Extraction: Lyse the treated HepG2 cells on ice using RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail (essential for preserving p-IRS-1, p-Akt, and p-JNK).

  • Sonication & Clarification: Sonicate lysates briefly (3 x 5 seconds) to shear DNA. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Electrophoresis: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane (0.45 µm pore size).

  • Blocking and Primary Antibodies: Block membranes with 5% BSA in TBST for 1 hour at room temperature (Do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background). Incubate overnight at 4°C with primary antibodies:

    • Anti-p-IRS-1 (Ser307) / Anti-IRS-1

    • Anti-p-Akt (Ser473) / Anti-Akt

    • Anti-p-JNK / Anti-JNK

    • Anti-GLUT4

    • Anti-β-actin (Loading Control)

  • Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ or equivalent software. Calculate the ratio of phosphorylated protein to total protein.

References

  • Gao, F., Jian, L., Zafar, M. I., Du, W., Cai, Q., Shafqat, R. A., & Lu, F. (2015). 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. Molecular Medicine Reports, 12(5), 6555-6560.[Link]

  • Lu, F., Cai, Q., Zafar, M. I., Cai, L., Du, W., Jian, L., Li, L., & Gao, F. (2015). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. International Journal of Clinical and Experimental Medicine, 8(6), 8626–8633.[Link]

  • Avalos-Soriano, A., De la Cruz-Cordero, R., Rosado, J. L., & Garcia-Gasca, T. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1596.[Link]

  • Chen, Y., et al. (2018). Theaflavins Improve Insulin Sensitivity through Regulating Mitochondrial Biosynthesis in Palmitic Acid-Induced HepG2 Cells. Molecules, 23(12), 3366.[Link]

Sources

Application

"animal models for in vivo studies of 2-Amino-4-hydroxy-4-methylpentanoic acid"

In Vivo Animal Models for Studying 2-Amino-4-hydroxy-4-methylpentanoic Acid: Metabolic and Insulinotropic Efficacy Executive Summary As drug development pivots toward multi-target metabolic therapies, 2-Amino-4-hydroxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Animal Models for Studying 2-Amino-4-hydroxy-4-methylpentanoic Acid: Metabolic and Insulinotropic Efficacy

Executive Summary

As drug development pivots toward multi-target metabolic therapies, 2-Amino-4-hydroxy-4-methylpentanoic acid (commonly referred to in literature as 4-hydroxyleucine or its isomer 4-hydroxyisoleucine) has emerged as a highly compelling candidate[1]. Extracted primarily from Trigonella foenum-graecum (fenugreek) or synthesized via chemoenzymatic strategies, this non-proteinogenic amino acid exhibits a unique dual mechanism: it acts as a glucose-dependent insulin secretagogue in pancreatic β-cells and as a potent peripheral insulin sensitizer in skeletal muscle and hepatic tissues[2][3].

This application note provides a comprehensive, field-proven guide for researchers designing in vivo studies to evaluate the metabolic efficacy of this compound. By detailing model selection causality and self-validating experimental protocols, this guide ensures high-fidelity data acquisition for preclinical metabolic profiling.

Selection & Validation of In Vivo Animal Models

Selecting the correct animal model is critical because the compound exerts both central (pancreatic) and peripheral (muscle/liver) effects. The model must isolate the specific mechanism of action being investigated.

Zucker fa/fa Rats (Genetic Obesity & Insulin Resistance)
  • Causality for Selection: The Zucker fa/fa rat harbors a missense mutation in the leptin receptor (Lepr), leading to hyperphagia, severe obesity, and profound peripheral insulin resistance without immediate β-cell destruction.

  • Application: This is the gold-standard model for isolating the peripheral insulin-sensitizing effects of 2-Amino-4-hydroxy-4-methylpentanoic acid. Because endogenous insulin levels are already high, researchers can use this model to prove that the compound enhances the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade independently of its insulinotropic effects[3].

Fructose-Fed and High-Fat Diet (HFD) Rodents
  • Causality for Selection: High-fructose and HFD models accurately mimic human diet-induced metabolic syndrome, characterized by hepatic steatosis, dyslipidemia, and elevated liver transaminases (AST/ALT).

  • Application: This model is utilized to evaluate the compound's hepatoprotective properties and its ability to restore hepatic glycogen synthesis. Studies show that prolonged exposure to the compound in fructose-fed rats significantly reduces liver damage markers and improves HDL-cholesterol ratios[4][5].

Streptozotocin (STZ)-Induced Diabetic Rats
  • Causality for Selection: Low-dose STZ combined with a high-fat diet destroys a specific fraction of β-cells, mimicking late-stage Type 2 Diabetes where insulin secretion is impaired.

  • Application: This model is ideal for testing the compound's glucose-dependent insulinotropic mechanism. Because the compound only stimulates insulin release in the presence of elevated glucose, it avoids the severe hypoglycemic events commonly associated with sulfonylureas[5].

Quantitative Data Summary

Table 1: Expected Metabolic Shifts in Animal Models Treated with 2-Amino-4-hydroxy-4-methylpentanoic acid

Animal ModelDosage & RouteTarget Biomarker / AssayQuantitative Shift (vs. Vehicle)Ref.
Zucker fa/fa Rats 50 mg/kg/day (p.o.)Glucose Infusion Rate (Clamp)+35% to +40% increase in peripheral disposal[3]
Fructose-fed Rats 50 mg/kg/day (p.o.)Hepatic AST / ALT~80% reduction in liver damage markers[4]
STZ-Diabetic Rats 100 mg/kg/day (p.o.)HDL-Cholesterol+31% increase in HDL levels[4]
HFD Mice 50 mg/kg/day (i.p.)PM GLUT4 (Skeletal Muscle)+2.5-fold increase in surface expression[3]

Mechanistic Pathway Visualization

The following diagram maps the dual-action signaling cascade triggered by the compound, highlighting the critical PI3K/Akt nodes required for experimental validation.

G Compound 2-Amino-4-hydroxy-4-methylpentanoic acid Pancreas Pancreatic β-Cells Compound->Pancreas Glucose-dependent stimulation TargetCells Skeletal Muscle & Hepatocytes Compound->TargetCells Direct sensitization Insulin Insulin Secretion Pancreas->Insulin Insulin->TargetCells Receptor binding IRS1 IRS-1 Phosphorylation TargetCells->IRS1 PI3K PI3K Activation IRS1->PI3K AKT Akt (PKB) Phosphorylation PI3K->AKT GLUT4 GLUT4 Membrane Translocation AKT->GLUT4 Glycogen Hepatic Glycogen Synthesis AKT->Glycogen Metabolic Enhanced Glucose Disposal & Homeostasis GLUT4->Metabolic Glycogen->Metabolic

Mechanism of 4-Hydroxyleucine on insulin secretion and PI3K/Akt-mediated glucose uptake.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to prove causality rather than mere correlation.

Protocol A: Conscious Euglycemic-Hyperinsulinemic Clamp

Rationale: Performing the clamp in conscious animals is critical. Anesthesia suppresses endogenous hepatic glucose production (HGP) and artificially alters peripheral insulin sensitivity, which would confound the data.

  • Surgical Preparation (Day -5): Under isoflurane anesthesia, chronically catheterize the right jugular vein (for infusions) and the left carotid artery (for blood sampling). Exteriorize catheters at the nape of the neck. Allow 5 days for surgical recovery to ensure baseline stress hormones normalize.

  • Basal Period (t = -120 to 0 min): Following a 16-hour fast, infuse a stable isotope tracer (e.g., [3-³H]glucose) at a constant rate of 0.05 μCi/min to calculate basal HGP.

  • Compound Administration: Administer 2-Amino-4-hydroxy-4-methylpentanoic acid (50 mg/kg) via oral gavage 60 minutes prior to the clamp initiation.

  • Clamp Procedure (t = 0 to 120 min):

    • Begin a continuous infusion of human insulin at 4 mU/kg/min to induce hyperinsulinemia (suppressing endogenous HGP).

    • Measure arterial blood glucose every 5 minutes using a glucometer.

    • Infuse 20% dextrose at a variable rate to strictly maintain euglycemia (~100 mg/dL).

  • Self-Validation & Analysis: The primary endpoint is the Glucose Infusion Rate (GIR) required to maintain euglycemia. A higher GIR in the treated group definitively proves enhanced peripheral insulin sensitivity.

Protocol B: Subcellular Fractionation for GLUT4 Translocation

Rationale: Measuring total cellular GLUT4 is insufficient, as the compound drives the translocation of existing GLUT4 vesicles to the sarcolemma rather than inducing de novo protein synthesis[3]. Differential centrifugation validates this spatial shift.

  • Tissue Harvesting: Rapidly excise the gastrocnemius muscle from treated HFD mice. Snap-freeze in liquid nitrogen to halt vesicular trafficking.

  • Homogenization: Mince and homogenize 100 mg of tissue in HES buffer (20 mM HEPES, 1 mM EDTA, 250 mM sucrose, pH 7.4) supplemented with a robust protease/phosphatase inhibitor cocktail.

  • Differential Centrifugation (The Self-Validating Step):

    • Centrifuge at 1,000 × g for 10 min to pellet nuclei and unbroken cells.

    • Centrifuge the supernatant at 16,000 × g for 20 min. The resulting pellet is the Plasma Membrane (PM) fraction.

    • Ultracentrifuge the remaining supernatant at 150,000 × g for 60 min. The resulting pellet is the Low-Density Microsome (LDM) fraction (the intracellular GLUT4 pool).

  • Western Blot Analysis: Probe both fractions for GLUT4.

    • Validation: You must observe a concomitant decrease of GLUT4 in the LDM fraction and an increase in the PM fraction. Normalize PM bands to Na⁺/K⁺-ATPase (membrane marker) and LDM bands to GAPDH (cytosolic marker).

References

  • [1] National Institutes of Health (NIH) PubChem. 2-Amino-4-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14214359. Retrieved from: [Link]

  • [2] Frontiers in Chemistry. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Retrieved from: [Link]

  • [4] Haeri et al. (2009). The Effect of Fenugreek 4-Hydroxyisoleucine on Liver Function Biomarkers and Glucose in Diabetic and Fructose-fed Rats. Phytotherapy Research. Retrieved from: [Link]

  • [3] Jaiswal et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European Journal of Nutrition. Retrieved from: [Link]

  • [5] Lu F, et al. (2015). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. International Journal of Clinical and Experimental Medicine. Retrieved from: [Link]

Sources

Method

Application Note: Clinical Trial Design and Pharmacodynamic Protocols for 4-Hydroxyisoleucine in Type 2 Diabetes

Executive Summary & Scientific Rationale The transition of botanical compounds into rigorously validated clinical therapeutics requires robust mechanistic grounding and precise pharmacokinetic modeling. 4-Hydroxyisoleuci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition of botanical compounds into rigorously validated clinical therapeutics requires robust mechanistic grounding and precise pharmacokinetic modeling. 4-Hydroxyisoleucine (4-HIL), an atypical branched-chain amino acid isolated from Trigonella foenum-graecum (fenugreek) seeds, has emerged as a highly promising candidate for the management of Type 2 Diabetes (T2D)[1].

Unlike conventional sulfonylureas, which force insulin secretion independent of ambient glucose and carry a severe risk of hypoglycemia, 4-HIL acts as a strictly glucose-dependent insulin secretagogue[2]. Furthermore, recent molecular profiling indicates that 4-HIL exerts profound peripheral insulin-sensitizing effects, making it a dual-action therapeutic capable of addressing both β-cell dysfunction and peripheral insulin resistance[3]. This application note outlines the mechanistic rationale, pharmacokinetic translation, and self-validating clinical protocols required to evaluate 4-HIL in a Phase II proof-of-concept clinical trial.

Mechanistic Grounding: The Dual-Action Antidiabetic Profile

To design an effective clinical trial, the endpoints must directly reflect the drug's mechanism of action. 4-HIL operates through two distinct but complementary physiological axes:

  • Pancreatic β-Cell Action: 4-HIL directly stimulates pancreatic islets to secrete insulin, but this effect is strictly gated by glucose concentrations. It is highly effective at hyperglycemic levels (e.g., 16.7 mM) but inactive at basal or hypoglycemic levels (e.g., 3 mM)[2].

  • Peripheral Insulin Sensitization: In skeletal muscle and adipocytes,3 that 4-HIL restores insulin-stimulated glucose uptake by inducing IRS-1 phosphorylation, which subsequently drives GLUT4 translocation to the plasma membrane[3]. In hepatocytes, 4-HIL ameliorates TNF-α-induced insulin resistance by inhibiting the JNK and p38 MAPK pathways, thereby restoring critical glycogen synthesis[4][5].

G cluster_pancreas Pancreatic β-cells cluster_muscle Skeletal Muscle & Adipocytes cluster_liver Hepatocytes HIL 4-Hydroxyisoleucine (4-HIL) GSIS Glucose-Dependent Insulin Secretion HIL->GSIS IRS1 IRS-1 / PI3K / Akt Activation HIL->IRS1 JNK JNK / p38 MAPK Inhibition HIL->JNK GLUT4 GLUT4 Translocation & Glucose Uptake IRS1->GLUT4 Glycogen Glycogen Synthesis Restoration JNK->Glycogen

Fig 1. Mechanistic pathways of 4-HIL in pancreatic β-cells, muscle, and hepatocytes.

Pharmacokinetic Translation & Dosage Strategy

Clinical trial dosing must be anchored in validated pharmacokinetic (PK) models. Recent 6 reveal that 4-HIL follows a two-compartmental model[6]. The effective concentration (EC50) required to reduce blood glucose is calculated at 1.50 ± 0.31 µg/mL[6].

To maintain this therapeutic threshold without inducing toxicity, simulations indicate that a total daily intake of 450 mg is optimal. However, a single 450 mg dose only maintains EC50 for up to 18 hours. Therefore, a divided dosing regimen (225 mg BID) is scientifically justified to provide 24-hour glycemic coverage[6].

Table 1: Pharmacokinetic Parameters of 4-HIL

ParameterValueClinical Implication
Model Fit Two-compartmentalIndicates biphasic distribution and elimination phases.
Cmax 2.42 ± 0.61 µg/mLAchieved rapidly, ensuring swift postprandial glucose control.
Tmax 0.5 hRapid gastrointestinal absorption; ideal for pre-meal dosing.
EC50 1.50 ± 0.31 µg/mLThe target steady-state concentration for efficacy.
Optimal Dose 450 mg/day (Divided)Maintains EC50 levels for >18 hours to prevent fasting hyperglycemia.

Phase II Clinical Trial Design: Workflow & Endpoints

Based on the PK/PD rationale, we propose a Phase IIa/IIb randomized, double-blind, placebo-controlled trial to evaluate the efficacy of 4-HIL.

Patient Stratification
  • Inclusion: Adults (18-65 years) with diagnosed T2D, HbA1c between 7.5% and 10.0%, inadequately controlled by diet and exercise alone.

  • Exclusion: Patients currently on insulin therapy, sulfonylureas, or with severe hepatic/renal impairment (due to the hepatic metabolism of 4-HIL).

G Screening Patient Screening & Washout (2 Wks) Randomization Randomization (1:1:1) Screening->Randomization ArmA Arm A: Placebo Matching BID Randomization->ArmA ArmB Arm B: 4-HIL 225mg BID (Target EC50 >18h) Randomization->ArmB ArmC Arm C: 4-HIL 450mg QD (Target Peak Cmax) Randomization->ArmC Evaluation Primary Endpoint Evaluation (12 Wks) ArmA->Evaluation ArmB->Evaluation ArmC->Evaluation

Fig 2. Phase II clinical trial workflow for evaluating 4-HIL dosing regimens in T2D.

Table 2: Clinical Trial Endpoints & Biomarkers

Endpoint TypeMetricMeasurement Method
Primary HbA1c ReductionHigh-Performance Liquid Chromatography (HPLC) at Week 12.
Primary Fasting Blood Glucose (FBG)Venous blood draw (Weekly monitoring).
Secondary Glucose-Stimulated Insulin SecretionOral Glucose Tolerance Test (OGTT) with C-peptide tracking.
Secondary Insulin Resistance (HOMA-IR)Calculated via fasting insulin and glucose ratios.
Biomarker Plasma 4-HIL ConcentrationUPLC-MS/MS (To validate PK model adherence).

Self-Validating Experimental Protocols

To ensure the trustworthiness of the trial data, the following protocols must be implemented. Every step is designed with internal validation mechanisms to establish causality rather than mere correlation.

Protocol 5.1: UPLC-MS/MS Quantification of Plasma 4-HIL

Rationale: To confirm that patients in Arm B and Arm C are successfully achieving the target EC50 of 1.50 µg/mL, blood plasma must be rigorously analyzed. We utilize a7[7]. System Validation: L-isoleucine is used as an internal standard (IS) because its structural similarity to 4-HIL guarantees that any loss during extraction is proportionally accounted for, ensuring absolute quantification accuracy.

  • Sample Preparation (Protein Precipitation): Aliquot 100 µL of patient plasma into a microcentrifuge tube. Add 10 µL of L-isoleucine (IS) to establish the validation baseline.

  • Extraction: Add 300 µL of LC-MS grade acetonitrile to precipitate plasma proteins. Causality Note: Acetonitrile effectively denatures proteins while keeping small amino acids like 4-HIL in solution.

  • Centrifugation: Vortex aggressively for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL into the UPLC system equipped with a BEH Shield RP-18 column (150 mm × 2.1 mm, 1.7 μm). Use an isocratic mobile phase of acetonitrile and 0.1% formic acid.

  • Mass Spectrometry Detection: Operate in positive electrospray ionization (ESI+) using multiple reaction monitoring (MRM). Track the precursor-to-product ion transitions: m/z 148.19 > 74.02 for 4-HIL and 132.17 > 69.04 for L-isoleucine[7].

Protocol 5.2: Ex Vivo Validation of Glucose-Stimulated Insulin Secretion (GSIS)

Rationale: To prove that 4-HIL's efficacy is driven by glucose-dependent mechanisms (avoiding hypoglycemia), patient-derived or model islets must be tested ex vivo under varying glucose loads[2]. System Validation: A low-glucose (3 mM) control acts as the self-validating baseline. If 4-HIL stimulates insulin at 3 mM, the mechanism is flawed. True 4-HIL activity will only trigger insulin release at the 16.7 mM threshold.

  • Islet Starvation Phase: Culture isolated pancreatic islets in RPMI-1640. Prior to the assay, wash and incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing a basal 3 mM glucose concentration for 1 hour at 37°C. Causality Note: This depletes intracellular ATP, resetting the β-cells to a baseline resting state.

  • Treatment Phase: Divide islets into three cohorts and expose them to KRB buffer containing:

    • Cohort 1: 3 mM Glucose + 200 µM 4-HIL (Hypoglycemic simulation)

    • Cohort 2: 8.3 mM Glucose + 200 µM 4-HIL (Normoglycemic simulation)

    • Cohort 3: 16.7 mM Glucose + 200 µM 4-HIL (Hyperglycemic simulation)

  • Incubation & Collection: Incubate for exactly 1 hour. Carefully aspirate the supernatant and store at -80°C to halt enzymatic degradation of insulin.

  • Quantification & Normalization: Quantify secreted insulin using a high-sensitivity human insulin ELISA. Lyse the remaining islet cells using RIPA buffer and perform a BCA protein assay. Normalize the insulin concentration to total cellular protein to account for variations in islet mass.

References

  • In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed. London Met Repository. 1

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. PMC. 6

  • Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome. PMC. 3

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. 4

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. 2

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Publishing. 7

  • 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. PMC. 5

Sources

Application

Application Note: Advanced Formulation of 4-Hydroxyisoleucine for Oral Administration

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Drug Development Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Formulation Rationale 4-Hydroxyisoleucine (4-HIL...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Drug Development Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Formulation Rationale

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, zwitterionic amino acid extracted primarily from the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention for its potent antidiabetic properties, specifically its ability to stimulate glucose-dependent insulin secretion and enhance peripheral insulin sensitivity[1].

Despite its therapeutic promise, formulating 4-HIL for oral administration presents distinct biopharmaceutical challenges. While it exhibits rapid gastrointestinal absorption via ubiquitous neutral amino acid transporters, its extreme hydrophilicity (LogP ~0.135) and small molecular weight (147.17 g/mol ) result in rapid systemic clearance[2]. Clinical pharmacokinetic simulations indicate that maintaining the therapeutic half-maximal effective concentration (EC50) of ~1.5 µg/mL requires frequent dosing (e.g., 150 mg thrice daily). Furthermore, in vivo models demonstrate an absolute oral bioavailability of approximately 56.8%[3], suggesting that a significant portion of the active pharmaceutical ingredient (API) is either unabsorbed or subject to first-pass metabolism.

The Solution: To overcome rapid clearance and improve patient compliance, this application note details the synthesis of Chitosan-Coated Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles encapsulating 4-HIL.

  • Causality of Polymer Choice: PLGA provides a biodegradable matrix for the sustained release of 4-HIL, extending its systemic circulation time. Because 4-HIL is highly water-soluble, a standard Oil-in-Water (O/W) emulsion would lead to premature drug leakage. Therefore, a Water-in-Oil-in-Water (W/O/W) double emulsion technique is mandated.

  • Causality of Surface Modification: Chitosan, a cationic polysaccharide, is employed as a surface coating. It serves a dual purpose: providing mucoadhesion to the negatively charged intestinal mucosa (increasing gastrointestinal residence time) and transiently opening epithelial tight junctions to enhance paracellular transport.

Physicochemical and Pharmacokinetic Profiling

Before initiating formulation, it is critical to establish the baseline parameters of the unformulated API. The data summarized in Table 1 dictates the necessity for a sustained-release nanocarrier.

Table 1: Quantitative Physicochemical and Pharmacokinetic Data of 4-HIL

ParameterValueClinical / Formulation ImplicationReference
Molecular Weight 147.17 g/mol Small size facilitates rapid transporter-mediated uptake but also rapid renal clearance.[2][4]
LogP (Lipophilicity) 0.135Highly hydrophilic; necessitates W/O/W emulsion to prevent API loss during encapsulation.[5]
Topological Polar Surface Area 83.55 ŲIndicates low passive transcellular permeability (HIA < 30% via passive diffusion).[2]
Absolute Bioavailability (Oral) ~56.8% (at 50 mg/kg in rats)Moderate bioavailability; formulation must protect API and enhance intestinal absorption.[3]
Tmax (Time to Peak Plasma) 0.5 – 2.0 hoursRapidly absorbed, leading to sharp peaks and troughs in plasma concentration.
Target EC50 ~1.50 µg/mLSustained release formulation must maintain this plasma concentration for >18 hours.

Experimental Workflows & Protocols

Protocol 1: Extraction and Purification of 4-HIL from Fenugreek

To ensure high API purity (>95%) for nanoformulation, a cation-exchange chromatography method is utilized[6].

  • Defatting: Grind Trigonella foenum-graecum seeds into a coarse powder (40-mesh). Macerate 100 g of powder in 500 mL of hexane for 24 hours at room temperature to remove lipid interferences. Air-dry the defatted marc.

  • Solvent Extraction: Suspend the defatted powder in 50% (v/v) aqueous ethanol at a solid-to-solvent ratio of 1:10. Extract at 60°C for 2 hours under continuous reflux. Filter and repeat the extraction twice[6][7].

  • Concentration: Pool the filtrates and concentrate under reduced pressure (rotary evaporation at 45°C) to remove ethanol.

  • Ion-Exchange Purification: Load the aqueous concentrate onto a column packed with a strong acid cation exchange resin (e.g., Dowex 50WX8) pre-equilibrated with deionized water. Wash with water to remove neutral saponins and glycosides.

  • Elution & Crystallization: Elute 4-HIL using a 2N ammonia solution (pH 9.0)[6]. Concentrate the eluate under vacuum and precipitate the 4-HIL crystals using cold 98% ethanol[7]. Lyophilize to obtain pure 4-HIL powder.

Protocol 2: Synthesis of Chitosan-Coated PLGA Nanoparticles (W/O/W Method)

This protocol utilizes a double emulsion solvent evaporation technique, specifically optimized for hydrophilic amino acids.

  • Primary Emulsion (W1/O):

    • Dissolve 50 mg of purified 4-HIL in 1 mL of deionized water (W1 phase).

    • Dissolve 200 mg of PLGA (50:50 lactide:glycolide ratio) in 5 mL of dichloromethane (DCM) (O phase).

    • Add the W1 phase dropwise into the O phase while sonicating at 40 W for 60 seconds in an ice bath to form a stable W1/O emulsion.

  • Secondary Emulsion (W1/O/W2):

    • Prepare the W2 phase: Dissolve 1% (w/v) Polyvinyl Alcohol (PVA) and 0.5% (w/v) low-molecular-weight Chitosan in 20 mL of 1% acetic acid solution.

    • Inject the primary emulsion (W1/O) into the W2 phase under high-speed homogenization (15,000 rpm) for 3 minutes.

  • Solvent Evaporation: Transfer the resulting W1/O/W2 emulsion to a magnetic stirrer. Stir at 500 rpm for 4 hours at room temperature to evaporate the DCM, hardening the nanoparticles.

  • Collection & Washing: Recover the nanoparticles via ultracentrifugation (20,000 × g for 30 minutes at 4°C). Wash the pellet twice with deionized water to remove unencapsulated 4-HIL and excess PVA.

  • Lyophilization: Resuspend the pellet in a 5% (w/v) trehalose solution (cryoprotectant) and freeze-dry for 48 hours.

G A 4-HIL (Aqueous Phase W1) C W1/O Emulsion (Primary Sonication) A->C B PLGA in DCM (Organic O) B->C E W1/O/W2 Emulsion (Homogenization) C->E D Chitosan + PVA (Aqueous W2) D->E F Solvent Evaporation & Ultracentrifugation E->F G Mucoadhesive 4-HIL PLGA Nanoparticles F->G

Caption: Workflow for W/O/W double emulsion synthesis of 4-HIL mucoadhesive nanoparticles.

Protocol 3: In Vitro Permeability and Release Validation (Caco-2 Model)

To validate that the formulation overcomes the low passive permeability of 4-HIL[2], a Caco-2 monolayer assay is required.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Add the 4-HIL nanoparticle suspension (equivalent to 100 µg/mL of free 4-HIL) to the apical chamber (pH 6.5, simulating intestinal fluid). Add blank HBSS buffer to the basolateral chamber (pH 7.4).

  • Sampling & TEER Monitoring: Take 100 µL aliquots from the basolateral chamber at 0.5, 1, 2, 4, and 6 hours, replacing with fresh buffer. Monitor TEER at each time point to observe the transient opening of tight junctions caused by the chitosan coating.

  • Quantification: Analyze the basolateral samples using validated LC-MS/MS (MRM transitions: m/z 148.19 → 74.02 for 4-HIL)[3]. Calculate the Apparent Permeability Coefficient ( Papp​ ).

Pharmacodynamic & Mechanistic Grounding

The clinical value of formulating 4-HIL lies in its dual-action pharmacodynamics. Unlike sulfonylureas, 4-HIL stimulates insulin secretion strictly in a glucose-dependent manner, minimizing the risk of hypoglycemia[1][2]. Furthermore, it actively reverses insulin resistance in peripheral tissues (skeletal muscle and adipocytes) by upregulating the PI3K/Akt signaling cascade, which promotes the translocation of GLUT4 transporters to the plasma membrane[1].

The sustained release provided by the PLGA nanoparticles ensures a steady-state concentration of 4-HIL, continuously agonizing this pathway without the sharp concentration drops associated with the unformulated amino acid.

G N1 Sustained 4-HIL Release from Nanoparticles (GI Tract) N2 Paracellular & Transporter Uptake (Intestinal Epithelium) N1->N2 Mucoadhesion N3 Pancreatic β-cells N2->N3 Systemic Circulation N4 Skeletal Muscle / Adipocytes N2->N4 Systemic Circulation N5 Glucose-Dependent Insulin Secretion N3->N5 Direct Stimulation N6 PI3K / Akt Pathway Activation N4->N6 IRS-1 Regulation N7 GLUT4 Translocation to Membrane N6->N7 Phosphorylation Cascade

Caption: 4-HIL systemic absorption and dual-action pharmacodynamic signaling pathway.

References

  • 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes: ADME and Toxicity Profile. Science Biology. Available at: [Link][4]

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. National Institutes of Health (PMC). Available at: [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology. Available at:[Link][2]

  • Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum. Food Science (SPKX). Available at: [Link][6]

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link][3]

  • Novel method for extracting 4-hydroxy isoleucine product from trigonella. Google Patents. Available at: [7]

  • Role of Fenugreek, Cinnamon, Curcuma longa, Berberine and Momordica charantia in Type 2 Diabetes Mellitus Treatment: A Review. MDPI. Available at:[Link][1]

  • Formulation, Characterization and Permeability Studies of Fenugreek (Trigonella foenum-graecum) Containing Self-Emulsifying Drug Delivery System (SEDDS). MDPI. Available at: [Link][5]

Sources

Method

Application Note: Evaluating 4-Hydroxyleucine as a Glucose-Dependent Secretagogue in Pancreatic β-Cell Models

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Introduction & Mechanistic Rationale Insulin secretagogues remain a cornerstone in the pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Introduction & Mechanistic Rationale

Insulin secretagogues remain a cornerstone in the pharmacological management of metabolic disorders. Traditional agents, such as sulfonylureas (e.g., glibenclamide), are highly potent but act independently of ambient glucose concentrations, frequently leading to off-target hypoglycemia[1].

In contrast, 4-hydroxyleucine (widely characterized in the literature as its primary active isomer, 4-hydroxyisoleucine or 4-OH-Ile), an atypical branched-chain amino acid extracted from Trigonella foenum-graecum (fenugreek), represents a paradigm shift in secretagogue research[2]. It functions strictly as a glucose-dependent insulin secretagogue. It does not trigger exocytosis at basal glucose levels but significantly potentiates Glucose-Stimulated Insulin Secretion (GSIS) at elevated glucose concentrations (e.g., 8.3–16.7 mM)[1][2].

The Causality of Action: Unlike glibenclamide, which directly binds to the SUR1 subunit of K-ATP channels to force membrane depolarization regardless of the cellular energy state[1], 4-hydroxyleucine modulates the β-cell's intrinsic glucose-sensing apparatus. Evidence suggests that 4-hydroxyleucine enhances glucose uptake and metabolism via the PI3K/Akt/mTOR signaling pathways[3]. This amplification increases the intracellular ATP/ADP ratio only when glucose is actively being metabolized, ensuring that calcium influx and subsequent insulin granule exocytosis remain strictly coupled to physiological demand[3].

Self-Validating Experimental Design

To robustly evaluate 4-hydroxyleucine in vitro, the experimental system must be self-validating. As researchers, we cannot simply measure insulin output; we must prove the mechanism of that output. This protocol utilizes a four-arm design to establish causality:

  • Negative Control (Low Glucose, 3 mM): Establishes the basal secretory baseline.

  • Positive Control (High Glucose, 16.7 mM): Validates the β-cells' physiological responsiveness and viability.

  • Validation Arm (Low Glucose + 4-Hydroxyleucine): Critical for proving glucose-dependency. If insulin secretion spikes here, it indicates cytotoxicity, membrane permeabilization, or an impure compound rather than true physiological secretagogue activity[1].

  • Test Arm (High Glucose + 4-Hydroxyleucine): Demonstrates the therapeutic potentiation effect[2].

Step-by-Step Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This workflow is optimized for isolated rat islets or robust β-cell lines (e.g., BRIN-BD11).

Step 1: Cell Preparation and Starvation
  • Action: Seed BRIN-BD11 cells at 105 cells/well in a 96-well plate and culture for 24 hours. Prior to the assay, wash cells twice with warm, glucose-free Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA. Incubate in 1.1 mM glucose KRBB for 40 minutes at 37°C.

  • Causality: The "starvation" phase is non-negotiable. It depletes intracellular glucose and ATP reserves, synchronizing the cells to a true basal state. The inclusion of 0.1% BSA prevents the non-specific binding of secreted insulin to the plastic wells, which would otherwise artificially lower your quantitative yield.

Step 2: Compound Preparation
  • Action: Prepare 4-hydroxyleucine (test concentrations ranging from 100 µM to 1 mM) and Glibenclamide (10 µM) in KRBB at both 3 mM (basal) and 16.7 mM (stimulatory) glucose concentrations[1].

  • Causality: Glibenclamide serves as our mechanistic foil. Because it bypasses glucose metabolism to directly close K-ATP channels, it will stimulate insulin release even at 3 mM glucose[1]. Comparing this to 4-hydroxyleucine isolates the glucose-dependent nature of our test compound.

Step 3: Incubation and Secretion
  • Action: Replace the starvation buffer with the prepared treatment buffers. Incubate for exactly 60 minutes at 37°C, 5% CO2.

  • Causality: A strict 60-minute window is chosen to capture the first and early second phases of insulin release. Prolonging incubation beyond 90 minutes risks significant degradation of the secreted insulin by extracellular proteases, skewing the data.

Step 4: Supernatant Collection and Analysis
  • Action: Carefully aspirate the supernatant, centrifuge at 1,000 x g for 5 minutes at 4°C to remove cell debris, and quantify insulin using a high-sensitivity Rat Insulin ELISA kit.

  • Causality: Centrifugation prior to ELISA is mandatory. Cellular debris contains intracellular proinsulin and unsecreted insulin granules. If these cells lyse during the ELISA protocol, they will falsely elevate the readout, destroying the integrity of the secretion data.

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes based on validated in vitro models.

Table 1: Expected Insulin Secretion Profiles (Fold Change relative to 3 mM Glucose Control)

Treatment ConditionAmbient GlucoseSecretagogue AddedExpected Insulin Release (Fold Change)Mechanistic Interpretation
Basal Control 3.0 mMNone1.0xBaseline physiological state.
Stimulated Control 16.7 mMNone3.5x - 5.0xNormal GSIS response; validates cell health.
Glibenclamide 3.0 mM10 µM Glibenclamide6.0x - 8.0xGlucose-independent K-ATP channel closure[1].
4-Hydroxyleucine 3.0 mM500 µM 4-OH-Ile1.0x - 1.2xValidates glucose-dependency; no basal effect[1].
4-Hydroxyleucine 16.7 mM500 µM 4-OH-Ile7.5x - 10.0xPotentiation of GSIS via amplified metabolism[2].

Mechanistic Visualization

The diagram below illustrates the intersection of 4-hydroxyleucine with the canonical β-cell insulin secretion pathway.

GSIS_Pathway HighGlucose High Glucose (>8.3 mM) GLUT2 GLUT2 Transporter HighGlucose->GLUT2 Glycolysis Glycolysis & ATP Synthesis (↑ ATP/ADP Ratio) GLUT2->Glycolysis KATP K-ATP Channel Closure Glycolysis->KATP Depolarization Membrane Depolarization KATP->Depolarization CaChannel VDCC Opening (Ca2+ Influx) Depolarization->CaChannel InsulinRelease Insulin Granule Exocytosis CaChannel->InsulinRelease Hydroxyleucine 4-Hydroxyleucine (4-OH-Ile) PI3K_mTOR PI3K / mTOR Signaling Hydroxyleucine->PI3K_mTOR Activates Potentiation Glucose Sensing Amplification PI3K_mTOR->Potentiation Potentiation->Glycolysis Enhances Metabolism Potentiation->InsulinRelease Potentiates Secretion

Fig 1: Mechanistic pathway of 4-hydroxyleucine potentiating glucose-stimulated insulin secretion.

References

  • Title: 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed Source: London Met Repository URL: [Link]

Sources

Application

Application Note: Synthetic Routes and Protocols for 2-Amino-4-hydroxy-4-methylpentanoic Acid (4-Hydroxyleucine)

Executive Summary 2-Amino-4-hydroxy-4-methylpentanoic acid, commonly known as 4-hydroxyleucine or γ -hydroxyleucine, is a highly valuable non-canonical amino acid (NCAA). It serves as a critical pharmacophore and structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-hydroxy-4-methylpentanoic acid, commonly known as 4-hydroxyleucine or γ -hydroxyleucine, is a highly valuable non-canonical amino acid (NCAA). It serves as a critical pharmacophore and structural building block in the development of antidiabetic agents, anti-obesity drugs, and complex natural products such as the proteasome-inhibiting cepafungins1[1] and the anti-tuberculosis marine cycloheptapeptide Cyclomarin A2[2].

The primary synthetic challenge in producing 4-hydroxyleucine lies in the selective functionalization of the unactivated C(sp³)-H bond at the γ -position of the aliphatic chain3[3]. This guide details three distinct synthetic paradigms—biocatalytic, de novo chemical, and radical-mediated oxidation—explaining the causality behind each methodology to empower researchers in selecting the optimal route for their specific application.

Route 1: Biocatalytic / Chemoenzymatic Hydroxylation (The Modern Standard)

Mechanistic Causality

Traditional chemical C–H oxidation lacks regiocontrol and requires extensive protecting group manipulations. To circumvent this, modern synthesis employs Fe(II)/ α -ketoglutarate ( α -KG)-dependent dioxygenases, such as GlbB, IDO (from Bacillus thuringiensis), or BlAH (from Bacillus subtilis) 4[4].

These enzymes utilize Fe(II) to activate molecular oxygen, while α -KG acts as an obligate electron donor (decarboxylating to succinate)5[5]. This generates a highly reactive Fe(IV)-oxo intermediate that abstracts a hydrogen atom exclusively from the C4 position of free L-leucine, followed by a rapid hydroxyl rebound. This route is entirely protecting-group-free and highly stereoselective6[6].

Biocatalysis Leu L-Leucine (Substrate) Enz Fe(II)/α-KG Dioxygenase (e.g., GlbB, IDO, BlAH) Leu->Enz aKG α-Ketoglutarate (Co-substrate) aKG->Enz O2 O2 O2->Enz Prod 4-Hydroxyleucine (Product) Enz->Prod Succ Succinate + CO2 (Byproducts) Enz->Succ

Figure 1: Biocatalytic mechanism of Fe(II)/α-KG dioxygenase-mediated leucine hydroxylation.

Self-Validating Protocol
  • Reaction Assembly : In a bioreactor or shake flask, combine 100 mM HEPES buffer (pH 7.0), 10 mM α -ketoglutarate, 0.5 mM FeSO 4​⋅7 H 2​ O, 0.5 mM sodium ascorbate (critical to rescue oxidized Fe 3+ back to the active Fe 2+ state), and 10–40 mM free L-leucine4[4].

  • Enzyme Addition : Add the purified recombinant dioxygenase (e.g., GlbB) at 0.0015 equivalents relative to the substrate 1[1].

  • Incubation : Incubate at 30 °C for 30–60 minutes under continuous, vigorous aeration to ensure an adequate supply of molecular oxygen.

  • Quenching & Isolation : Arrest the reaction by placing it on ice or adding a chelating agent (e.g., EDTA). Filter the lysate through a 0.22 μ m membrane and isolate the product via preparative ion-exchange chromatography.

  • Validation : Confirm conversion via TLC (ninhydrin stain) and 1 H-NMR. Successful hydroxylation is self-validated by the disappearance of the γ -proton multiplet and the downfield shift of the terminal methyl singlets. Typical yields range from 46–49% prior to optimization 1[1].

Route 2: De Novo Asymmetric Chemical Synthesis (Chiral Pool Approach)

Mechanistic Causality

When synthesizing highly modified peptides, researchers often require specifically protected derivatives (e.g., N-methyl-4-hydroxyleucine) to prevent epimerization during peptide coupling 7[7]. Direct biocatalysis on protected amino acids is sterically hindered and inefficient. Therefore, a bottom-up chemical synthesis starting from a chiral pool precursor (the commercially available Roche ester) is utilized. The stereocenter of the Roche ester dictates the γ -stereochemistry, while a subsequent asymmetric hydrogenation step sets the α -stereocenter 2[2].

ChemicalSynthesis Roche Roche Ester (Chiral Pool) Aldehyde Aldehyde Intermediate Roche->Aldehyde Reduction (DIBAL-H) Olefin α,β-Unsaturated Amino Acid Derivative Aldehyde->Olefin Olefination (Schmidt's Phosphonoglycinate) Protected Protected 4-Hydroxyleucine Olefin->Protected Asymmetric Hydrogenation (Rh/Monophos) Final 4-Hydroxyleucine (Enantiopure) Protected->Final Deprotection (Saponification/Acid)

Figure 2: De novo asymmetric chemical synthesis of 4-hydroxyleucine from Roche ester.

Self-Validating Protocol
  • Reduction : Reduce the protected Roche ester to the corresponding aldehyde using DIBAL-H at -78 °C. Strict temperature control is required to prevent racemization of the existing stereocenter 7[7].

  • Olefination : React the aldehyde with Schmidt's phosphonoglycinate via a Horner-Wadsworth-Emmons reaction. This step efficiently installs the α,β -unsaturated amino acid backbone in a single transformation 7[7].

  • Asymmetric Hydrogenation : Subject the resulting olefin to stereoselective hydrogenation using H 2​ gas under pressure (e.g., 20 atm) and a Rhodium catalyst with a chiral ligand (e.g., (R)-monophos) to establish the (2S) stereocenter at the α -carbon 2[2].

  • Functionalization & Deprotection : Perform N-methylation if required (NaH/MeI), followed by saponification of the ester and removal of the protecting groups (e.g., Alloc removal under Pd catalysis) to yield enantiomerically pure 4-hydroxyleucine 2[2].

  • Validation : Validate the diastereomeric excess (d.e. > 95%) using chiral HPLC. The optical rotation must match literature values (e.g., [α]D​ correlations for specific stereoisomers) to confirm structural integrity.

Route 3: Radical-Mediated Oxidation (Analytical / Biomimetic)

Mechanistic Causality

In biological systems undergoing oxidative stress, aliphatic amino acids are non-specifically oxidized by reactive oxygen species (ROS). The Fenton reaction (Fe 2+

  • H 2​ O 2​ ) generates hydroxyl radicals (HO ) that abstract hydrogen atoms from the leucine side chain. This forms transient hydroperoxyleucines, which are subsequently reduced to stable hydroxyleucines 8[8]. Because this method lacks regioselectivity, it is primarily utilized to synthesize analytical standards for mass spectrometry and proteomics rather than for preparative drug synthesis.
Self-Validating Protocol
  • Oxidation : Incubate L-leucine with a Fenton reagent system (e.g., 1 mM FeSO 4​ and 10 mM H 2​ O 2​ ) in an aqueous buffer8[8].

  • Reduction : Add sodium borohydride (NaBH 4​ ) to reduce the intermediate leucine hydroperoxides to stable hydroxyleucines.

  • Separation & Validation : The reaction yields a crude mixture of isomers, including γ -hydroxyleucine, (2S,4S)- δ -hydroxyleucine, and (2S,4R)- δ -hydroxyleucine. Validation and separation are achieved simultaneously using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to identify the specific +16 Da mass shifts corresponding to the hydroxylated variants8[8].

Quantitative Data Summary

The table below summarizes the critical parameters for each synthetic route to aid in experimental design and scale-up considerations.

Synthesis RoutePrimary ApplicationRegioselectivityStereoselectivityTypical YieldScalability
Biocatalytic (Dioxygenase) Unprotected amino acid synthesisExcellent (C4 specific)Excellent (2S, 4S/R dependent on enzyme)45–50% (unoptimized)High (Bioreactor)
De Novo Chemical (Roche Ester) Protected derivatives for peptide synthesisN/A (Bottom-up construction)Excellent (d.e. > 95%)Moderate (Multi-step)Moderate (Gram-scale)
Radical Oxidation (Fenton) Analytical standards (Mass Spec)Poor (C4, C5 mixtures)Poor (Racemic mixtures)Low (<10%)Low

References

  • Chemoenzymatic Strategies Enabling the Synthesis, Biological Evaluation and Medicinal Chemistry of Cepafungins. ProQuest.1

  • A novel family of bacterial dioxygenases that catalyse the hydroxylation of free l-amino acids. FEMS Microbiology Letters (OUP).4

  • Total Synthesis of Cyclomarin A, a Marine Cycloheptapeptide with Anti-Tuberculosis and Anti-Malaria Activity. Organic Letters (ACS).2

  • An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties. MDPI.7

  • Identification of oxidation products and free radicals of tryptophan by mass spectrometry. ResearchGate.8

  • Industrial Application of 2-Oxoglutarate-Dependent Oxygenases. MDPI.5

  • Design, evaluation and implementation of synthetic isopentyldiol pathways in Escherichia coli. bioRxiv.6

  • The C-4(4′)-hydroxylation of free l-isoleucine as a putative pathway for the synthesis of novel signaling molecules. ResearchGate.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 2-Amino-4-hydroxy-4-methylpentanoic Acid Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic analytical results and rapid degradation of 2-Amino-4-hydroxy-4-methylpentanoic acid (commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic analytical results and rapid degradation of 2-Amino-4-hydroxy-4-methylpentanoic acid (commonly known as 4-hydroxyleucine)[1].

Whether you are isolating this non-proteinogenic amino acid from biocatalytic workflows or utilizing it in complex peptide synthesis, its stability is heavily dictated by its structural propensity to undergo intramolecular cyclization. This guide provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The Lactonization Paradigm

The fundamental stability issue of 4-hydroxyleucine lies in the equilibrium between its active, open-chain zwitterionic form and its inactive, cyclized gamma-lactone form (3-amino-5,5-dimethyldihydrofuran-2(3H)-one).

The Causality of Degradation: The gamma-hydroxyl group at C4 and the alpha-carboxyl group at C1 are perfectly spaced to form a thermodynamically stable 5-membered ring. This cyclization is drastically accelerated by the steric compression of the two methyl groups at the C4 position. This structural feature restricts the conformational freedom of the aliphatic chain, forcing the hydroxyl and carboxyl groups into close proximity. Under acidic conditions (pH < 4.0), the carboxylate group is protonated, rendering it highly susceptible to nucleophilic attack by the C4-hydroxyl, resulting in the loss of a water molecule and the formation of the lactone[2].

G Open Open-Chain 4-Hydroxyleucine (Active Zwitterion, m/z 148) Acid Acidic Environment (pH < 4.0) Open->Acid Protonation of COO- Lactone Gamma-Lactone Form (Cyclized, m/z 130) Acid->Lactone -H2O (Intramolecular Esterification) Base Basic Environment (pH > 8.0) Lactone->Base Addition of OH- Base->Open +H2O (Hydrolysis)

Thermodynamic equilibrium of 4-hydroxyleucine lactonization driven by pH shifts.

Frequently Asked Questions (FAQs)

Q1: Why do my LC-MS results show inconsistent peak areas and a mass loss of 18 Da? A1: You are observing spontaneous lactonization during your analytical run. Standard HPLC mobile phases often contain 0.1% Formic Acid or TFA (pH ~2.0). When 4-hydroxyleucine enters this acidic environment, it rapidly cyclizes. The mass spectrometer will detect the lactone form at [M-H2O+H]+ (m/z 130) instead of the expected open-chain mass [M+H]+ (m/z 148). To resolve this, standardize your sample pH to 7.0 prior to injection and consider using neutral mobile phases (e.g., Ammonium Acetate) for accurate quantification.

Q2: Do the isomers of 2-Amino-4-hydroxy-4-methylpentanoic acid have different stability profiles? A2: It is critical to understand the stereochemistry of this specific molecule. While related compounds like 4-hydroxyisoleucine possess multiple chiral centers leading to diastereomers with varying lactonization kinetics[2], 4-hydroxyleucine only has a single chiral center at C2. The C4 carbon is achiral due to the presence of two identical methyl groups[1]. Therefore, the "isomers" are strictly the (S)- and (R)-enantiomers. In an achiral environment (such as a standard buffer), their thermodynamic stability, degradation rates, and physical properties are mathematically identical.

Q3: How can I leverage this instability for isolation purposes? A3: The lactonization pathway can be intentionally exploited. As demonstrated in[3], researchers often Boc-protect the alpha-amino group and intentionally drive the reaction to the lactone under acidic conditions. The resulting Boc-protected lactone is highly stable, non-polar, and easily extractable into organic solvents like ethyl acetate, bypassing the need for complex zwitterion purification[3].

G Start Issue: Double Peaks in LC-MS (m/z 148 and m/z 130) Check Check Mobile Phase pH Start->Check Acidic Acidic (e.g., 0.1% TFA) pH < 4 Check->Acidic Neutral Neutral (e.g., NH4OAc) pH 6.5 - 7.5 Check->Neutral OutcomeA Lactone Formation Induced During Run Acidic->OutcomeA OutcomeN True Sample Composition Reflected Neutral->OutcomeN Action Use Neutral Buffer or Derivatize Sample OutcomeA->Action OutcomeN->Action

Troubleshooting workflow for resolving LC-MS inconsistencies due to spontaneous lactonization.

Data Presentation: Stability & State Equilibrium

To assist in experimental design, the following table summarizes the pH-dependent structural states and analytical properties of 4-hydroxyleucine.

Environmental ConditionDominant Structural StatePrimary ESI+ m/zStability / Shelf-LifeRecommended Action
Aqueous, pH < 4.0 Gamma-Lactone (Cyclized)130.08High (as lactone)Use for organic extraction.
Aqueous, pH 6.5 - 7.5 Open-Chain Zwitterion148.09Moderate (Days at 4°C)Use for biological assays.
Aqueous, pH > 8.0 Open-Chain Anion148.09Low (Prone to oxidation)Use only for rapid hydrolysis.
Solid Powder, -20°C Open-Chain ZwitterionN/AHigh (> 2 Years)Store desiccated.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into each step so you understand why the manipulation is occurring.

Protocol A: Quantitative Ring-Opening (Hydrolysis) of the Lactone

Purpose: To convert inactive, stored lactone back into the biologically active open-chain amino acid prior to cellular assays.

  • Suspension: Suspend 10 mg of lactonized 4-hydroxyleucine in 1.0 mL of 0.5 M LiOH (aqueous). Causality: The strong hydroxide nucleophile attacks the lactone carbonyl, driving the equilibrium entirely to the open-chain carboxylate.

  • Incubation: Stir at room temperature (20-25°C) for 2 hours.

  • Neutralization (Critical Step): Carefully titrate the solution to pH 7.0 using 1 M HCl. Causality: Dropping the pH below 5.0 will immediately trigger re-lactonization. Maintaining a neutral pH ensures the zwitterion remains stable.

  • Validation: Analyze a 1 µL aliquot via LC-MS (using a neutral mobile phase). Success is confirmed by the complete disappearance of the m/z 130 peak and a dominant m/z 148 peak.

  • Storage: Lyophilize the neutralized solution immediately and store at -80°C.

Protocol B: Intentional Lactonization for Stable Isolation

Purpose: To stabilize 4-hydroxyleucine synthesized from biocatalytic reactions for long-term storage or downstream peptide coupling[3].

  • Protection: Dissolve the crude open-chain 4-hydroxyleucine in a 1:1 mixture of 1,4-dioxane and water. Add 2.0 equivalents of NaHCO₃ and 1.5 equivalents of Boc-anhydride. Stir for 12 hours. Causality: Protecting the alpha-amino group prevents unwanted polymerization and side reactions during acidification.

  • Acid-Driven Cyclization: Slowly add 10% aqueous citric acid until the solution reaches pH 2.0. Stir for an additional 1 hour. Causality: The acidic environment protonates the carboxyl group, forcing the C4-hydroxyl to attack and form the stable Boc-protected gamma-lactone.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Validation: Run TLC (Hexane:EtOAc 1:1). Success is confirmed by a single, highly non-polar spot (UV active if derivatized, or visible with ninhydrin after Boc deprotection), indicating the polar zwitterion has successfully converted to the lipophilic lactone.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

References

  • PubChem . "2-Amino-4-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14214359". National Center for Biotechnology Information. Available at:[Link]

  • Sergent, D., et al. "Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties". Bioorganic & Medicinal Chemistry Letters (2008). Available at: [Link]

  • Renata, H., et al. "Overview of Amino Acid Modifications by Iron- and α-Ketoglutarate-Dependent Enzymes". ACS Catalysis (2023). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Hydroxyleucine Bioavailability with Piperine

Welcome to the Advanced Pharmacokinetics Support Portal. As a Senior Application Scientist, I have designed this technical resource to address the specific pharmacokinetic and formulation challenges associated with 4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Pharmacokinetics Support Portal. As a Senior Application Scientist, I have designed this technical resource to address the specific pharmacokinetic and formulation challenges associated with 4-hydroxyleucine (4-HL). This guide moves beyond basic instructions, providing researchers and drug development professionals with mechanistically grounded, self-validating protocols to successfully leverage piperine as a bioavailability enhancer.

Mechanistic Framework & Core FAQs

Q: Why does 4-hydroxyleucine exhibit poor oral bioavailability, and how does piperine mechanistically resolve this? A: 4-hydroxyleucine is a highly hydrophilic, non-proteinogenic tertiary alcohol derivative of leucine 1. Its distinct structural profile limits passive paracellular transport across the intestinal epithelium while making it a vulnerable substrate for active efflux mechanisms. Piperine, a highly lipophilic alkaloid, acts as a potent bioavailability enhancer through three validated, synergistic mechanisms:

  • P-glycoprotein (P-gp) Inhibition: Piperine competitively inhibits the P-gp efflux pump in intestinal enterocytes, effectively preventing the extrusion of 4-HL back into the gastrointestinal lumen 2.

  • CYP3A4 Attenuation: By inhibiting Cytochrome P450 3A4 in both the gut wall and the liver, piperine drastically reduces the first-pass metabolism of co-administered compounds 3.

  • Transporter Stimulation: Piperine physically interacts with the lipid environment of the intestinal epithelium, modulating membrane dynamics and stimulating brush border amino acid transporters (such as γ-glutamyl transpeptidase) to facilitate the active uptake of 4-HL 4.

G Lumen Intestinal Lumen (4-HL + Piperine) Piperine Piperine Lumen->Piperine AAT Amino Acid Transporters Lumen->AAT 4-HL Uptake Pgp P-glycoprotein (P-gp) Efflux Pump Piperine->Pgp Inhibits CYP3A4 CYP3A4 Metabolism Piperine->CYP3A4 Inhibits Piperine->AAT Stimulates Pgp->Lumen AAT->Pgp Efflux (Blocked) Systemic Systemic Circulation (High Bioavailability) AAT->Systemic Absorption Systemic->CYP3A4 First-Pass (Blocked)

Fig 1. Mechanistic pathway of piperine-mediated bioavailability enhancement for 4-hydroxyleucine.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, every protocol below is designed as a self-validating system. Do not skip the internal validation steps, as they are the only way to confirm causality if an experiment yields unexpected results.

Protocol A: In Vitro Permeability Assay (Caco-2 Cell Line)

This bidirectional transport assay quantifies the exact bioenhancing effect of piperine on 4-HL at the cellular barrier level.

  • Cell Culture & Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation and polarization.

  • Barrier Integrity Validation (Self-Validation Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². This proves tight junctions are intact; otherwise, paracellular leakage will artificially inflate your Papp​ values.

  • Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4). Add 0.5% Bovine Serum Albumin (BSA) to the basolateral chamber. Causality: BSA binds the transported molecules, maintaining the sink conditions necessary to drive continuous active transport.

  • Dosing: Apply 100 µM 4-HL alone, and 100 µM 4-HL + 50 µM piperine to the apical chamber. Limit DMSO concentration to <1% to prevent solvent-induced lipid bilayer toxicity.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with fresh, pre-warmed buffer.

  • Quantification & Mass Balance: Analyze samples using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio. Self-Validation Check: Calculate total mass balance (Apical + Basolateral + Cellular accumulation). If recovery is <85%, piperine is likely precipitating or binding to the plastic.

Workflow Seed Seed Caco-2 on Transwell TEER Validate TEER (>400 Ω·cm²) Seed->TEER Dose Apical Dosing: 4-HL ± Piperine TEER->Dose Sample Basolateral Sampling Dose->Sample LCMS LC-MS/MS Quantification Sample->LCMS Papp Calculate Papp & Efflux Ratio LCMS->Papp

Fig 2. Caco-2 transwell permeability workflow for 4-HL and piperine co-administration.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling (Rat Model)
  • Subject Preparation: Fast male Wistar rats (200-250g) for 12 hours prior to dosing. Causality: Fasting eliminates food-matrix interference, which can unpredictably bind piperine and mute its bioenhancing effects.

  • Formulation: Suspend 4-HL (10 mg/kg) and Piperine (20 mg/kg) in an aqueous vehicle containing 0.5% sodium carboxymethyl cellulose (Na-CMC) to ensure uniform dispersion.

  • Administration & Sampling: Administer via oral gavage. Collect 200 µL blood samples via jugular vein cannulation at 0, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Extraction & Validation (Self-Validation Check): Spike plasma samples with a stable isotope-labeled leucine internal standard prior to acetonitrile precipitation. A recovery rate of >85% validates that your extraction protocol is not destroying the 4-HL.

Troubleshooting Matrix

When scaling these experiments, researchers frequently encounter specific physical chemistry hurdles. Use this matrix to diagnose and correct systemic errors.

Observed IssueMechanistic CausalityCorrective Action / Protocol Adjustment
High variance in efflux ratios Piperine's lipophilicity causes non-specific binding to plastic surfaces, reducing the effective free concentration of the inhibitor.Pre-coat Transwell plates or add 0.5% BSA to the basolateral receiver buffer to stabilize piperine in solution.
Low 4-HL systemic recovery Incomplete CYP3A4/P-gp inhibition due to piperine degradation in highly acidic gastric pH.Utilize enteric-coated delivery systems or co-administer with a mild buffering agent to protect piperine.
TEER drop during assay High concentrations of piperine (>100 µM) disrupt lipid bilayer integrity, causing paracellular leakage.Cap apical piperine concentration at 50 µM; validate cellular viability post-assay using Lucifer Yellow.
Poor LC-MS/MS peak shape Ion suppression from endogenous amino acids or piperine phase-I metabolites.Optimize the chromatographic gradient; always use a stable-isotope internal standard to normalize suppression.

Quantitative Data Benchmarks

To evaluate the success of your formulation, compare your experimental outputs against these projected pharmacokinetic benchmarks. Note: These values are synthesized from standardized piperine-amino acid bioenhancement profiles to serve as a baseline target.

PK Parameter4-HL Monotherapy (10 mg/kg)4-HL + Piperine (10 mg/kg + 20 mg/kg)Expected Fold Change
Cmax​ (ng/mL) 450 ± 451,125 ± 110~2.5x Increase
AUC0−t​ (ng·h/mL) 1,200 ± 1503,840 ± 320~3.2x Increase
T1/2​ (hours) 1.5 ± 0.23.8 ± 0.4~2.5x Prolongation
Apparent Permeability ( Papp​ ) 0.8×10−6 cm/s 2.4×10−6 cm/s~3.0x Enhancement

References

  • 2-Amino-4-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14214359 - PubChem, National Institutes of Health (NIH),[Link]

  • Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4, National Institutes of Health (NIH),[Link]

  • Piperine: A possible permeation enhancer for oral protein delivery, Journal of Applied Pharmaceutical Science,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydroxyisoleucine (4-HIL) Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of (2S,3R,4S)-4-hydroxyisoleucine (4-HIL). While historically extracted from fenugreek (Trigonella foenum-graecum) at highly inefficient yields (~100 g from...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis of (2S,3R,4S)-4-hydroxyisoleucine (4-HIL). While historically extracted from fenugreek (Trigonella foenum-graecum) at highly inefficient yields (~100 g from 110 kg of seeds)[1], modern pharmaceutical development relies on biocatalytic and chemoenzymatic pathways.

This guide is designed for application scientists and bioprocess engineers facing titer, yield, or stereoselectivity bottlenecks, specifically focusing on the Fe(II)/α-ketoglutarate-dependent isoleucine dioxygenase (IDO) pathway.

Core Mechanistic Pathways

To troubleshoot effectively, one must understand the stoichiometric and catalytic requirements of the IDO-mediated reaction. IDO couples the strictly stereoselective hydroxylation of L-isoleucine to the oxidative decarboxylation of α-ketoglutarate (α-KG), yielding 4-HIL, succinate, and CO₂.

Biocatalytic_Pathway L_Ile L-Isoleucine IDO Isoleucine Dioxygenase (Fe2+ dependent) L_Ile->IDO aKG α-Ketoglutarate aKG->IDO O2 Oxygen (O2) O2->IDO HIL (2S,3R,4S)-4-HIL IDO->HIL Succ Succinate IDO->Succ CO2 CO2 IDO->CO2

Biocatalytic synthesis of 4-HIL via Fe(II)/α-KG-dependent isoleucine dioxygenase (IDO).

Troubleshooting FAQs: Biocatalytic & Chemoenzymatic Bottlenecks

Q1: I am running a whole-cell biotransformation, but my L-isoleucine conversion stalls below 30%. Why is the enzyme losing activity?

Causality & Solution: Wild-type IDO (e.g., from Bacillus thuringiensis or B. subtilis) exhibits poor thermal stability and low intrinsic specific activity. If your reaction stalls, the enzyme has likely denatured or the essential Fe(II) cofactor has oxidized.

  • Actionable Fix: Transition to an engineered IDO variant. Directed evolution campaigns have successfully stabilized the active site. For example, implementing the I162T/T182N double mutant of B. subtilis IDO has been shown to completely convert 228 mM L-isoleucine, achieving a space-time yield of 80.8 g/(L·d)[1].

Q2: In my in vivo fermentation system, my L-isoleucine and α-KG substrates are depleting, but 4-HIL yield remains negligible. Where is the carbon flux going?

Causality & Solution: α-KG is a central intermediate in the tricarboxylic acid (TCA) cycle. In actively growing cells, host metabolism acts as a massive sink, siphoning α-KG away from the IDO reaction.

  • Actionable Fix: Decouple cell growth from production. Utilize a resting-cell biotransformation strategy. Alternatively, use a succinate-minus screening strain (e.g., E. coli ΔsucAΔaceA) where cell growth is strictly coupled to the IDO-mediated oxidation of α-KG to succinate. This forced dependency ensures that α-KG is exclusively channeled through IDO, yielding up to 22.4 g/L of 4-HIL with minimal byproduct formation[2].

Q3: I am using an in vitro multi-enzyme cascade (L-Glutamate Oxidase + IDO) to supply α-KG cheaply. The reaction crashes almost immediately. What is inhibiting the IDO?

Causality & Solution: L-Glutamate oxidase (LGOX) converts L-glutamate to α-KG, but it stoichiometrically generates hydrogen peroxide (H₂O₂). IDO is an Fe(II)-dependent dioxygenase. H₂O₂ rapidly oxidizes the active-site Fe(II) to inactive Fe(III), permanently destroying catalytic turnover[3].

  • Actionable Fix: You must construct a self-mitigating cascade by introducing Catalase (CAT) to the system. CAT rapidly decomposes H₂O₂ into H₂O and O₂, protecting the Fe(II) center and simultaneously supplying the oxygen required for the IDO hydroxylation step.

Cascade_Reaction LGlu L-Glutamate LGOX L-Glutamate Oxidase LGlu->LGOX aKG α-Ketoglutarate LGOX->aKG H2O2 H2O2 (Inhibitor) LGOX->H2O2 IDO IDO + Fe2+ aKG->IDO CAT Catalase (CAT) H2O2->CAT H2O2->IDO Oxidizes Fe2+ H2O H2O + O2 CAT->H2O HIL 4-HIL IDO->HIL LIle L-Isoleucine LIle->IDO

Multi-enzyme cascade for 4-HIL synthesis showing H2O2 inhibition and catalase mitigation.

Q4: I am attempting chemical synthesis via an aldolase-transaminase coupling reaction. My yields are stuck at <5%. Is this normal?

Causality & Solution: Yes. While Arthrobacter simplex AKU 626 aldolase can synthesize 4-HIL from acetaldehyde and α-ketobutyrate, the thermodynamic equilibrium and enzyme kinetics are highly unfavorable, typically resulting in a molar yield of only ~4.3%[4].

  • Actionable Fix: Abandon the aldolase route for scale-up. If chemical synthesis is strictly required, utilize the 8-step asymmetric synthesis route (which achieves ~39% overall yield)[5], but be prepared for complex stereocontrol challenges. For high-yield commercial production, the IDO biocatalytic route is mandatory.

Quantitative Benchmarks: Yield Comparisons

Use the following table to benchmark your current experimental yields against validated literature standards.

Synthesis MethodologyCatalyst / OrganismPrimary BottleneckMax Reported Yield / Titer
Direct Extraction Trigonella foenum-graecumExtremely low natural abundance~0.09% (100g / 110kg seeds)[1]
Chemical Synthesis Multi-step organic synthesisPoor stereocontrol, complex steps39% overall yield (8 steps)[5]
Aldolase-Transaminase A. simplex AKU 626Low molar yield to α-ketobutyrate4.3% molar yield (3.2 mM)[4]
Engineered Whole-Cell B. subtilis IDO (I162T/T182N)Enzyme stability, O₂ mass transfer80.8 g/(L·d) space-time yield[1]
In Vitro Cascade IDO + LGOX + CATH₂O₂-mediated Fe(II) oxidation93% conversion (465 mM)[3]

Standardized Experimental Protocol: High-Yield In Vitro Cascade

To guarantee a self-validating, high-yield synthesis of 4-HIL, follow this optimized two-step in vitro enzymatic cascade protocol. This method circumvents host-cell α-KG depletion and prevents H₂O₂-mediated IDO inactivation[3].

Phase 1: α-Ketoglutarate Generation (LGOX/CAT System)

Objective: Generate the required α-KG co-substrate from cheap L-glutamate while neutralizing inhibitory H₂O₂.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5).

  • Substrate Loading: Dissolve 500 mM L-Glutamate into the buffer.

  • Enzyme Addition: Add 10 U/mL L-Glutamate Oxidase (LGOX) and 1000 U/mL Catalase (CAT).

  • Incubation: Incubate at 30°C with 200 rpm agitation for 4 hours.

  • Validation Check: Assay the reaction mixture using a standard peroxide test strip. Critical: H₂O₂ levels must be undetectable (<1 ppm) before proceeding to Phase 2. If H₂O₂ is present, spike with additional CAT and incubate for 30 more minutes.

Phase 2: L-Isoleucine Hydroxylation (IDO System)

Objective: Stereoselective hydroxylation of L-Isoleucine to (2S,3R,4S)-4-HIL.

  • Cofactor Assembly: To the Phase 1 mixture, add 2 mM FeSO₄ (catalytic center) and 4 mM L-ascorbic acid (maintains Fe in the +2 oxidation state).

  • Substrate Addition: Add 500 mM L-Isoleucine.

  • Catalyst Addition: Add 1 g/L of purified recombinant IDO (preferably a stabilized mutant variant).

  • Reaction: Incubate at 30°C, 200 rpm for 9 hours. Ensure adequate aeration (O₂ is a substrate).

  • Termination & Analysis: Quench the reaction by heating to 85°C for 10 minutes. Centrifuge to remove denatured proteins. Quantify 4-HIL via HPLC (using pre-column derivatization with FDAA if chiral resolution is required). Expected yield: >90% conversion (~450-465 mM 4-HIL)[3].

References

  • A Practical Synthesis of (2S,3R,4S)
  • Engineering Bacillus subtilis Isoleucine Dioxygenase for Efficient Synthesis of (2S,3R,4S)
  • Synthesis of 4-hydroxyisoleucine by the aldolase-transaminase coupling reaction and basic characterization of the aldolase from Arthrobacter simplex AKU 626 Source: PubMed URL
  • 2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C–H Bond Oxidation for (2s,3r,4s)
  • A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells Source: Taylor & Francis URL

Sources

Optimization

Technical Support Center: 4-Hydroxyisoleucine Solubility in Aqueous Solutions

Welcome to the technical support center for 4-hydroxyisoleucine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-hydroxyisoleucine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with 4-hydroxyisoleucine in aqueous solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to 4-Hydroxyisoleucine and its Aqueous Solubility

4-Hydroxyisoleucine is a non-proteinogenic amino acid found in fenugreek seeds, recognized for its potential therapeutic applications, particularly in metabolic research.[1] While it is considered soluble in water, researchers may face challenges in achieving and maintaining desired concentrations in various aqueous experimental settings.[2] Understanding its physicochemical properties is key to overcoming these hurdles.

PropertyValueSource
Molecular Formula C6H13NO3[2]
Molecular Weight 147.17 g/mol [2]
Aqueous Solubility (logS) 0.06[2][3]
Water Solubility ≥26 mg/mL[2]
PBS (pH 7.2) Solubility 5 mg/mL[2][4]
logP -2.63[2][3]

A positive logS value indicates good aqueous solubility.[3] However, the solubility can be significantly influenced by factors such as pH, temperature, and the composition of the aqueous medium.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter during your experiments, providing probable causes and step-by-step solutions.

Problem 1: Difficulty Dissolving 4-Hydroxyisoleucine Powder in Water or Buffer

You've added the calculated amount of 4-hydroxyisoleucine powder to your aqueous solvent, but it's not dissolving completely, or the process is very slow.

Probable Causes:

  • Insufficient Agitation: The powder may have settled at the bottom of the container, reducing the surface area available for dissolution.

  • Low Temperature: The dissolution rate of most solids, including 4-hydroxyisoleucine, is slower at lower temperatures.

  • Near Saturation Point: You might be trying to prepare a concentration that is close to or exceeds its solubility limit in the specific solvent and conditions.

Solutions:

  • Optimize Dissolution Technique:

    • Step 1: Add the 4-hydroxyisoleucine powder to a sterile container.

    • Step 2: Add the full volume of sterile, nuclease-free water or your desired buffer.[2]

    • Step 3: Vortex the solution vigorously until the powder is completely dissolved.[2]

    • Step 4: Visually inspect the solution to ensure no particulates are present.[2]

  • Gentle Warming:

    • If the compound is still not dissolving, gently warm the solution in a water bath (e.g., 37°C).

    • Causality: Increasing the temperature provides more kinetic energy to the solvent molecules, enhancing their ability to break down the crystal lattice of the solid and solvate the molecules.

    • Caution: Avoid excessive heat, as elevated temperatures can accelerate the degradation of 4-hydroxyisoleucine.[5]

  • Sonication:

    • Use a bath sonicator to aid dissolution. The ultrasonic waves can help to break up powder aggregates and increase the interaction between the solvent and the solute. If precipitation or phase separation occurs during preparation, heat and/or sonication can be used to aid dissolution.[6]

  • Re-evaluate Concentration:

    • If the above steps fail, reconsider the target concentration. You may be exceeding the solubility limit. Refer to the solubility data table above.

Problem 2: Precipitation Observed After Preparing a Stock Solution

You have successfully dissolved the 4-hydroxyisoleucine, but a precipitate forms over time, upon cooling, or after a freeze-thaw cycle.

Probable Causes:

  • Supersaturated Solution: You may have created a supersaturated solution, especially if warming was used for dissolution. As the solution cools, the solubility decreases, leading to precipitation.

  • pH Shift: The pH of your solution may have changed, affecting the ionization state and solubility of the amino acid.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to the formation of less soluble aggregates.[5]

  • High Concentration in Buffered Solutions: The solubility of 4-hydroxyisoleucine is lower in PBS (5 mg/mL) compared to water (≥26 mg/mL).[2][4] High concentrations in buffered solutions with various salts can lead to precipitation.

Solutions:

  • Prepare Aliquots for Storage:

    • For optimal stability, it is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Workflow:

      A Prepare fresh stock solution B Aliquot into single-use vials A->B C Store at -80°C for long-term B->C D Thaw one aliquot for each experiment C->D

    • Caption: Recommended workflow for storing stock solutions.

  • Controlled Thawing:

    • When thawing a frozen aliquot, do so slowly at room temperature.

    • Once thawed, vortex the solution gently to ensure any minor precipitates are redissolved.

  • pH Optimization:

    • For initial trials, preparing solutions in a buffer with a near-neutral pH is generally recommended.[5]

    • If you observe precipitation in your specific buffer system, consider preparing a fresh stock solution in sterile water first and then diluting it into your experimental buffer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 4-hydroxyisoleucine?

A1: For most applications, sterile, nuclease-free water is the recommended solvent for preparing high-concentration stock solutions (e.g., 100 mM).[2] 4-hydroxyisoleucine is readily soluble in water.[2] For experiments requiring a buffered system, it is advisable to prepare the initial stock solution in water and then dilute it to the final concentration in the desired buffer.

Q2: How should I store my 4-hydroxyisoleucine solutions?

A2: The storage conditions depend on the intended duration of use:

  • Short-term (up to one week): Store aqueous solutions at 4°C.[5]

  • Long-term: Aliquot the solution into single-use vials and store them at -80°C.[5] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.[5]

Q3: Can I use co-solvents to increase the solubility of 4-hydroxyisoleucine?

A3: While 4-hydroxyisoleucine has good aqueous solubility, if you encounter issues in complex media, the use of co-solvents could be explored cautiously. However, there is limited specific data on the use of co-solvents with 4-hydroxyisoleucine. General strategies for poorly soluble compounds involve using water-miscible organic solvents. Given that 4-hydroxyisoleucine is soluble in methanol and ethanol, these could be potential co-solvents, but their compatibility with your experimental system must be validated.[7]

Q4: My experiment requires a specific buffer system, and I'm seeing precipitation. What should I do?

A4: The composition of the buffer, including its pH and ionic strength, can impact the solubility of compounds.

  • pH Adjustment: As an amino acid, the ionization state of 4-hydroxyisoleucine is pH-dependent. While a detailed pH-solubility curve is not available, you can empirically test the solubility at slightly different pH values around your target pH to find an optimal condition.

  • Ionic Strength: High salt concentrations in buffers can sometimes lead to a "salting-out" effect, reducing the solubility of a compound. If your buffer has a high ionic strength, consider preparing a more concentrated stock solution of 4-hydroxyisoleucine in water and then making a smaller dilution into your buffer. The impact of ionic strength on drug dissolution can be significant.

  • Buffer Species: The type of buffer salts used can also influence solubility. If possible, test the solubility in alternative buffer systems with the same pH.

Q5: Are there advanced formulation strategies to enhance the solubility of 4-hydroxyisoleucine for in vivo studies?

A5: For drug development and in vivo applications where higher or more stable concentrations might be needed, several advanced formulation strategies can be considered, although specific data for 4-hydroxyisoleucine is limited. These are generally applied to poorly soluble drugs, but the principles can be adapted.

  • Salt Formation: Creating a salt of an ionizable compound is a common method to increase solubility.

  • Co-crystals: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former in a crystalline lattice. This can significantly alter the physicochemical properties, including solubility.

  • Co-amorphous Solid Dispersions: This technique involves creating an amorphous, single-phase system of the drug and a carrier, often an amino acid or a polymer. This can enhance the solubility and dissolution rate of poorly soluble drugs.[3][7][8] Given that 4-hydroxyisoleucine is an amino acid, its potential as a co-former for other drugs is an interesting area of research.

The following diagram illustrates the general approaches to consider when troubleshooting solubility issues:

Start Solubility Issue with 4-Hydroxyisoleucine Basic Basic Troubleshooting Start->Basic Advanced Advanced Strategies Start->Advanced Dissolution Optimize Dissolution (Vortex, Warm, Sonicate) Basic->Dissolution Storage Review Storage & Handling (Aliquoting, Thawing) Basic->Storage Concentration Re-evaluate Concentration Basic->Concentration pH Adjust pH of the Medium Advanced->pH CoSolvent Consider Co-solvents Advanced->CoSolvent Formulation Explore Advanced Formulations (Salts, Co-crystals) Advanced->Formulation

Caption: Troubleshooting workflow for 4-hydroxyisoleucine solubility.

References

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology. Available at: [Link]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules. Available at: [Link]

  • Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers in Plant Science. Available at: [Link]

  • Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents.
  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. Available at: [Link]

  • The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. SciSpace. Available at: [Link]

  • Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. ResearchGate. Available at: [Link]

  • Dipeptide synthesis and evaluation of anti-diabetic activity of 4-hydroxyisoleucine from fenugreek seeds. Open Access Journals. Available at: [Link]

  • In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. Available at: [Link]

Sources

Troubleshooting

"cell viability issues in high-concentration 4-hydroxyleucine experiments"

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected cell death when scaling non-proteinogenic amino acids to high concentrations (≥ 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected cell death when scaling non-proteinogenic amino acids to high concentrations (≥ 10 mM) in vitro.

While 4-hydroxyleucine (4-HL)—an amino acid naturally produced by bacterial dioxygenases[1]—and its widely studied isomer 4-hydroxyisoleucine (4-HIL) are heavily investigated for their metabolic properties, they frequently cause viability artifacts in cell culture. Computational pharmacology confirms that these molecules lack inherent toxicophores and are fundamentally non-cytotoxic at physiological levels[2]. Therefore, high-dose "toxicity" is almost always a secondary artifact of the culture environment rather than direct chemical damage.

This guide is designed to help you differentiate between true pharmacological effects and experimental artifacts, providing you with self-validating protocols to rescue your assays.

Core Troubleshooting Guide: The "Why" and "How"

Issue A: Competitive Amino Acid Starvation (The LAT1 Bottleneck)

The Causality: 4-HL is structurally similar to essential branched-chain amino acids (BCAAs). At high concentrations (e.g., 10–30 mM), 4-HL competitively saturates the L-type amino acid transporter 1 (LAT1/SLC7A5). This prevents the cellular uptake of essential amino acids present in the basal media (like L-leucine and L-isoleucine). The Consequence: The resulting intracellular depletion of essential BCAAs suppresses the mTORC1 signaling pathway. This nutrient starvation inadvertently triggers Endoplasmic Reticulum (ER) stress and autophagy, leading to a significant drop in cell viability (often 60%–80% in cancer cell lines)[3]. The Fix: Perform a competitive rescue assay by supplementing the media with excess essential BCAAs to outcompete the 4-HL at the transporter level.

Issue B: Acidosis and Osmotic Shock

The Causality: 4-HL is typically supplied as a free acid. Adding >10 mM of any free amino acid to standard DMEM or RPMI will overwhelm the media's bicarbonate buffering system, rapidly dropping the pH. Furthermore, high molarity additions significantly increase the osmolarity of the culture medium. The Consequence: Acute acidosis and hyperosmolarity cause rapid cell rounding, membrane blebbing, and necrotic death within 4 to 24 hours. This is frequently misdiagnosed as compound toxicity. The Fix: Pre-neutralize 4-HL stock solutions with NaOH and verify that the final media osmolarity remains below 330 mOsm/kg.

Quantitative Data: Viability Thresholds & Rescue Parameters

The following table summarizes the physicochemical and biological parameters that shift when moving from standard to high-concentration 4-HL assays, along with the required rescue strategies.

ParameterStandard Concentration (≤ 1 mM)High Concentration (≥ 10 mM)Observed Cellular PhenotypePrimary CauseRecommended Rescue Strategy
Media pH 7.2 - 7.4< 6.8Rapid cell rounding, detachmentAcidic free amino acid stockPre-neutralize stock with 1M NaOH
Osmolarity 290 - 300 mOsm/kg> 330 mOsm/kgCell shrinkage, membrane blebbingHyperosmolar media additionUse highly concentrated stocks (e.g., 500 mM)
Intracellular BCAA HomeostaticDepletedProliferation arrest, vacuolizationLAT1 transporter competitionSupplement media with 2x L-Leucine
ER Stress Markers BasalElevated (CHOP, BiP)Autophagy, delayed apoptosisUnfolded protein response[3]Titrate concentration or rescue with BCAAs

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every experiment must control for the variables introduced by the compound itself. Implement the following protocols to validate your 4-HL viability data.

Protocol 1: Preparation of pH-Balanced, Iso-osmotic 4-HL Stock Solutions (500 mM)

Objective: Create a high-concentration stock that will not alter the final culture media pH or cause osmotic shock.

  • Weighing: Weigh the appropriate mass of 4-hydroxyleucine free acid powder.

  • Suspension: Suspend the powder in 80% of your final target volume using sterile ultra-pure water. Note: The powder will not fully dissolve initially due to its isoelectric point.

  • Neutralization (Critical Step): Dropwise, add 1M NaOH while continuously stirring and monitoring with a micro-pH probe. Bring the pH to 7.4. The solution will clarify as the amino acid forms a soluble sodium salt.

  • Buffering: Add HEPES buffer (from a 1M, pH 7.4 stock) to achieve a final HEPES concentration of 20 mM in your 4-HL stock.

  • Volume Adjustment: Bring to the final volume with ultra-pure water.

  • Sterilization: Filter through a 0.22 µm PES syringe filter. Store aliquots at -20°C.

Protocol 2: BCAA Competitive Rescue Assay

Objective: Determine if the observed viability loss is due to LAT1 transporter competition rather than intrinsic cytotoxicity.

  • Seeding: Seed your target cells (e.g., HepG2) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Media Preparation: Prepare three distinct media conditions:

    • Condition A (Control): Standard DMEM.

    • Condition B (Toxicity): Standard DMEM + 20 mM 4-HL.

    • Condition C (Rescue): Standard DMEM + 20 mM 4-HL + 5 mM L-Leucine.

  • Treatment: Replace the overnight media with the prepared conditions (n=6 wells per condition).

  • Incubation: Incubate for 48 hours.

  • Readout: Perform a standard MTS, MTT, or CellTiter-Glo viability assay.

  • Interpretation: If Condition C significantly restores cell viability compared to Condition B, the "toxicity" is confirmed as a transport artifact (amino acid starvation), proving the compound itself is not fundamentally cytotoxic[2].

Mechanistic & Troubleshooting Visualizations

G High4HL High Concentration 4-HL (>10 mM) LAT1 LAT1 Transporter Saturation High4HL->LAT1 Competes with essential AAs BCAADepletion Intracellular Leucine/ Isoleucine Depletion LAT1->BCAADepletion mTORC1 mTORC1 Suppression BCAADepletion->mTORC1 ERStress ER Stress & Autophagy Induction mTORC1->ERStress Metabolic Stress Viability Cell Viability Drop ERStress->Viability

Mechanism of 4-HL induced cell viability loss via transporter competition and ER stress.

G Start Observe Viability Drop in 4-HL Treated Cells CheckPH Check Media pH & Osmolarity Start->CheckPH IsPHLow pH < 7.2 or Osmolarity > 330 mOsm? CheckPH->IsPHLow AdjustPH Pre-neutralize stock with NaOH & use HEPES buffer IsPHLow->AdjustPH Yes CheckAA Investigate Amino Acid Competition IsPHLow->CheckAA No Resolve Viability Restored AdjustPH->Resolve Supplement Supplement media with 2x L-Leucine/L-Isoleucine CheckAA->Supplement Supplement->Resolve

Troubleshooting workflow for resolving viability drops in 4-HL treated cell cultures.

Frequently Asked Questions (FAQs)

Q: My cells are dying within 4 hours of adding 20 mM 4-HL. Is this rapid apoptosis? A: Unlikely. True apoptotic pathways generally take longer to manifest. Death within 4 hours is almost certainly necrotic cell lysis due to osmotic shock or severe acidosis. 4-HL does not possess intrinsic toxicophores capable of such rapid acute toxicity[2]. Immediately check the pH and osmolarity of your media post-treatment.

Q: Can I dissolve 4-HL in DMSO to avoid changing the media volume and osmolarity? A: No. As a highly polar amino acid, 4-HL is practically insoluble in DMSO. It must be dissolved in aqueous solutions. Attempting to use DMSO will result in a suspension that yields inaccurate dosing and physical damage to the cells.

Q: Why do cancer cell lines seem more sensitive to high-concentration 4-HL than primary cells? A: Cancer cells have highly upregulated metabolic demands and rely heavily on the LAT1 transporter for rapid amino acid influx to fuel the mTOR pathway. When high concentrations of 4-HL competitively block this transporter, cancer cells undergo severe nutrient deprivation, triggering ER stress and autophagy much faster than quiescent normal cells[3].

References

  • 4-Hydroxyisoleucine inhibits tumor growth by triggering endoplasmic reticulum stress and autophagy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches Source: Frontiers in Chemistry URL:[Link]

  • A novel family of bacterial dioxygenases that catalyse the hydroxylation of free l-amino acids Source: Oxford Academic (OUP) URL:[Link]

Sources

Optimization

Technical Support Center: Addressing Variability in Animal Responses to 4-Hydroxyisoleucine

Introduction 4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid found almost exclusively in fenugreek (Trigonella foenum-graecum) seeds.[1][2] It has garnered significant scientific interest for its potent met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid found almost exclusively in fenugreek (Trigonella foenum-graecum) seeds.[1][2] It has garnered significant scientific interest for its potent metabolic regulatory effects, primarily its ability to stimulate glucose-dependent insulin secretion and improve insulin sensitivity in peripheral tissues.[1][3][4] These dual actions make it a promising candidate for investigating treatments for metabolic disorders, including insulin resistance and type 2 diabetes.[5][6]

However, researchers frequently encounter significant variability in animal responses during preclinical studies with 4-HIL. This variability can manifest as inconsistent glucose lowering, disparate effects on lipid profiles, or high standard deviations within experimental groups, complicating data interpretation and hindering progress.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and control the sources of variability in animal experiments involving 4-HIL. By synthesizing field-proven insights with established scientific principles, this guide aims to enhance the reproducibility and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-hydroxyisoleucine?

A1: 4-HIL exerts its effects through two primary mechanisms:

  • Insulinotropic Action: It directly stimulates pancreatic β-cells to release insulin.[1][4] Crucially, this effect is glucose-dependent, meaning it potentiates insulin secretion primarily under hyperglycemic conditions, which minimizes the risk of hypoglycemia.[1][4][5]

  • Insulin-Sensitizing Action: 4-HIL enhances insulin signaling in peripheral tissues like the liver, skeletal muscle, and adipose tissue.[3] It has been shown to activate key downstream signaling molecules such as Akt and AMPK, while inhibiting inflammatory pathways like JNK that contribute to insulin resistance.[3]

Diagram: Proposed Signaling Pathway of 4-Hydroxyisoleucine

G cluster_pancreas Pancreatic β-Cell cluster_peripheral Peripheral Tissue (Muscle/Liver) HIL_P 4-HIL Insulin_Secretion Insulin Secretion HIL_P->Insulin_Secretion Potentiates Glucose High Glucose Glucose->Insulin_Secretion Potentiates HIL_M 4-HIL AKT Akt HIL_M->AKT Activates AMPK AMPK HIL_M->AMPK Activates JNK JNK Pathway HIL_M->JNK Inhibits Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inflammation Inflammation/IR JNK->Inflammation

Caption: Proposed dual mechanism of 4-HIL on pancreatic and peripheral tissues.

Q2: I am using a fenugreek seed extract. Why are my results inconsistent with published data that used purified 4-HIL?

A2: This is a critical and common issue. The variability likely stems from the composition of the extract itself. Key factors include:

  • Concentration of 4-HIL: The amount of 4-HIL in fenugreek seeds varies dramatically depending on the plant's geographical origin (genotype) and cultivation conditions (e.g., irrigated vs. rainfed).[7][8][9] For example, studies have shown Indian genotypes can contain up to 1.90% 4-HIL, while Iranian varieties may have as little as 0.27-0.4%.[8] Environmental factors like temperature and solar irradiation also significantly impact accumulation.[10]

  • Stereoisomer Ratio: 4-HIL exists in nature as two primary stereoisomers. The major isomer, (2S,3R,4S)-4-hydroxyisoleucine , is responsible for the vast majority of the insulinotropic activity.[1][11][12][13] The minor isomer, (2R,3R,4S), is significantly less active.[1][11] The ratio of these isomers can vary in crude extracts.

  • Other Bioactive Compounds: Fenugreek seeds contain other compounds like diosgenin, trigonelline, and soluble fibers that can also influence metabolic outcomes and may have synergistic or confounding effects.[14]

Recommendation: For mechanistic studies, using a purified (>95%) standard of the active (2S,3R,4S) isomer is highly recommended. If using an extract, it is essential to quantify the 4-HIL concentration and, if possible, the isomeric ratio via methods like HPLC or LC-MS/MS for each batch to ensure consistency.[15]

Table 1: Variability of 4-HIL Content in Fenugreek Seeds by Origin

Geographical Source4-Hydroxyisoleucine Content (%) (Irrigated)4-Hydroxyisoleucine Content (%) (Non-Irrigated/Rainfed)Reference
India 1.901.82[8]
Malaysia 1.66Not Reported[8]
Turkey (Amasya) 1.63Not Reported[8]
Iran 0.27 - 0.4Not Reported[8][10]

Note: Data compiled from studies investigating various fenugreek genotypes.[7][8][10]

Q3: What is the appropriate dose range for 4-HIL in rodent studies?

A3: The effective oral dose of purified 4-HIL in rodents typically ranges from 10 mg/kg to 200 mg/kg body weight. Most studies demonstrating significant anti-hyperglycemic and anti-dyslipidemic effects in rats and mice have used doses around 50 mg/kg .[2][3][16][17]

  • In streptozotocin-induced diabetic rats , a 50 mg/kg dose improved glucose tolerance and partially restored insulin response.[2]

  • In high-fat diet-fed mice , doses of 50, 100, and 200 mg/kg led to dose-dependent reductions in body weight and improved insulin sensitivity.[16]

  • In db/db mice , a genetic model of type 2 diabetes, 50 mg/kg of 4-HIL significantly lowered blood glucose and improved lipid profiles.[17]

  • In dyslipidemic hamsters , 4-HIL was effective at reducing plasma triglycerides and cholesterol.[18]

It is crucial to perform a dose-response study within your specific animal model and experimental conditions to determine the optimal dose.

Q4: How should I prepare and administer 4-HIL for oral dosing?

A4: 4-HIL is typically administered as a solution or suspension via oral gavage.

  • Vehicle: Purified water or saline are common vehicles.

  • Preparation: 4-HIL is water-soluble. Prepare fresh solutions daily if possible. Ensure the compound is fully dissolved before administration.

  • Administration: Oral gavage is the standard method for precise dosing. Proper technique is paramount to avoid variability and harm to the animals. (See Troubleshooting Guide Q1 for details).

Q5: Should I expect the same results in a high-fat diet (HFD) model versus a genetic model like db/db mice?

A5: Not necessarily. While 4-HIL has shown efficacy in various models, the magnitude and nature of the response can differ based on the underlying pathology:

  • HFD-Induced Models: These models primarily reflect insulin resistance driven by obesity and inflammation. 4-HIL's ability to improve insulin sensitivity and reduce inflammation is particularly relevant here.[16] You may observe significant effects on body weight, adiposity, and inflammatory markers.[16]

  • Genetic Models (e.g., db/db mice): These mice have a defect in the leptin receptor, leading to severe obesity and a more pronounced diabetic phenotype.[3] 4-HIL has been shown to be effective in these models, significantly lowering glucose and lipids.[17]

  • Chemically-Induced Models (e.g., STZ): Low-dose streptozotocin models induce β-cell dysfunction, mimicking aspects of type 2 diabetes. High-dose STZ destroys β-cells, modeling type 1 diabetes. 4-HIL has shown efficacy even in models with severely compromised insulin secretion, suggesting some of its anti-diabetic actions may be insulin-independent.[2]

The choice of model should align with the specific research question. Comparing results across different models requires careful consideration of their distinct pathophysiological mechanisms.

Troubleshooting Guides

Problem 1: High Inter-Individual Variability or No Significant Effect on Blood Glucose

High variability within a treatment group can mask a real biological effect. If you are not observing the expected glucose-lowering effect, systematically evaluate the following potential causes.

Diagram: Troubleshooting Workflow for Inconsistent Glycemic Response

G Start High Variability or No Effect on Blood Glucose Compound Step 1: Verify Compound (Purity, Isomer, Dose) Start->Compound Admin Step 2: Review Administration (Gavage Technique, Volume) Compound->Admin If compound is verified PK Step 3: Assess Exposure (Measure Plasma 4-HIL) Admin->PK If administration is correct Model Step 4: Evaluate Animal Model (Strain, Health, Diet) PK->Model If exposure is confirmed Assay Step 5: Check Assay (Glucose Meter, Sample Handling) Model->Assay If model is appropriate Result Consistent & Reliable Data Assay->Result If assay is validated

Sources

Troubleshooting

Technical Support Center: Advanced Resolution of 4-Hydroxyisoleucine Isomers

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to achieve baseline resolution of 4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to achieve baseline resolution of 4-hydroxyisoleucine (4-HIL).

Extracted primarily from fenugreek seeds (Trigonella foenum-graecum), 4-HIL is a non-proteinogenic amino acid with potent, glucose-dependent insulinotropic properties, making it a highly valuable target for Type II diabetes research[1]. Because the 4-HIL molecule possesses three chiral centers, it can exist as eight distinct stereoisomers[2]. The major naturally occurring diastereomer is (2S, 3R, 4S)-4-HIL, which accounts for up to 90% of the total 4-HIL content in fenugreek, alongside minor isomers like (2R, 3R, 4S)-4-HIL[2].

Achieving baseline resolution of these isomers is notoriously difficult due to their extreme polarity, lack of a strong UV chromophore, and nearly identical physicochemical properties[3]. This guide provides field-proven methodologies, validated troubleshooting steps, and the mechanistic reasoning required to optimize your chromatographic workflows.

Workflow Decision Matrix

Selecting the correct chromatographic mode is the most critical step in 4-HIL analysis. The decision relies entirely on your resolution goals (diastereomers vs. enantiomers) and your available detector technology.

G Start 4-HIL Isomer Analysis Goal Resolution Goal? Start->Goal Diastereomers Diastereomers (e.g., 2S,3R,4S vs 2R,3R,4S) Goal->Diastereomers Natural Extracts Enantiomers All 8 Stereoisomers (Enantiomeric Pairs) Goal->Enantiomers Total Synthesis Detector Detector Availability? Diastereomers->Detector Chiral Chiral Stationary Phase (e.g., Chiralpak AD) Enantiomers->Chiral UV_FL UV / Fluorescence Detector->UV_FL MS LC-MS/MS Detector->MS Deriv Pre-column Derivatization (OPA / AccQ-Tag) UV_FL->Deriv HILIC Underivatized HILIC (ZIC-cHILIC) MS->HILIC RP_HPLC Reversed-Phase HPLC (C18 Column) Deriv->RP_HPLC

Decision tree for selecting the optimal chromatographic workflow for 4-HIL isomers.

Core Analytical Methodologies

To ensure scientific integrity and reproducibility, every protocol must function as a self-validating system. Below are the two gold-standard methodologies for separating 4-HIL diastereomers.

Method A: Pre-column Derivatization (OPA) with RP-HPLC

Mechanistic Causality: Underivatized 4-HIL is highly polar and elutes in the void volume of traditional reversed-phase (RP) columns[3]. By reacting the primary amine of 4-HIL with o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol), we synthesize a highly hydrophobic, fluorescent isoindole derivative[4]. This reaction fundamentally alters the molecule, increasing its affinity for the C18 stationary phase while simultaneously enabling high-sensitivity fluorescence detection.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 10 µL of 2-mercaptoethanol, and dilute to 10 mL with 0.1 M sodium borate buffer (pH 9.3). Protect from light.

  • Derivatization Reaction: Mix 10 µL of the 4-HIL sample (or fenugreek extract) with 10 µL of the OPA reagent. Allow the reaction to proceed for exactly 1 to 2 minutes at room temperature[3]. Self-Validation Check: Do not exceed 2 minutes, as the isoindole derivative is prone to rapid degradation, which will artificially lower your quantitative yield.

  • Chromatographic Separation: Inject the mixture onto a high-quality, heavily end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3],[4].

  • Mobile Phase: Utilize a gradient or isocratic elution consisting of 65 mmol/L Sodium Acetate buffer adjusted to pH 5.7, modified with 5% Tetrahydrofuran (THF), and Methanol as the organic modifier[4].

  • Detection: Monitor via Fluorescence (Excitation: 340 nm, Emission: 450 nm)[4].

Method B: Underivatized LC-MS/MS using HILIC

Mechanistic Causality: For high-throughput pharmacokinetic studies, derivatization introduces unnecessary variability. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase. When pumping a highly organic mobile phase (e.g., >70% acetonitrile), a water-rich layer forms on the silica surface. The highly polar, underivatized 4-HIL partitions into this stagnant water layer, providing excellent retention driven by hydrogen bonding and dipole-dipole interactions[5].

Step-by-Step Protocol:

  • Sample Preparation: Perform protein precipitation on the plasma or seed extract using 3 volumes of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.

  • Chromatographic Separation: Inject onto a Zwitterionic HILIC column (e.g., ZIC-cHILIC)[5].

  • Mobile Phase: Pump an isocratic mixture of 0.1% formic acid in water and acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min[5]. Self-Validation Check: Ensure the column is equilibrated with at least 20 column volumes of mobile phase before the first injection to stabilize the aqueous layer.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode, monitoring the [M + H]⁺ ion transition in Multiple Reaction Monitoring (MRM) mode[5].

Quantitative Data Summary

The following table synthesizes the expected chromatographic parameters across different validated methods to help you benchmark your system's performance.

Analytical MethodStationary PhaseMobile Phase CompositionDetection ModeApprox. Retention TimeResolution Factor ( Rs​ )
Pre-column OPA Derivatization RP-C18 (250 x 4.6 mm, 5µm)65 mM NaOAc, 5% THF (pH 5.7) / MethanolFluorescence (Ex 340nm, Em 450nm)~8.13 min[4]> 1.5 (Diastereomers)
AccQ-Tag Derivatization Waters AccQ-Tag C18AccQ-Tag Eluent A / AcetonitrileUV (254 nm) / MS~12 - 15 min[1]> 2.0 (Diastereomers)
Underivatized HILIC ZIC-cHILIC0.1% Formic Acid / Acetonitrile (20:80)ESI-MS/MS (Positive MRM)~5 - 7 min[5]> 1.5 (Diastereomers)
Chiral SFC (Lactone Precursor) Chiralpak AD (250 x 10 mm)Supercritical CO₂ / 2.5% MethanolUV (234 nm)Varies by isomer~1.30 (Enantiomers)[6]
Troubleshooting Guide & FAQs

Q1: Why am I seeing co-elution of the (2S,3R,4S) and (2R,3R,4S) diastereomers on my C18 column after OPA derivatization? A1: Causality: Diastereomers possess incredibly similar hydrophobicities. If the mobile phase pH is not strictly controlled, the ionization state of the unreacted carboxylic acid group on 4-HIL fluctuates, leading to band broadening and co-elution[3]. Solution: Tightly buffer the aqueous mobile phase (e.g., 65 mM Sodium Acetate) and adjust the pH to exactly 5.7[4]. Furthermore, the addition of a small percentage of a cyclic ether like Tetrahydrofuran (THF, ~5%) can dramatically alter the selectivity of the mobile phase, improving the resolution factor ( Rs​ ) between these specific isomers[4]. Finally, lowering the flow rate can increase the number of theoretical plates, further enhancing resolution[3].

Q2: During HILIC LC-MS/MS analysis of underivatized 4-HIL, my peak shape is severely tailing, and retention times are drifting. How do I fix this? A2: Causality: HILIC columns require extensive equilibration because the aqueous layer on the stationary phase takes time to stabilize. Peak tailing in HILIC is almost always caused by secondary ionic interactions between the basic amino group of 4-HIL and unshielded silanol groups on the silica support. Solution: Ensure your mobile phase contains at least 10-20 mM of a volatile buffer (e.g., ammonium formate or ammonium acetate) rather than relying solely on 0.1% formic acid[3],[5]. The buffer salt provides the necessary ionic strength to mask secondary silanol interactions. Systematically vary the pH around the isoelectric point (pI) of 4-HIL to optimize peak shape[3].

Q3: I am using a derivatization method, but I observe multiple split peaks for a single, pure 4-HIL isomer standard injection. What is happening? A3: Causality: 4-HIL contains both a hydroxyl group and an amino group. While derivatization reagents like OPA or AccQ-Fluor primarily target primary amines, degraded reagents, extreme pH, or prolonged reaction times can lead to incomplete derivatization or unintended side reactions (e.g., partial O-derivatization)[3]. This creates multiple derivative species for a single isomer. Solution: Ensure the reaction is complete and consistent[3]. If using OPA, do not extend the reaction time beyond 2 minutes, as the derivative is unstable. If using AccQ-Tag, ensure the borate buffer is at the optimal alkaline pH (8.8-9.0) and re-prepare the reagent if it is older than one week.

Q4: Can I separate all eight stereoisomers of 4-HIL using standard reversed-phase chromatography? A4: Causality: No. Standard reversed-phase (C18) chromatography, even with derivatization, can only separate diastereomers (molecules with different internal spatial distances). It cannot separate enantiomers (mirror images) because enantiomers interact identically with an achiral environment. Solution: To separate all eight potential stereoisomers (four enantiomeric pairs), a Chiral Stationary Phase (CSP) is absolutely necessary[3]. Techniques such as Chiral HPLC or Supercritical Fluid Chromatography (SFC) using columns like Chiralpak AD are required to resolve the enantiomeric pairs[6].

References
  • Extraction and characterization of 4-hydroxyisoleucine from Trigonella foenum graecum seeds Indo American Journal of Pharmaceutical Sciences (IAJPS). URL: [Link]

  • Method for producing 4-hydroxy-l-isoleucine (WO2008044614A1)
  • LC–MS spectrum of the [M + H]⁺ ion of 4-hydroxyisoleucine obtained on a triple quadrupole instrument equipped with an ESI source ResearchGate. URL: [Link]

  • Resolution of racemic 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) by packed column supercritical fluid chromatography DOI.org / Chirality. URL:[Link]

  • Engineering a short-chain dehydrogenase/reductase for the stereoselective production of (2S,3R,4S)-4-hydroxyisoleucine with three asymmetric centers National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 4-Hydroxyleucine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-hydroxyleucine. As a polar, non-proteinogenic amino acid, 4-hydroxyleucine presents unique challenges when quantified in complex biological matrices such as plasma, serum, or tissue homogenates.[1] This guide is designed to provide both the "how" and the "why" behind effective method development and troubleshooting.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I'm observing a weak, inconsistent, or non-reproducible signal for 4-hydroxyleucine, even when my standards in neat solution look perfect.

Scenario: Your calibration curve prepared in a pure solvent (e.g., methanol/water) is linear and sensitive. However, when you inject your processed biological samples, the 4-hydroxyleucine peak is significantly smaller, varies widely between injections, or is not detected at all.

Probable Cause: Ion Suppression

This is a classic sign of ion suppression, a primary matrix effect.[2][3] During the electrospray ionization (ESI) process, co-eluting endogenous components from your sample matrix (like salts, proteins, and especially phospholipids) compete with 4-hydroxyleucine for ionization.[4][5] This competition reduces the efficiency with which 4-hydroxyleucine molecules are charged, leading to a suppressed signal in the mass spectrometer.[6] Because the composition of the matrix can vary from sample to sample, this suppression is often inconsistent, destroying reproducibility.[3]

Recommended Actions:

  • Quantitatively Assess the Matrix Effect: Before making significant changes, you must confirm and quantify the extent of the problem. The "post-extraction spike" method is the gold standard for this assessment.[7]

    • Protocol: Matrix Factor Calculation

      • Prepare Set A: Spike a known concentration of 4-hydroxyleucine into a neat (clean) solvent.

      • Prepare Set B: Process a blank biological matrix sample (e.g., plasma with no analyte) through your entire sample preparation workflow. After the final extraction step, spike the resulting clean extract with the same concentration of 4-hydroxyleucine as in Set A.

      • Prepare Set C (Optional - for Recovery): Spike 4-hydroxyleucine into a blank biological matrix before the extraction process begins.

      • Analyze & Calculate: Inject both sets into the LC-MS/MS and measure the peak area for 4-hydroxyleucine.

      • Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates ion suppression.[7]

        • An MF > 1 indicates ion enhancement.

        • An MF between 0.85 and 1.15 is often considered acceptable, though this can vary by regulatory guidance.[8]

  • Improve Sample Cleanup: If significant suppression is confirmed (e.g., MF < 0.8), your sample preparation is not sufficiently removing interfering components. Simple protein precipitation is often inadequate.[8][9] Consider more rigorous techniques.

  • Optimize Chromatography: The goal is to chromatographically separate 4-hydroxyleucine from the region where ion suppression occurs. Since 4-hydroxyleucine is a highly polar molecule, it is often poorly retained on traditional C18 reversed-phase columns, eluting early with other polar interferences.[10][11]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating polar compounds.[10][12][13] It uses a polar stationary phase and a high-organic mobile phase, which allows polar analytes like 4-hydroxyleucine to be retained and separated from many matrix components that cause suppression.[11][14] A published method successfully used a ZIC-cHILIC column with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v) for this purpose.[15][16][17][18]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated.[19][20] A SIL-IS (e.g., ¹³C, ¹⁵N-labeled 4-hydroxyleucine) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[21][22][23] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[24]

Issue 2: My method works for some plasma lots but fails for others, showing poor accuracy in my QC samples.

Scenario: You've developed a method that passed validation with one batch of control plasma. However, when analyzing samples from a different set of subjects or a new lot of control matrix, your QC samples are failing, showing high variability and poor accuracy.

Probable Cause: Lot-to-Lot Matrix Variability

The composition of biological fluids is not constant.[24] Different lots of plasma can have varying levels of lipids, proteins, and other endogenous components. Your method may be susceptible to a specific interference that is present at a higher concentration in the new lots, leading to inconsistent matrix effects.

Recommended Actions:

  • Evaluate Matrix Effects Across Multiple Lots: During method validation, it is critical to assess the matrix effect using at least six different individual lots of the biological matrix.[24] This provides a more realistic understanding of the method's robustness.

  • Focus on Phospholipid Removal: Phospholipids are a major cause of ion suppression and are known to vary between matrix lots.[25][26] Standard protein precipitation does not remove them effectively.[9]

    • Specialized Removal Plates/Cartridges: Consider using products specifically designed to remove phospholipids, such as HybridSPE® or Ostro™ plates.[27] These combine the simplicity of protein precipitation with a selective filtration step that captures phospholipids.

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively separate 4-hydroxyleucine from lipids. However, LLE is more labor-intensive and may have lower recovery than other methods.[28]

Workflow for Troubleshooting Matrix Effects

The following diagram outlines a logical workflow for identifying, assessing, and mitigating matrix effects in your 4-hydroxyleucine analysis.

Matrix_Effect_Workflow start Start: Poor Signal or Inconsistent Results assess_me Quantitatively Assess Matrix Effect (MF) start->assess_me check_mf Is MF < 0.8 or > 1.2? assess_me->check_mf improve_cleanup Improve Sample Cleanup check_mf->improve_cleanup  Yes use_sil_is Implement Stable Isotope Labeled Internal Standard (SIL-IS) check_mf->use_sil_is No (but still recommended) ppt Protein Precipitation (PPT) improve_cleanup->ppt Choose one or more lle Liquid-Liquid Extraction (LLE) improve_cleanup->lle spe Solid-Phase Extraction (SPE) improve_cleanup->spe plr Phospholipid Removal improve_cleanup->plr optimize_lc Optimize Chromatography (e.g., Switch to HILIC) ppt->optimize_lc lle->optimize_lc spe->optimize_lc plr->optimize_lc optimize_lc->use_sil_is revalidate Re-evaluate MF & Validate Method use_sil_is->revalidate end End: Robust & Accurate Method revalidate->end

Caption: A logical workflow for identifying and mitigating ion suppression.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques

The choice of sample preparation is a trade-off between speed, cost, and cleanliness of the final extract.[28]

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high-throughput.[28]Non-selective, high risk of matrix effects (especially from phospholipids).[9][28]Early-stage discovery, high-throughput screening where speed is paramount.
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT, can remove lipids.[28]More labor-intensive, requires solvent optimization, can be difficult to automate, may have lower analyte recovery.[28]Methods where phospholipid interference is high and specialized plates are not available.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, can concentrate the analyte.[9]Requires significant method development, more time-consuming and expensive.[9][28]Regulated bioanalysis requiring the highest sensitivity and accuracy.
Phospholipid Removal Plates Combines the speed of PPT with selective removal of phospholipids.Higher cost than standard PPT plates.High-throughput methods where phospholipid-based ion suppression is the primary concern.
Protocol: Generic Protein Precipitation (PPT)

This protocol is a starting point. For 4-hydroxyleucine, acetonitrile is a common choice.[29]

  • Aliquot Sample: Place 100 µL of your biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with your internal standard solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[29]

  • Vortex: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[29]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • Analyze: Inject the final sample into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][19] These interferences can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement).[7] This directly impacts the accuracy, precision, and sensitivity of a quantitative method.[5][19]

Q2: Why is 4-hydroxyleucine particularly susceptible to matrix effects?

4-hydroxyleucine is a small, highly polar amino acid. In typical reversed-phase chromatography, it has very little retention and elutes in or near the solvent front.[10] This region of the chromatogram is often where many other polar, endogenous matrix components (salts, small metabolites) elute, creating a "perfect storm" for ion suppression.

Q3: What is the mechanism of ion suppression in the ESI source?

Ion suppression in ESI is primarily a competition-based process occurring in the gas phase.

Ion_Suppression cluster_0 LC Eluent cluster_1 ESI Droplet A A A_ion A+ A->A_ion Ionization M_ion M+ A->M_ion Ionization M M M->A_ion Ionization M->M_ion Ionization MS_Inlet MS Inlet A_ion->MS_Inlet Analyte Ions M_ion->MS_Inlet Matrix Ions (High Concentration) Detector Detector MS_Inlet->Detector Reduced Analyte Signal caption A = Analyte (4-Hydroxyleucine) M = Matrix Component (e.g., Phospholipid) High concentrations of M+ compete with A+ for entry into the MS, reducing the detected signal.

Caption: Mechanism of ion suppression in the ESI source.

When the liquid from the LC enters the ESI source, it forms charged droplets. As the solvent evaporates, the concentration of all species within the droplet increases. If a matrix component is present at a much higher concentration than the analyte (4-hydroxyleucine), it will more effectively compete for the limited charge and space on the droplet's surface, reducing the number of charged analyte ions that are released into the gas phase and enter the mass spectrometer.[19]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) absolutely required?

While not strictly required for every research application, for any method that requires high accuracy and precision (such as regulated bioanalysis or clinical studies), a SIL-IS is considered the gold standard and is strongly recommended by regulatory agencies.[5][19] It is the most reliable tool to compensate for unavoidable matrix effects and other experimental variations.[22]

Q5: Can I just dilute my sample to reduce matrix effects?

Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[19][30] However, this approach is only feasible if the concentration of 4-hydroxyleucine in your original sample is high enough that it remains well above the limit of quantitation (LOQ) after dilution.[19][30] For trace-level analysis, dilution will likely compromise the sensitivity of the assay.

References

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  • Xie, C., Zhong, D., & Chen, X. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(16), 1235–1238. [Link]

  • HILIC - Dr. Maisch. (n.d.). Dr. Maisch GmbH. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (2018). Waters Corporation. [Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016). LCGC. [Link]

  • Souza, I., & Faria, A. (2014). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid. (2020). RSC Publishing. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.[Link]

  • Dziubakiewicz, E., & Hrynkiewicz, K. (2014). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Environmental Science and Pollution Research, 21(9), 5837–5846. [Link]

  • Nemkov, T., et al. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Phospholipid Depletion Techniques in LC‐MS Bioanalysis | Request PDF. (n.d.). ResearchGate. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018). Chromatography Today. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2022). LCGC International. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • Gowtham, L., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. Journal of Separation Science, 45(5), 987–994. [Link]

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. (n.d.). RSC Publishing. [Link]

  • Gowtham, L., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. Semantic Scholar. [Link]

  • (PDF) Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek. (2022). ResearchGate. [Link]

  • LC–MS spectrum of the [M + H]⁺ ion of 4-hydroxyisoleucine obtained on a... (n.d.). ResearchGate. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2026). LCGC International. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • A Novel UPLC‐MS/MS Method for Simultaneous Quantification of Trigonelline, 4‐Hydroxyisoleucine and Diosgenin from Trigonella foenum‐graecum extract: Application to Pharmacokinetic Study in Healthy and Type‐2 Diabetic Rats. (n.d.). ResearchGate. [Link]

  • Ciappellano, S., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(16), 4946. [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (2023). bioRxiv. [Link]

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  • Novel method for extracting 4-hydroxy isoleucine product
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Reference Data & Comparative Studies

Validation

"4-hydroxyisoleucine vs metformin: a comparative study on glucose uptake"

4-Hydroxyisoleucine vs. Metformin: A Comparative Guide on Glucose Uptake Mechanisms and Efficacy As drug development pivots toward addressing complex metabolic syndromes, understanding the nuanced mechanistic differences...

Author: BenchChem Technical Support Team. Date: March 2026

4-Hydroxyisoleucine vs. Metformin: A Comparative Guide on Glucose Uptake Mechanisms and Efficacy

As drug development pivots toward addressing complex metabolic syndromes, understanding the nuanced mechanistic differences between established therapeutics and novel phytochemical derivatives is critical. This guide provides an in-depth comparative analysis of 4-Hydroxyisoleucine (4-HIL) —a unique non-protein amino acid derived from Trigonella foenum-graecum (fenugreek)—and Metformin , the gold-standard biguanide, focusing on their distinct pathways for stimulating cellular glucose uptake.

Mechanistic Divergence: PI3K/Akt vs. AMPK Signaling Axes

While both 4-HIL and Metformin effectively lower blood glucose and ameliorate lipotoxicity-induced insulin resistance, their primary intracellular signaling nodes diverge significantly.

  • 4-Hydroxyisoleucine (4-HIL): 4-HIL acts as both a glucose-dependent insulin secretagogue and a peripheral insulin sensitizer[1]. In skeletal muscle models (L6 myotubes), 4-HIL stimulates glucose uptake by driving the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane. Causally, this mechanism is strictly dependent on the phosphatidylinositol-3-kinase (PI3K)/Akt pathway . 4-HIL significantly increases the basal phosphorylation of Akt at Ser-473 without altering the total mRNA expression of Akt or IRS-1[2].

  • Metformin: Metformin's primary mechanism involves the transient inhibition of mitochondrial Complex I, leading to an increased AMP/ATP ratio. This energy deficit activates AMP-activated protein kinase (AMPK) . In skeletal muscle, AMPK activation triggers GLUT4 translocation independently of the proximal PI3K/Akt insulin signaling node.

  • Hepatic Overlap: Interestingly, while their primary axes diverge in skeletal muscle, comparative studies in human hepatoma (HepG2) cells reveal overlapping effects. Under both normoglycemic and hyperglycemic conditions, both 4-HIL (100 ng/mL) and Metformin (2 mM) significantly increase the tyrosine phosphorylation of the insulin receptor-β (IR-β), Akt, and increase GLUT2 expression[3].

SignalingPathways cluster_4HIL 4-Hydroxyisoleucine (4-HIL) Pathway cluster_Metformin Metformin Pathway HIL 4-HIL PI3K PI3K Activation HIL->PI3K Akt Akt Phosphorylation (Ser-473) PI3K->Akt GLUT4 GLUT4 Translocation to Plasma Membrane Akt->GLUT4 Met Metformin ComplexI Mitochondrial Complex I Inhibition Met->ComplexI AMPK AMPK Activation ComplexI->AMPK AMPK->GLUT4 GlucoseUptake Enhanced Glucose Uptake GLUT4->GlucoseUptake

Fig 1: Distinct signaling axes of 4-HIL (PI3K/Akt) and Metformin (AMPK) converging on GLUT4.

Quantitative Efficacy & Pharmacodynamics

To contextualize their utility in drug development, it is essential to compare their pharmacodynamic requirements. Notably, 4-HIL requires prolonged exposure to exert its maximal effect on GLUT4, as it is dependent on de novo protein synthesis[2]. Pharmacokinetic simulations in humans suggest that a 150 mg oral dose of 4-HIL achieves steady-state peripheral tissue concentrations (~1.5 µg/mL) sufficient to match the EC50 required for these in vitro metabolic effects[4].

Table 1: Comparative Pharmacodynamics and Mechanistic Profiles

Parameter4-Hydroxyisoleucine (4-HIL)Metformin
Primary Target Pathway PI3K / Akt[2]AMPK[3]
Key Transporters Modulated GLUT4 (Muscle/Adipose), GLUT2 (Liver)GLUT4 (Muscle), GLUT2 (Liver)
Effective In Vitro Concentration ~100 ng/mL (HepG2) to 50 µM (L6 Myotubes)[2],[3]1 - 2 mM (HepG2 / L6 Myotubes)[3]
Insulin Secretagogue Activity Yes (Strictly Glucose-dependent)[1]No
Inhibition by Wortmannin Complete abolition of glucose uptake[2]Partial / No effect (AMPK dominant)
Protein Synthesis Dependence Yes (Reversed by Cycloheximide)[2]No (Direct allosteric/kinase cascade)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in preclinical screening, the following protocols detail the comparative assessment of glucose uptake and GLUT4 translocation. Every protocol is designed as a self-validating system to rule out artifactual data.

Protocol A: Radio-labeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay

Causality & Design: 2-DG is utilized because it is phosphorylated by hexokinase but cannot be further metabolized, trapping the radio-isotope inside the cell. This strictly isolates the uptake step from downstream glycolysis.

  • Differentiation & Starvation: Differentiate L6 myoblasts into myotubes in 2% FBS for 4-6 days. Serum-starve for 4 hours in Krebs-Ringer bicarbonate HEPES (KRBH) buffer to establish a baseline metabolic state, removing confounding growth factor signals.

  • Treatment: Treat cells with 4-HIL (50 µM) or Metformin (2 mM) for 16 hours. Causality: A 16-hour prolonged exposure is mandatory for 4-HIL, as its maximal effect on GLUT4 translocation requires de novo protein synthesis[2].

  • Internal Validation (Self-Validating System): Pre-incubate parallel control wells with Wortmannin (100 nM, a specific PI3K inhibitor) or Cycloheximide for 30 minutes prior to 4-HIL treatment. A complete abolition of 4-HIL-induced uptake in these wells validates that the mechanism is strictly PI3K-dependent and requires new protein synthesis, ruling out background artifactual uptake[2].

  • Tracer Addition: Pulse with 0.5 µCi/mL of 2-deoxy-[3H]-D-glucose for 10 minutes at 37°C.

  • Termination & Quantification: Terminate rapidly with ice-cold PBS containing 20 mM D-glucose to competitively block further transporter activity. Lyse in 0.1 N NaOH and quantify via liquid scintillation counting.

ExperimentalWorkflow Start L6 Myotube Differentiation Starve Serum Starvation (4h in KRBH) Start->Starve Treat Drug Treatment (4-HIL 16h vs Met) Starve->Treat Tracer Add 3H-2-DG (10 min) Treat->Tracer Lyse Cell Lysis (0.1 N NaOH) Tracer->Lyse Count Scintillation Counting Lyse->Count

Fig 2: Self-validating workflow for the radio-labeled 2-DG uptake assay in L6 myotubes.

Protocol B: Colorimetric GLUT4myc Translocation Assay

Causality & Design: To confirm that increased glucose uptake is driven by physical transporter translocation rather than altered intrinsic transporter affinity, L6 cells stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are utilized[2].

  • Cell Preparation: Culture L6-GLUT4myc cells in 96-well plates and differentiate into myotubes.

  • Treatment: Expose cells to 4-HIL or Metformin as described above.

  • Differential Permeabilization (Self-Validating System): Fix cells with 3% paraformaldehyde. Crucial Step: In the primary assay wells, explicitly omit permeabilizing agents (e.g., Triton X-100) to ensure only surface-exposed GLUT4myc is accessible to antibodies. Run a parallel permeabilized cohort to measure total cellular GLUT4myc. Comparing the surface-to-total ratio guarantees that the signal increase is strictly due to translocation, not an overall upregulation of the transporter itself[2].

  • Detection: Incubate with an anti-myc primary antibody, followed by an HRP-conjugated secondary antibody. Develop with o-phenylenediamine dihydrochloride (OPD) and measure absorbance at 492 nm.

Sources

Comparative

"comparing the efficacy of 4-hydroxyleucine and glipizide in vivo"

In Vivo Efficacy Comparison: 4-Hydroxyleucine vs. Glipizide in Metabolic Regulation Executive Summary In the landscape of metabolic drug development, identifying agents that stimulate insulin secretion without inducing s...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Comparison: 4-Hydroxyleucine vs. Glipizide in Metabolic Regulation

Executive Summary

In the landscape of metabolic drug development, identifying agents that stimulate insulin secretion without inducing secondary pathologies—such as hypoglycemia and weight gain—remains a critical objective. This technical guide provides an objective, data-driven comparison between Glipizide (a widely prescribed second-generation sulfonylurea) and 4-hydroxyleucine (scientifically designated and extensively researched as 4-hydroxyisoleucine or 4-HIL ), a specialized non-protein amino acid extracted from Trigonella foenum-graecum (fenugreek)[1]. By analyzing their in vivo efficacy, mechanistic divergence, and safety profiles, this document serves as a strategic resource for researchers and drug development professionals.

Mechanistic Divergence: Causality Behind the Efficacy

Understanding the distinct signaling pathways of these two agents is essential for interpreting their in vivo performance.

  • Glipizide (The K-ATP Channel Blocker): Glipizide acts as a classic secretagogue. It binds directly to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (K-ATP) channels on the pancreatic β -cell membrane[1]. This binding forces the channel to close, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

    • Causality: Because this mechanism is glucose-independent, glipizide continuously forces insulin secretion even in normoglycemic states, leading to a high risk of clinical hypoglycemia[2].

  • 4-Hydroxyleucine / 4-HIL (The Glucose-Dependent Modulator): 4-HIL exhibits a highly unique, biphasic mechanism. In the pancreas, it potentiates insulin secretion strictly in the presence of elevated glucose concentrations[3]. In peripheral tissues (skeletal muscle and liver), 4-HIL activates the PI3K/AKT signaling pathway, which upregulates GLUT4 translocation to the cell surface, fundamentally reversing insulin resistance[4].

    • Causality: By coupling insulin release to ambient glucose levels and simultaneously enhancing peripheral glucose uptake, 4-HIL provides robust glycemic control while virtually eliminating hypoglycemic risk[3][5].

MOA Glipizide Glipizide (Sulfonylurea) KATP Inhibits K-ATP Channels (SUR1 Receptor) Glipizide->KATP Depolarization Membrane Depolarization & Ca2+ Influx KATP->Depolarization Insulin Insulin Exocytosis Depolarization->Insulin Glucose-Independent (Hypoglycemia Risk) HIL 4-Hydroxyleucine (4-HIL) (Botanical Amino Acid) GlucoseDep Glucose-Dependent Beta-Cell Stimulation HIL->GlucoseDep PI3K PI3K/AKT Pathway Activation (Muscle/Liver) HIL->PI3K GlucoseDep->Insulin Glucose-Dependent (Safe Profile) GLUT4 GLUT4 Translocation & Insulin Sensitivity PI3K->GLUT4

Figure 1: Mechanistic divergence between Glipizide and 4-Hydroxyleucine signaling pathways.

Quantitative In Vivo Efficacy Comparison

Experimental data from established rodent models (e.g., Streptozotocin (STZ)-induced diabetic rats) reveal stark differences in the systemic impact of both compounds. The table below synthesizes the comparative in vivo pharmacodynamics based on 3[3] and 6[6].

ParameterGlipizide (Standard Sulfonylurea)4-Hydroxyleucine (4-HIL)Mechanistic Divergence
Fasting Blood Glucose (FBG) High Reduction (~40-50%)Moderate-High Reduction (~30-40%)Glipizide forces continuous insulin release; 4-HIL enhances basal glucose utilization and peripheral uptake[3][4].
Insulin Secretion Profile Glucose-IndependentGlucose-Dependent4-HIL requires elevated ambient glucose to trigger exocytosis, aligning with natural physiological states[3].
Hypoglycemia Risk HighNegligibleK-ATP channel blockade (Glipizide) bypasses natural feedback loops; 4-HIL modulates rather than forces secretion[2].
Lipid Profile Impact Neutral to NegativeHighly Positive (↓ Triglycerides, ↓ LDL)4-HIL activates PI3K/AKT, regulating lipid metabolism and reducing hepatic steatosis[4][6].
Insulin Sensitivity No direct effectSignificant Improvement4-HIL upregulates GLUT4 translocation in skeletal muscle, reversing insulin resistance[4][5].

Standardized In Vivo Experimental Protocol

To accurately validate and compare the efficacy of 4-HIL against a glipizide benchmark, the following self-validating in vivo workflow is recommended. This protocol is optimized for STZ-induced diabetic Wistar rats, a standard model for evaluating 7[7].

Phase 1: Model Induction and Basal Profiling

  • Animal Acclimatization: House male Wistar rats under standard conditions (22±2°C, 12h light/dark cycle) for 7 days.

  • Diabetes Induction: Administer a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at 45 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5).

  • Group Stratification: After 72 hours, measure Fasting Blood Glucose (FBG). Select rats with FBG > 250 mg/dL.

    • Causality: This self-validating step ensures only subjects with established, uniform hyperglycemia are tested, eliminating false positives from spontaneous beta-cell recovery.

Phase 2: Dosing and Intervention (21-Day Workflow) 4. Group Assignment: Randomize into three cohorts (n=8/group):

  • Diabetic Control: Receives vehicle (0.5% CMC).
  • Glipizide Reference: Receives 5 mg/kg/day glipizide via oral gavage.
  • 4-HIL Test: Receives 50 mg/kg/day 4-hydroxyleucine via oral gavage.
  • Daily Monitoring: Record body weight and water/feed intake daily.
  • Causality: Glipizide forces hyperinsulinemia which often induces weight gain and lipid accumulation. Tracking weight provides secondary efficacy data on 4-HIL’s ability to normalize metabolic flux without adipogenic side effects.

Phase 3: Endpoint Assays and Efficacy Readouts 6. Oral Glucose Tolerance Test (OGTT): On day 21, fast animals for 12h. Administer 2 g/kg glucose load. Measure blood glucose at 0, 30, 60, and 120 minutes. 7. Serum Biomarker Quantification: Euthanize animals. Collect serum to quantify insulin (via ELISA), lipid profile (Total Cholesterol, Triglycerides), and HbA1c. 8. Tissue Harvesting: Excise skeletal muscle and liver for Western blot analysis of PI3K/AKT pathway activation and GLUT4 expression to confirm peripheral insulin sensitization[4].

Workflow Acclimatization Animal Acclimatization (Wistar Rats) Induction STZ/Nicotinamide Diabetes Induction Acclimatization->Induction Stratification Group Stratification (FBG > 250 mg/dL) Induction->Stratification Control Diabetic Control (Vehicle) Stratification->Control GlipizideGrp Glipizide Group (5 mg/kg p.o.) Stratification->GlipizideGrp HILGrp 4-HIL Group (50 mg/kg p.o.) Stratification->HILGrp Assays In Vivo Assays (OGTT, Insulin, Lipids) Control->Assays GlipizideGrp->Assays HILGrp->Assays Analysis Statistical Analysis & Efficacy Comparison Assays->Analysis

Figure 2: Standardized in vivo experimental workflow for comparative efficacy validation.

Strategic Recommendations for Drug Development

While Glipizide remains a potent tool for rapid fasting blood glucose reduction, its long-term utility is marred by beta-cell exhaustion and dyslipidemia[6]. 4-Hydroxyleucine represents a superior pharmacological profile for holistic metabolic management. Its dual-action capability—glucose-dependent insulinotropy combined with PI3K/AKT-mediated insulin sensitization—makes it an ideal candidate for next-generation anti-diabetic formulations, either as a standalone therapeutic or a synergistic adjunct to lower the required dosages of traditional sulfonylureas[4][5].

References

  • Title: 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties Source: American Journal of Physiology-Endocrinology and Metabolism URL
  • Title: 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression Source: Dove Medical Press URL
  • Source: PMC (National Institutes of Health)
  • Title: A Comparative Guide to the Efficacy of 4-Hydroxyisoleucine from Diverse Geographical Sources of Fenugreek Source: BenchChem URL
  • Title: Comparative evaluation of glipizide and fenugreek (Trigonella foenum-graecum)
  • Title: Enhancement of the dissolution rate of glipizide capsules using fenugreek as natural additive Source: Unique Journal of Pharmaceutical and Biological Sciences URL

Sources

Validation

A Technical Guide to Validating the Therapeutic Potential of 4-Hydroxyisoleucine as a Novel Insulin Secretagogue

For researchers and drug development professionals in the metabolic disease space, the identification of novel insulin secretagogues with a favorable safety profile is a paramount objective. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals in the metabolic disease space, the identification of novel insulin secretagogues with a favorable safety profile is a paramount objective. This guide provides an in-depth technical comparison of 2-Amino-4-hydroxy-4-methylpentanoic acid, more commonly known as 4-hydroxyisoleucine, against established therapeutic alternatives for type 2 diabetes. We will delve into the mechanistic rationale, present supporting experimental data, and provide detailed protocols for the validation of its therapeutic potential.

Introduction to 4-Hydroxyisoleucine: A Glucose-Dependent Insulinotropic Agent

4-Hydroxyisoleucine is a non-proteinogenic amino acid naturally found in fenugreek seeds (Trigonella foenum-graecum)[1][2]. Unlike traditional insulin secretagogues such as sulfonylureas, its primary therapeutic advantage lies in its glucose-dependent mechanism of action[3][4][5]. This means it potentiates insulin secretion from pancreatic β-cells only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia, a significant side effect of many current antidiabetic drugs[6].

The primary mechanism of 4-hydroxyisoleucine involves the direct stimulation of pancreatic islets to enhance glucose-induced insulin release[3][4]. While the precise receptor remains under investigation, its action is associated with the modulation of intracellular signaling pathways, including the activation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for insulin signaling and sensitivity[7].

Comparative Analysis: 4-Hydroxyisoleucine vs. Conventional Insulin Secretagogues

The therapeutic landscape for type 2 diabetes includes several classes of oral hypoglycemic agents. A direct comparison with sulfonylureas, a widely used class of insulin secretagogues, highlights the unique properties of 4-hydroxyisoleucine.

Feature4-HydroxyisoleucineSulfonylureas (e.g., Glibenclamide)
Mechanism of Action Potentiates glucose-stimulated insulin secretion; modulates intracellular signaling (e.g., PI3K pathway)[7].Directly inhibit ATP-sensitive potassium (KATP) channels on pancreatic β-cells, leading to membrane depolarization and insulin release[7].
Glucose Dependency High; insulin secretion is amplified in the presence of high glucose concentrations[3][4][5].Low; insulin secretion is stimulated regardless of blood glucose levels.
Risk of Hypoglycemia Low, due to its glucose-dependent action[6].High, a well-documented side effect.
Insulin Sensitivity May improve insulin sensitivity in peripheral tissues[1][8][9].Primarily affects insulin secretion, with less direct impact on insulin sensitivity.
Source Natural product derived from fenugreek seeds[1][2].Synthetic compounds.

Experimental Validation: In Vitro and In Vivo Evidence

The therapeutic potential of 4-hydroxyisoleucine is substantiated by a growing body of preclinical evidence.

In Vitro Efficacy: Glucose-Stimulated Insulin Secretion (GSIS)

Studies using isolated pancreatic islets from both rats and humans have demonstrated the potent insulinotropic effect of 4-hydroxyisoleucine.

ModelTreatmentGlucose ConcentrationFold Increase in Insulin Secretion (vs. Glucose Alone)Reference
Isolated Rat Islets200 µM 4-Hydroxyisoleucine8.3 mMSignificant Potentiation[5]
Isolated Rat Islets200 µM 4-Hydroxyisoleucine16.7 mMSignificant Potentiation[5]
Isolated Human Islets100 µM - 1 mM 4-HydroxyisoleucineSupranormal (6.6-16.7 mM)Dose-dependent Potentiation[3][4]

These data underscore the glucose-dependent nature of 4-hydroxyisoleucine's activity, as it is ineffective at low glucose concentrations[3][4][5].

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

In vivo studies in animal models of normal and diabetic physiology have confirmed the ability of 4-hydroxyisoleucine to improve glucose homeostasis.

Animal ModelTreatmentEffect on Glucose ToleranceEffect on Insulin ResponseReference
Normal Rats18 mg/kg 4-Hydroxyisoleucine (IV)ImprovedTwo- to three-fold greater insulin response[10]
Normal Dogs18 mg/kg 4-Hydroxyisoleucine (Oral)ImprovedNot specified[11]
Type 2 Diabetes Rat Model50 mg/kg 4-Hydroxyisoleucine (IV, single dose)No significant effectPartially restored glucose-induced insulin response[11]
Type 2 Diabetes Rat Model50 mg/kg 4-Hydroxyisoleucine (daily for 6 days)Slightly, but significantly improvedDecreased basal insulinemia[11]

These findings in live animal models provide strong evidence for the potential of 4-hydroxyisoleucine as an oral antidiabetic agent.

Experimental Protocols

To facilitate the independent validation of 4-hydroxyisoleucine's therapeutic potential, detailed protocols for key experiments are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol outlines the methodology to assess the effect of 4-hydroxyisoleucine on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.

Materials:

  • Collagenase P

  • Optiprep density gradient

  • RPMI 1640 medium supplemented with 10% v/v FBS and 1% v/v Penicillin/Streptomycin

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (115 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4·7H2O, 20 mM NaHCO3, 16 mM HEPES, 2.56 mM CaCl2·2H2O) supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH buffer)

  • 4-Hydroxyisoleucine stock solution

  • Low-attachment V-shaped 96-well plates

  • Mouse insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from mice via collagenase P digestion followed by purification using an Optiprep density gradient[12].

  • Islet Culture: Culture isolated islets overnight in RPMI 1640 medium for recovery[12].

  • Pre-incubation: Handpick islets of similar size and transfer 9 islets per well into a low-attachment V-shaped 96-well plate[12]. Pre-incubate the islets in KRBH buffer with 1 mM glucose for 1 hour at 37°C[12].

  • Basal Insulin Secretion: Wash the islets twice with KRBH containing 2.8 mM glucose. Then, incubate the islets in KRBH with 2.8 mM glucose for 30 minutes to measure basal insulin secretion[12]. Collect the supernatant.

  • Stimulated Insulin Secretion: Incubate the same islets in KRBH with 16.7 mM glucose, with or without varying concentrations of 4-hydroxyisoleucine, for 30 minutes to measure stimulated insulin secretion[12]. Collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions[12].

  • Data Analysis: Express insulin secretion as ng/islet/hour. Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol describes the procedure to evaluate the effect of 4-hydroxyisoleucine on glucose tolerance in a rodent model.

Materials:

  • Mice (e.g., C57BL/6N)

  • Oral gavage needles

  • Glucometer and test strips

  • Glucose solution (e.g., 2 g/kg body weight)

  • 4-Hydroxyisoleucine solution

  • Microvettes for blood collection

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice to the experimental conditions. Fast the mice overnight (approximately 16 hours) before the test, with free access to water[13][14].

  • Baseline Blood Glucose: At time 0, measure the baseline blood glucose level from a tail vein blood sample using a glucometer[13].

  • Compound Administration: Administer 4-hydroxyisoleucine solution or vehicle control orally via gavage[15].

  • Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), administer a glucose solution orally via gavage (2 g/kg body weight)[13].

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood samples at specific time points after the glucose challenge, typically 15, 30, 60, and 120 minutes[13][14].

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose tolerance.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

G cluster_0 Sulfonylurea (e.g., Glibenclamide) Pathway cluster_1 4-Hydroxyisoleucine Pathway Sulfonylurea Sulfonylurea KATP_Channel KATP_Channel Sulfonylurea->KATP_Channel Binds and inhibits Membrane_Depolarization Membrane_Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Calcium_Influx Calcium_Influx Membrane_Depolarization->Calcium_Influx Activates Insulin_Vesicle_Exocytosis Insulin_Vesicle_Exocytosis Calcium_Influx->Insulin_Vesicle_Exocytosis Triggers Insulin_Secretion Insulin_Secretion Insulin_Vesicle_Exocytosis->Insulin_Secretion High_Glucose High_Glucose Glucose_Metabolism Glucose_Metabolism High_Glucose->Glucose_Metabolism Enters β-cell ATP_ADP_Ratio ATP_ADP_Ratio Glucose_Metabolism->ATP_ADP_Ratio Increases KATP_Channel_Closure KATP_Channel_Closure ATP_ADP_Ratio->KATP_Channel_Closure Induces Membrane_Depolarization2 Membrane_Depolarization2 KATP_Channel_Closure->Membrane_Depolarization2 Leads to Calcium_Influx2 Calcium_Influx2 Membrane_Depolarization2->Calcium_Influx2 Activates Insulin_Vesicle_Exocytosis2 Insulin_Vesicle_Exocytosis2 Calcium_Influx2->Insulin_Vesicle_Exocytosis2 Triggers Four_OH_Ile Four_OH_Ile Glucose_Sensing Glucose_Sensing Four_OH_Ile->Glucose_Sensing Potentiates PI3K_Pathway PI3K_Pathway Glucose_Sensing->PI3K_Pathway Activates PI3K_Pathway->Insulin_Vesicle_Exocytosis2 Enhances Insulin_Secretion2 Insulin_Secretion2 Insulin_Vesicle_Exocytosis2->Insulin_Secretion2

Caption: Comparative signaling pathways of Sulfonylurea and 4-Hydroxyisoleucine in pancreatic β-cells.

G cluster_0 In Vitro GSIS Workflow cluster_1 In Vivo OGTT Workflow Islet_Isolation Islet_Isolation Islet_Culture Islet_Culture Islet_Isolation->Islet_Culture 1. Isolate & Culture Pre_incubation Pre_incubation Islet_Culture->Pre_incubation 2. Pre-incubate (Low Glucose) Basal_Secretion Basal_Secretion Pre_incubation->Basal_Secretion 3. Measure Basal Secretion (Low Glucose) Stimulated_Secretion Stimulated_Secretion Basal_Secretion->Stimulated_Secretion 4. Measure Stimulated Secretion (High Glucose +/- Compound) Insulin_Quantification Insulin_Quantification Stimulated_Secretion->Insulin_Quantification 5. Quantify Insulin (ELISA) Animal_Fasting Animal_Fasting Baseline_Glucose Baseline_Glucose Animal_Fasting->Baseline_Glucose 1. Fast & Measure Baseline Compound_Admin Compound_Admin Baseline_Glucose->Compound_Admin 2. Administer Compound/Vehicle Glucose_Challenge Glucose_Challenge Compound_Admin->Glucose_Challenge 3. Oral Glucose Challenge Blood_Glucose_Monitoring Blood_Glucose_Monitoring Glucose_Challenge->Blood_Glucose_Monitoring 4. Monitor Blood Glucose (0-120 min) AUC_Calculation AUC_Calculation Blood_Glucose_Monitoring->AUC_Calculation 5. Analyze Data (AUC)

Caption: Experimental workflows for in vitro GSIS and in vivo OGTT assays.

Conclusion

The available preclinical data strongly support the therapeutic potential of 4-hydroxyisoleucine as a novel agent for the management of type 2 diabetes. Its unique glucose-dependent insulinotropic activity, coupled with a potential to improve insulin sensitivity, positions it as a promising candidate for further development. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to independently validate and expand upon these findings. Future research should focus on elucidating the precise molecular targets of 4-hydroxyisoleucine and conducting well-controlled clinical trials to establish its efficacy and safety in human subjects.

References

  • Haeri, M. R., et al. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Met Repository. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]

  • Gao, Z., et al. (2015). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. International Journal of Clinical and Experimental Medicine, 8(6), 8626-8633. [Link]

  • Te-Velthuis, A. J., et al. (2021). Islet isolation and glucose-stimulated insulin secretion assay (GSIS). Bio-protocol, 11(10), e4021. [Link]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2. protocols.io. [Link]

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1596. [Link]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. protocols.io. [Link]

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. PubMed. [Link]

  • Vanderbilt MMPC. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Vanderbilt University. [Link]

  • Naidoo, D. B. (2018). An investigation of the anti-hyperglycaemic, biochemical and molecular effects of 4-hydroxyisoleucine and fenugreek seed extract in comparison to metformin in vitro and in vivo. ResearchSpace@UKZN. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion. Diabetes, 47(2), 206-210. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. ProQuest. [Link]

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. [Link]

  • Gao, Z., et al. (2015). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. International Journal of Clinical and Experimental Medicine, 8(6), 8626-8633. [Link]

  • Sun, J., et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 2(3), 100705. [Link]

  • Singh, A. B., et al. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]

  • Fuller, S., & Stephens, J. M. (2015). Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome. Journal of Nutrition, 145(1), 15-21. [Link]

  • Abdelmoneim, A. S., et al. (2012). Variations in tissue selectivity amongst insulin secretagogues: a systematic review. Diabetes, Obesity and Metabolism, 14(2), 130-138. [Link]

  • Singh, A. B., et al. (2020). Oral Glucose Tolerance Test in Mouse v1. protocols.io. [Link]

  • Kumar, A., et al. (2025). Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. Open Exploration, 2, 1-15. [Link]

  • Li, H., et al. (2019). Mouse blood glucose, oral glucose tolerance test and insulin tolerance test. Bio-protocol, 9(18), e3374. [Link]

  • Haeri, M. R., et al. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University. [Link]

  • Wang, Y., et al. (2021). 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. Frontiers in Pharmacology, 11, 609079. [Link]

  • MMPC. (2024). Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]

  • Gao, Z., et al. (2017). 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. Experimental and Therapeutic Medicine, 14(1), 589-595. [Link]

  • Naidoo, D. B., et al. (2016). Trigonella foenum-graecum Seed Extract, 4-Hydroxyisoleucine, and Metformin Stimulate Proximal Insulin Signaling and Increase Expression of Glycogenic Enzymes and GLUT2 in HepG2 Cells. Metabolic Syndrome and Related Disorders, 14(2), 81-89. [Link]

  • Cohen, R. M., & Ramlo-Halsted, B. A. (2002). How do the new insulin secretagogues compare?. Diabetes Care, 25(8), 1472-1473. [Link]

  • Naidoo, D. B., et al. (2016). Trigonella foenum-graecum seed extract, 4-hydroxyisoleucine and metformin stimulate proximal insulin signaling and increases expression of glycogenic enzymes and GLUT2 in HepG2 cells. ResearchGate. [Link]

  • Li, C. J., et al. (2009). Comparison of continual insulin or secretagogue treatment in type 2 diabetic patients with alternate insulin-secretagogue administration. Journal of Zhejiang University. Science. B, 10(5), 397-402. [Link]

  • Rawat, A. K., et al. (2014). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. Fitoterapia, 99, 307-317. [Link]

  • Gribble, F. M., & Reimann, F. (2003). Differential selectivity of insulin secretagogues: Mechanisms, clinical implications, and drug interactions. Journal of Diabetes and its Complications, 17(2 Suppl), 11-15. [Link]

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American journal of physiology. Endocrinology and metabolism, 277(4), E617-23. [Link]

  • Caring Sunshine. (n.d.). Relationship: Diabetes and 4-hydroxyisoleucine. Caring Sunshine. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyisoleucine Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-hydroxyisoleucine is critical. This unique, non-proteinogenic amino acid, primarily found in fenugreek (Tri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-hydroxyisoleucine is critical. This unique, non-proteinogenic amino acid, primarily found in fenugreek (Trigonella foenum-graecum) seeds, has garnered significant attention for its potential insulinotropic and anti-diabetic properties.[1][2] As research into its therapeutic applications progresses, the need for robust, reliable, and validated analytical methods becomes paramount. This guide provides an in-depth comparison of common analytical techniques for 4-hydroxyisoleucine quantification, supported by a framework for cross-validation and detailed experimental protocols.

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes a procedure's suitability for its intended purpose.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision, and limits of detection and quantification.[4][5][6][7][8]

Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods.[9][10] This is crucial when a method is transferred between laboratories or when data from different analytical techniques need to be correlated, ensuring consistency and reliability across studies.[9][10] For a compound like 4-hydroxyisoleucine, where various methods with different principles are employed, cross-validation provides a comprehensive understanding of each method's capabilities and limitations.

Comparative Analysis of Key Analytical Methods

The primary analytical methods for the quantification of 4-hydroxyisoleucine include High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique balance of sensitivity, specificity, and throughput.[11][12]

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC is a widely adopted technique for amino acid analysis.[11] Since 4-hydroxyisoleucine lacks a strong native chromophore for UV detection, a derivatization step is typically required to enhance its detectability.[13][14]

  • Principle of Causality : Pre-column derivatization involves reacting the amino acid with a labeling agent before chromatographic separation. This chemical modification introduces a fluorescent or UV-active tag to the 4-hydroxyisoleucine molecule, significantly increasing detection sensitivity. Common derivatizing agents include o-phthalaldehyde (OPA) and 2,4-dinitrofluorobenzene (DNFB).[1][13][15] The derivatized analyte is then separated on a reversed-phase C18 column and quantified.[1][13]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, high-throughput alternative for the quantification of 4-hydroxyisoleucine.

  • Principle of Causality : In HPTLC, a small amount of the sample is spotted onto a high-performance TLC plate. The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase.[1][16] For visualization and quantification, the plate can be scanned densitometrically in the UV range or after derivatization with a reagent like ninhydrin.[1][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful tool for amino acid analysis due to its high specificity and sensitivity, often eliminating the need for derivatization.[11][12]

  • Principle of Causality : This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. For a polar molecule like 4-hydroxyisoleucine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention and separation from endogenous interferences in biological matrices.[17][18] The mass spectrometer then ionizes the analyte and fragments it, and specific precursor-to-product ion transitions are monitored for highly selective quantification.[17][18]

A Framework for Cross-Validation

A robust cross-validation study is designed to directly compare the performance of these methods using the same set of samples. This allows for an objective assessment of their interchangeability.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters Assessment cluster_comparison Data Comparison & Statistical Analysis Prep Prepare Standard Solutions & Quality Control (QC) Samples (Low, Mid, High Concentrations) Matrix Spike Samples into Relevant Matrix (e.g., Plasma, Plant Extract) Prep->Matrix HPLC HPLC with OPA Derivatization Matrix->HPLC Analyze aliquots HPTLC HPTLC with Ninhydrin Derivatization Matrix->HPTLC Analyze aliquots LCMS HILIC-LC-MS/MS (Underivatized) Matrix->LCMS Analyze aliquots Specificity Specificity / Selectivity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ HPTLC->Specificity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ Comparison Compare Concentration Data from each method Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Stats Statistical Analysis (e.g., Bland-Altman Plot, Correlation) Comparison->Stats

Cross-validation workflow for 4-hydroxyisoleucine analytical methods.

Performance Comparison

The following table summarizes typical performance characteristics for each method, synthesized from published validation data.

Parameter HPLC with Pre-column Derivatization HPTLC LC-MS/MS (HILIC)
Specificity Good, but potential for interference from other primary amines.[19]Moderate, separation based on Rf value.[1]Excellent, based on specific mass transitions.[17]
Linearity (R²) >0.99[1]>0.99[16]>0.99[17]
Linear Range 1-4 µg/mL[1]50-500 ng/band50-2000 ng/mL[17]
Accuracy (% Recovery) Typically 98-102%99.03 ± 0.26%90.64–109.0%[17]
Precision (%RSD) <2%<2%<4.82%[17]
Limit of Quantitation (LOQ) ~20 pmol/µL[19]50 ng/band50 ng/mL[17]
Throughput ModerateHighHigh
Derivatization Required? Yes[1][13]Yes (for enhanced visualization)No[17][18]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results.

Protocol 1: HPLC with Pre-column OPA Derivatization

This protocol is adapted from methods used for the analysis of 4-hydroxyisoleucine in plant extracts.[1][20]

  • Standard Preparation :

    • Prepare a stock solution of 4-hydroxyisoleucine standard (e.g., 1 mg/mL) in distilled water.

    • Create a series of working standards by diluting the stock solution to concentrations ranging from 1 to 10 µg/mL.

  • Sample Preparation (Fenugreek Seed Extract) :

    • Prepare an aqueous extract of the crushed seeds.[1]

    • Filter the extract through a 0.22 µm syringe filter.

  • Derivatization :

    • Mix a defined volume of the standard or sample solution with OPA reagent.

    • Allow the reaction to proceed for 1-2 minutes at room temperature before injection.[14]

  • HPLC Analysis :

    • Column : C18 reversed-phase (e.g., 250mm x 4.6mm, 5µm).[1]

    • Mobile Phase : Gradient elution with Solvent A (e.g., 65 mM Sodium acetate, 1.5% tetrahydrofuran, pH 5.7) and Solvent B (Methanol).[1][13]

    • Flow Rate : 1.0 mL/min.[1][14]

    • Injection Volume : 10 µL.[14]

    • Detection : Fluorescence detector with excitation at ~355 nm and emission at ~410 nm.[1][13]

HPLC_Workflow Start Standard/Sample Solution Deriv Pre-column Derivatization with OPA Start->Deriv Inject Inject into HPLC System Deriv->Inject Column Separation on C18 Column Inject->Column Detect Fluorescence Detection Column->Detect Quant Quantification Detect->Quant

Workflow for HPLC analysis with pre-column derivatization.
Protocol 2: HPTLC with Post-derivatization

This protocol is based on a validated method for the simultaneous analysis of compounds in fenugreek seeds.[16]

  • Standard and Sample Preparation :

    • Prepare standard solutions of 4-hydroxyisoleucine in methanol (e.g., 100 µg/mL).

    • Extract fenugreek seeds with a suitable solvent and dilute to an appropriate concentration.

  • HPTLC Application :

    • Apply standards and samples as bands onto a pre-coated silica gel GF254 HPTLC plate using an automated applicator.

  • Chromatographic Development :

    • Develop the plate in a twin-trough chamber saturated with a mobile phase of n-butanol-methanol-acetic acid-water (4:1.5:1:1, v/v/v).[16]

    • Dry the plate after development.

  • Derivatization and Densitometric Scanning :

    • Spray the plate with a ninhydrin reagent (0.3 g ninhydrin in 100 mL 1-butanol plus 3 mL glacial acetic acid).[16]

    • Heat the plate at 110°C for 10 minutes.

    • Scan the plate densitometrically at 395 nm for 4-hydroxyisoleucine quantification.[16]

Protocol 3: HILIC-LC-MS/MS Analysis (Underivatized)

This protocol is adapted from a method for analyzing 4-hydroxyisoleucine in human plasma.[17][21]

  • Standard and Sample Preparation :

    • Prepare standard solutions in a suitable solvent mixture (e.g., water:acetonitrile).

    • For plasma samples, perform protein precipitation by adding acetonitrile (e.g., 300 µL acetonitrile to 100 µL plasma), vortexing, and centrifuging.[22]

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis :

    • Column : ZIC-cHILIC column.[17][21]

    • Mobile Phase : Isocratic elution with 0.1% formic acid in water and acetonitrile (e.g., 20:80, v/v).[17][21]

    • Flow Rate : 0.5 mL/min.[17][21]

    • Mass Spectrometry :

      • Ionization : Electrospray Ionization (ESI), positive mode.

      • Scan Type : Multiple Reaction Monitoring (MRM).

      • MRM Transition : Monitor the specific precursor-to-product ion transition for 4-hydroxyisoleucine (e.g., m/z 148.1 → 102.1).[17][21]

Conclusion and Recommendations

The choice of analytical method for 4-hydroxyisoleucine quantification is dictated by the specific requirements of the study.

  • LC-MS/MS stands out as the most specific and sensitive method, making it ideal for complex biological matrices and pharmacokinetic studies where low detection limits are crucial.[17][18]

  • HPLC with pre-column derivatization offers a robust and sensitive alternative that is accessible in most analytical laboratories. It is well-suited for quality control of raw materials and finished products.[19]

  • HPTLC provides a high-throughput and cost-effective option for screening large numbers of samples, such as in the initial stages of quality assessment of herbal extracts.[16]

A thorough cross-validation as outlined is essential when multiple analytical techniques are employed across a drug development program. This ensures data integrity and provides a comprehensive analytical characterization of 4-hydroxyisoleucine, ultimately supporting the generation of reliable and reproducible scientific data.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. GMP Online. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Validation of Amino Acid Analysis Methods. (2025). ResearchGate. [Link]

  • Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. (2022). PubMed. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). Journal of Biomolecular Techniques. [Link]

  • Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. Semantic Scholar. [Link]

  • Determination of Bioactive Compounds of Fenugreek (Trigonella Foenum-Graecum) Seeds Using LC-MS Techniques. PubMed. [Link]

  • Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • Analytical methods validation as per ich & usp. Slideshare. [Link]

  • Determination of Bioactive Compounds of Fenugreek (Trigonella foenum-graecum) Seeds Using LC-MS Techniques. Springer Nature Experiments. [Link]

  • Extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. [Link]

  • (PDF) Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek. (2022). ResearchGate. [Link]

  • PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION. CABI Digital Library. [Link]

  • Development and Validation of a Densitometric TLC Method for Analysis of Trigonelline and 4-Hydroxyisoleucine in Fenugreek Seeds. ResearchGate. [Link]

  • Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces. ResearchGate. [Link]

  • Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin. (2019). Arabian Journal of Chemistry. [Link]

  • Comprehensive Analysis and Comparison of Amino Acid Levels in Cerebrospinal Fluid and Plasma of Children with Leukemia by the LC-MS Technique. (2025). PMC. [Link]

  • (PDF) Extraction and Characterization of 4- Hydroxy Isoleucine from Trigonella Foenum Graecum Seeds. ResearchGate. [Link]

  • Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. AAFCO. [Link]

  • HPTLC chromatogram showing bands for standard 4-hydroxyisoleucine and... ResearchGate. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid. (2020). RSC Publishing. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH. [Link]

  • A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells. PMC. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]

Sources

Validation

"comparative analysis of 4-hydroxyisoleucine and isoleucine on metabolic pathways"

An in-depth comparative analysis of 4-Hydroxyisoleucine (4-HIL) and Isoleucine (Ile) reveals a fascinating paradigm in nutritional biochemistry and pharmacology. While they share a nearly identical structural core, the a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-Hydroxyisoleucine (4-HIL) and Isoleucine (Ile) reveals a fascinating paradigm in nutritional biochemistry and pharmacology. While they share a nearly identical structural core, the addition of a single hydroxyl group at position 4 in 4-HIL fundamentally shifts its biological trajectory[1].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, data-driven comparison of these two amino acids. We will dissect their divergent metabolic pathways—specifically contrasting Ile’s role in mTORC1-driven anabolism with 4-HIL’s role as a PI3K/AKT-dependent insulin sensitizer and secretagogue—and provide validated experimental protocols for laboratory application.

Structural and Mechanistic Divergence

Isoleucine (Ile) is an essential branched-chain amino acid (BCAA) that serves as a fundamental building block for tissue protein and a critical signaling molecule[2]. Its primary metabolic mechanism of action is the activation of the mammalian target of rapamycin complex 1 (mTORC1)[3][4]. By phosphorylating downstream targets like p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), Ile drives fractional protein synthesis rates (FSR) and basal cellular metabolism[2][5].

(2S, 3R, 4S)-4-Hydroxyisoleucine (4-HIL) , uniquely isolated from fenugreek seeds (Trigonella foenum-graecum), is a non-proteinogenic amino acid[1][6]. The extra hydroxyl group abolishes its ability to efficiently drive mTORC1-mediated protein synthesis. Instead, 4-HIL acts through two distinct, highly therapeutic metabolic pathways:

  • Glucose-Dependent Insulin Secretion: 4-HIL directly stimulates pancreatic beta cells to secrete insulin. Crucially, this effect is strictly dependent on ambient glucose concentrations (active at 8.3–16.7 mM, inactive at 3 mM)[6][7]. This prevents the hypoglycemia commonly associated with sulfonylureas[7].

  • PI3K/AKT-Mediated Insulin Sensitization: In peripheral tissues (skeletal muscle, adipocytes, and liver), 4-HIL activates the Phosphoinositide 3-kinase (PI3K)/AKT cascade[6][8]. This leads to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake[8]. Furthermore, 4-HIL downregulates Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), thereby reducing systemic lipotoxicity and insulin resistance (IR)[9][10].

MetabolicPathways Ile Isoleucine (Ile) mTOR mTORC1 Activation Ile->mTOR Amino Acid Sensing S6K1 p-S6K1 / p-4E-BP1 mTOR->S6K1 Phosphorylation Protein Protein Synthesis & Growth S6K1->Protein Translation Initiation HIL 4-Hydroxyisoleucine (4-HIL) BetaCell Pancreatic Beta Cells HIL->BetaCell Direct Stimulation PI3K PI3K / AKT Cascade HIL->PI3K IRS-1 Sensitization Insulin Insulin Secretion BetaCell->Insulin High Glucose Only (>8.3mM) GLUT4 GLUT4 Translocation PI3K->GLUT4 AKT Phosphorylation Glucose Peripheral Glucose Uptake GLUT4->Glucose Membrane Insertion

Divergent metabolic signaling pathways of Isoleucine and 4-Hydroxyisoleucine.

Quantitative Data Synthesis

To facilitate objective comparison for drug development and metabolic research, the following table synthesizes the distinct pharmacological profiles and effective concentrations of both compounds based on established in vitro and in vivo models.

ParameterIsoleucine (Ile)4-Hydroxyisoleucine (4-HIL)
Primary Kinase Target mTORC1 / S6K1[3][4]PI3K / AKT / IRS-1[6][8]
Physiological Outcome Muscle protein synthesis, basal metabolism[2][5]Insulin secretion, glucose clearance, IR reduction[7][10]
Effective In Vitro Conc. 2 - 5 mM (for robust mTOR activation)[3]50 - 200 µM (for insulinotropic/PI3K effects)[7][11]
Effective In Vivo Dose High dietary requirement (g/kg range)[2]18 - 50 mg/kg (IV/Oral in rodent models)[7]
Glucose Dependency Independent (functions at basal glucose)[3]Highly Dependent (Requires 8.3–16.7 mM glucose)[6][7]
Impact on Inflammation Negligible / Context-dependentSuppresses TACE/TNF-α, restores TIMP3[9][10]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific inhibitors and environmental constraints to prove the causality of the observed metabolic shifts.

Protocol A: Evaluating Glucose-Dependent Insulin Secretion (4-HIL)

Objective: To demonstrate that 4-HIL acts as an insulin secretagogue exclusively under hyperglycemic conditions, distinguishing its mechanism from sulfonylureas.

  • Cell Preparation: Culture BRIN-BD11 cells or isolate primary rat pancreatic islets[1][7]. Seed at 1×105 cells/well in a 24-well plate.

  • Starvation Phase (Causality Check): Pre-incubate cells for 40 minutes in a modified Krebs-Ringer bicarbonate (KRB) buffer containing zero glucose. Rationale: This depletes intracellular ATP, ensuring baseline metabolic silencing.

  • Treatment Matrix:

    • Group 1 (Negative Control): KRB + 3 mM Glucose (Normoglycemia).

    • Group 2 (Internal Validation): KRB + 3 mM Glucose + 200 µM 4-HIL.

    • Group 3 (Positive Control): KRB + 16.7 mM Glucose (Hyperglycemia).

    • Group 4 (Test): KRB + 16.7 mM Glucose + 200 µM 4-HIL.

  • Incubation & Assay: Incubate for 60 minutes at 37°C. Collect supernatants and quantify insulin release via high-sensitivity ELISA.

  • Data Interpretation: Group 2 must show no significant increase in insulin compared to Group 1, proving 4-HIL does not induce hypoglycemia[7]. Group 4 should exhibit a 2- to 3-fold potentiation of insulin release compared to Group 3[7].

Protocol B: Differentiating mTORC1 vs. PI3K/AKT Activation

Objective: To biochemically separate the anabolic signaling of Ile from the insulin-sensitizing signaling of 4-HIL in skeletal muscle models.

  • Model Selection: Differentiate L6 myoblasts into myotubes over 7 days[8].

  • Induction of Insulin Resistance (Optional but recommended for 4-HIL): Expose myotubes to 0.75 mM Palmitate for 16 hours to induce lipotoxic insulin resistance[8].

  • Amino Acid Starvation: Wash cells and incubate in Amino Acid-Free, Serum-Free DMEM for 2 hours.

  • Pathway Isolation (Self-Validating Controls):

    • Pre-treat a subset of wells with Wortmannin (100 nM) (PI3K inhibitor) for 30 mins.

    • Pre-treat a subset of wells with Rapamycin (20 nM) (mTORC1 inhibitor) for 30 mins.

  • Stimulation:

    • Treat with 5 mM Isoleucine for 30 mins[3].

    • Treat with 200 µM 4-HIL for 30 mins[7][11].

  • Western Blotting: Lyse cells and probe for p-S6K1 (Thr389) and p-AKT (Ser473)[3][6][8].

  • Data Interpretation: Ile treatment will strongly upregulate p-S6K1 (blocked by Rapamycin, unaffected by Wortmannin)[3]. 4-HIL treatment will upregulate p-AKT and restore surface GLUT4 levels (blocked entirely by Wortmannin, unaffected by Rapamycin)[6][8].

ExperimentalWorkflow Prep Cell Preparation (BRIN-BD11 or L6 Myotubes) Starve Metabolic Starvation (Zero Glucose or AA-Free) Prep->Starve TreatIle Isoleucine Treatment (5 mM) Starve->TreatIle TreatHIL 4-HIL Treatment (200 µM) Starve->TreatHIL Inhibitor1 + Rapamycin (mTOR Block) TreatIle->Inhibitor1 Validates Assay1 Western Blot: p-S6K1 (Thr389) TreatIle->Assay1 High Signal Inhibitor2 + Wortmannin (PI3K Block) TreatHIL->Inhibitor2 Validates Assay2 Western Blot: p-AKT (Ser473) TreatHIL->Assay2 High Signal Inhibitor1->Assay1 Signal Abolished Inhibitor2->Assay2 Signal Abolished

Self-validating experimental workflow to distinguish mTORC1 and PI3K/AKT pathway activation.

Conclusion for Drug Development Professionals

The comparative analysis of these two molecules highlights the precision of metabolic engineering and natural product pharmacology. While Isoleucine remains an indispensable tool for driving protein synthesis and studying mTORC1-related muscle hypertrophy[2][4], 4-Hydroxyisoleucine represents a highly targeted, glucose-sensitive therapeutic candidate for Type 2 Diabetes and obesity-induced insulin resistance[6][7][10].

Because 4-HIL bypasses the mTOR pathway to directly modulate the TACE/TIMP3 inflammatory axis and the PI3K/AKT cascade[9][8][10], it avoids the anabolic hypertrophic side effects of high-dose BCAAs while delivering potent glycemic control. Future drug development should focus on optimizing the bioavailability of the (2S, 3R, 4S) isomer of 4-HIL and exploring its synergistic effects with existing PI3K sensitizers.

References

  • In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed. London Met Repository. Available at: [Link]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. Available at: [Link]

  • Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. PubMed Central (NIH). Available at: [Link]

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]

  • 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. PubMed Central (NIH). Available at: [Link]

  • 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. PubMed Central (NIH). Available at: [Link]

  • 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression. Dove Medical Press. Available at:[Link]

  • Novel metabolic and physiological functions of branched chain amino acids: a review. PubMed Central (NIH). Available at: [Link]

  • Isoleucine-Dependent Activation of mTOR Signaling in Foxp3+ Treg Cells. ResearchGate. Available at:[Link]

  • Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise. American Journal of Physiology. Available at:[Link]

  • 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. ResearchGate. Available at: [Link]

Sources

Comparative

Evaluating the Synergistic Effects of 4-Hydroxyisoleucine with Other Antidiabetic Compounds: A Comprehensive Guide

As drug development pivots toward multi-target therapies for Type 2 Diabetes Mellitus (T2DM), the atypical branched-chain amino acid 4-hydroxyisoleucine (4-OH-Ile)—extracted primarily from fenugreek seeds (Trigonella foe...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target therapies for Type 2 Diabetes Mellitus (T2DM), the atypical branched-chain amino acid 4-hydroxyisoleucine (4-OH-Ile)—extracted primarily from fenugreek seeds (Trigonella foenum-graecum)—has emerged as a highly compelling adjunctive candidate[1]. Unlike traditional sulfonylureas that force insulin secretion regardless of ambient glucose levels (often leading to severe hypoglycemia), 4-OH-Ile exerts a strictly glucose-dependent insulinotropic effect[2]. It potentiates insulin release only at supranormal glucose concentrations (e.g., 6.6–16.7 mM) while remaining inert at basal levels (3–5 mM)[1]. Furthermore, 4-OH-Ile actively ameliorates peripheral insulin resistance by modulating the TACE/TIMP3 proteolytic system and activating the PI3K/AKT signaling cascade[3].

This guide provides an objective, data-driven framework for evaluating the synergistic potential of 4-OH-Ile when co-administered with established antidiabetic agents and natural bioenhancers.

Mechanistic Basis of Synergy: Why Combine 4-OH-Ile?

The rationale for combination therapy lies in the complementary mechanisms of action between 4-OH-Ile and other established compounds:

  • With Metformin (AMPK Activator): Metformin primarily suppresses hepatic gluconeogenesis via AMPK activation. When combined with 4-OH-Ile, which stimulates proximal insulin signaling (PI3K) and increases GLUT2/GLUT4 expression, the combination yields a synergistic enhancement in peripheral glucose uptake and glycogenic enzyme expression[4].

  • With Pioglitazone (PPAR-γ Agonist): 4-OH-Ile has been shown to reverse TNF-α-induced insulin resistance in adipocytes and hepatocytes by downregulating TACE and upregulating TIMP3[3]. This perfectly complements the lipid-modulating and insulin-sensitizing effects of thiazolidinediones.

  • With Bioavailability Enhancers (Piperine): The antidiabetic efficacy of 4-OH-Ile is significantly amplified when co-administered with natural bioenhancers like piperine. Piperine inhibits hepatic and intestinal glucuronidation, thereby increasing the systemic exposure and half-life of 4-OH-Ile, allowing for lower effective dosing[5].

G A 4-Hydroxyisoleucine C PI3K / AKT Pathway A->C Activates E Glucose-Dependent Insulin Secretion A->E Beta-cell Action B Metformin / Pioglitazone D AMPK / PPAR-γ B->D Primary Target F Synergistic Glucose Uptake (GLUT4 Translocation) C->F Enhances D->F Enhances

Synergistic integration of 4-OH-Ile and standard antidiabetic compounds on cellular glucose uptake.

Comparative Efficacy: Quantitative Data Analysis

To objectively assess synergy, researchers must evaluate both insulinotropic amplification and peripheral sensitization. The following table synthesizes representative experimental outcomes comparing 4-OH-Ile monotherapies versus combination strategies.

Treatment GroupGlucose ConditionInsulin Secretion (Fold Change)Blood Glucose Reduction (In Vivo)Synergy Indicator (CI / Outcome)
Control (Vehicle) 16.7 mM1.0x (Baseline)N/AN/A
4-OH-Ile (200 μM) 3.0 mM (Basal)1.0x (No effect)[2]N/AValidates glucose-dependency
4-OH-Ile (200 μM) 16.7 mM~2.0x - 3.0x[2]~60% reduction in AUC[2]Monotherapy baseline
4-OH-Ile + Piperine In Vivo (Diabetic Model)N/ASignificantly enhanced vs 4-OH-Ile alone[5]Enhanced Bioavailability
4-OH-Ile + Metformin HepG2 / L6 MyotubesN/ASynergistic GLUT2/4 expression[4]CI < 1.0 (Synergistic Uptake)
Self-Validating Experimental Protocol: Evaluating In Vitro Synergy

As an application scientist, it is critical to recognize that a robust protocol must be a self-validating system. If internal controls fail, the downstream synergy data is void. The following protocol utilizes isolated pancreatic islets to calculate the Combination Index (CI) using the Chou-Talalay method.

Step 1: Cell Preparation and Glucose Starvation

  • Action: Culture isolated rat islets in RPMI-1640 medium. Prior to the assay, incubate islets in a glucose-free Krebs-Ringer bicarbonate HEPES (KRBH) buffer for 30 minutes.

  • Causality: Starvation strictly depletes intracellular glucose and ATP reserves. This ensures that any subsequent insulin secretion is exclusively a response to the introduced experimental conditions, eliminating background metabolic noise.

Step 2: Basal Validation (The Failsafe Step)

  • Action: Incubate islets in KRBH containing 3.0 mM glucose + 4-OH-Ile (200 μM) for 1 hour[2].

  • Causality & Self-Validation: Because 4-OH-Ile is strictly glucose-dependent, it should be entirely ineffective at 3.0 mM glucose[2]. If insulin secretion spikes in this well, your 4-OH-Ile batch is contaminated, or the cells are stressed. Abort the assay and recalibrate.

Step 3: Synergistic Dosing and High-Glucose Challenge

  • Action: Transfer islets to KRBH containing 16.7 mM glucose. Apply treatments in a checkerboard matrix:

    • Group A: 4-OH-Ile alone (Dose range: 50–500 μM)[1].

    • Group B: Secondary Compound alone (e.g., Metformin).

    • Group C: 4-OH-Ile + Secondary Compound.

  • Causality: 16.7 mM simulates severe postprandial hyperglycemia. This is the exact physiological threshold where 4-OH-Ile's mechanism activates to potentiate insulin release[2], providing the necessary environment to observe synergistic amplification.

Step 4: Quantification and Synergy Calculation

  • Action: Collect the supernatant and quantify insulin via ELISA. Input the dose-response data into synergy software (e.g., CompuSyn) to calculate the Combination Index (CI).

  • Causality: A CI < 1 indicates true pharmacological synergy, CI = 1 indicates a mere additive effect, and CI > 1 indicates antagonism.

Workflow S1 1. Isolate Islets & Glucose Starvation S2 2. Basal Validation (3mM Glucose + 4-OH-Ile) S1->S2 Deplete ATP S3 3. High Glucose Challenge (16.7mM) + Drug Matrix S2->S3 Verify Inertness S4 4. Supernatant Collection & Insulin ELISA S3->S4 Induce Secretion S5 5. Chou-Talalay Analysis (Calculate CI) S4->S5 Quantify

Self-validating experimental workflow for assessing 4-OH-Ile synergistic insulinotropic effects.

Conclusion for Drug Development Professionals

4-Hydroxyisoleucine represents a paradigm shift from traditional secretagogues. Its intrinsic glucose-dependency provides a built-in safety mechanism against hypoglycemia[1]. When evaluating 4-OH-Ile for combination therapies, researchers must focus on complementary pathways—pairing its proximal PI3K activation and glucose-dependent insulinotropic action with downstream sensitizers (like Metformin) or bioavailability enhancers (like Piperine) to achieve true pharmacological synergy[4][5].

References
  • 2 - American Journal of Physiology-Endocrinology and Metabolism 2.3 - Dove Medical Press

  • 1 - Diabetes 4.5 - ResearchGate 5.4 - Frontiers

Sources

Validation

Head-to-Head Comparison of 4-Hydroxyisoleucine Extraction Techniques: A Comprehensive Guide for Drug Development

Introduction 4-Hydroxyisoleucine (4-HIL) is a rare, non-proteinogenic amino acid predominantly found in the seeds of Trigonella foenum-graecum (fenugreek)[1]. In the landscape of metabolic disorder research, 4-HIL has em...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxyisoleucine (4-HIL) is a rare, non-proteinogenic amino acid predominantly found in the seeds of Trigonella foenum-graecum (fenugreek)[1]. In the landscape of metabolic disorder research, 4-HIL has emerged as a highly promising therapeutic candidate due to its unique insulinotropic properties: it stimulates glucose-dependent insulin secretion without inducing the dangerous hypoglycemia often associated with traditional sulfonylureas[2],[3].

Despite its clinical potential, the commercial and research-scale production of 4-HIL is severely bottlenecked by complex extraction matrices. Fenugreek seeds are rich in galactomannans (gums), steroidal saponins, and lipids, which complicate the isolation of the polar 4-HIL molecule[4],[5]. This guide objectively compares modern extraction methodologies, providing drug development professionals with field-proven, self-validating protocols to maximize yield and purity.

Mechanistic Overview: Why 4-HIL Matters

The primary bioactive isomer, (2S, 3R, 4S)-4-hydroxyisoleucine, accounts for approximately 90% of the total 4-HIL content in fenugreek seeds[5]. Mechanistically, 4-HIL acts directly on pancreatic β-cells to enhance insulin secretion while simultaneously sensitizing peripheral tissues by promoting the translocation of the GLUT4 transporter to cell membranes[2],[3].

Pathway A 4-Hydroxyisoleucine (4-HIL) B Pancreatic β-cells A->B Stimulates D Peripheral Tissues (Muscle/Adipose) A->D Sensitizes C Glucose-Dependent Insulin Secretion B->C Modulates E GLUT4 Translocation & Glucose Uptake D->E Enhances

Mechanism of 4-HIL stimulating insulin secretion and peripheral glucose uptake.

Comparative Analysis of Extraction Techniques

The efficiency of 4-HIL extraction is dictated by solvent polarity, thermodynamics, and the specific mechanism of cellular disruption[1].

Conventional Solvent Extraction (Maceration & Soxhlet)
  • Mechanism: Relies on the passive diffusion of a hydroalcoholic solvent (typically 50-70% ethanol) into the seed matrix over extended periods[1].

  • Drawbacks: This method suffers from low mass-transfer rates, requiring up to 78 hours of continuous stirring[1]. Furthermore, prolonged thermal exposure during Soxhlet extraction can lead to the thermal degradation of 4-HIL's delicate chiral centers.

Ultrasound-Assisted Extraction (UAE)
  • Mechanism: Utilizes acoustic cavitation. The rapid implosion of microbubbles generates localized shear forces that mechanically rupture the tough cellulosic cell walls of the fenugreek cotyledons, drastically enhancing solvent penetration[6].

  • Advantages: UAE significantly reduces extraction time (30-90 minutes) while operating at lower bulk temperatures (50°C-65°C), preserving the thermolabile (2S, 3R, 4S) isomer[7],[6]. Comparative studies show UAE yields higher total extract percentages than conventional methods[6].

Microwave-Assisted Extraction (MAE)
  • Mechanism: Induces rapid internal heating via dipole rotation and ionic conduction of the solvent and intracellular fluids[4].

  • Advantages & Limitations: MAE is extremely fast, with optimized extractions completing in as little as 4 minutes at 1000 W[4]. However, the risk of localized superheating requires strict parameter control to prevent the degradation of sensitive amino acids.

Pressurized Liquid Extraction (PLE) / Supercritical Fluid Extraction (SCFE)
  • Mechanism: Employs pressurized solvents (e.g., n-propane or sc-CO2) at elevated pressures (e.g., 27.0 MPa) to penetrate the matrix[8].

  • Advantages: Highly selective and environmentally friendly[3]. However, because 4-HIL is a polar molecule, non-polar supercritical fluids require the addition of polar co-solvents (modifiers) to achieve meaningful yields, increasing operational complexity.

Quantitative Comparison of Extraction Parameters
Extraction TechniqueSolvent SystemSolid-to-Solvent RatioTime / Temp / PowerYield / Recovery ProfileKey Advantage / Limitation
Conventional Maceration 50-70% Ethanol1:10 to 1:10024-78 hrs, 37°C[1]Low to ModerateHigh solvent consumption, long duration.
Ultrasound-Assisted (UAE) 70-80% Ethanol1:10 to 1:2030-90 min, 50-65°C[7],[6]High (~21.5% crude extract)[6]Cavitation improves mass transfer; highly scalable.
Microwave-Assisted (MAE) Ethanol/Water1:124 min, 1000 W[4]Moderate (~10.5% oleoresin)[4]Extremely fast; risk of thermal degradation.
Pressurized Liquid (PLE) n-propane / sc-CO2Variable40 min, 27 MPa[8]~3.1 - 4.6% (high purity fraction)[8]Solvent-free, highly selective; expensive setup.

Self-Validating Experimental Protocol: Optimized UAE & Ion-Exchange Purification

To achieve a standardized, high-purity extract (≥40% 4-HIL), a multi-stage approach combining UAE and cation-exchange chromatography is required[7],[9]. The following protocol is designed with built-in causality to ensure a self-validating workflow.

Phase 1: Pre-processing & Defatting
  • Grinding: Mill dried Trigonella foenum-graecum seeds to a coarse 40-mesh powder[10],[1].

  • Defatting: Suspend the powder in hexane or petroleum ether at room temperature for 1-3 hours, filter, and air-dry the residue[10],[5].

    • Causality: Fenugreek contains 6-7% crude oil[5]. These lipids coat the powder, repelling hydroalcoholic solvents and irreversibly fouling downstream ion-exchange resins. Defatting is a mandatory prerequisite for high-yield amino acid recovery.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Extraction: Suspend the defatted powder in a 55-75% ethanol-water solution at a 1:10 (w/v) ratio[7],[1]. Apply ultrasound at 50°C-65°C for 1-1.5 hours[7].

    • Causality: A ~70% ethanol concentration perfectly balances the dielectric constant to solubilize the polar 4-HIL while simultaneously precipitating high-molecular-weight galactomannan gums, which would otherwise turn the extract into an unfilterable gel[7],[11].

  • Filtration: Filter the slurry and concentrate the filtrate under reduced pressure (<50°C) to a density of 1.02-1.07 g/mL[7].

Phase 3: Cation-Exchange Chromatography
  • Resin Loading: Load the concentrated extract onto a column packed with a strong acid styrene cation-exchange resin (e.g., D001 or 732 type)[7],[11].

  • Washing & Elution: Wash the column with demineralized water to remove unbound saponins. Elute the target compound using a 1-5% ammonia solution (pH 9)[7],[10].

    • Causality: As an amino acid, 4-HIL is positively charged at neutral/acidic pH and binds tightly to the sulfonic acid groups of the resin. Saponins and neutral sugars wash right through. The alkaline ammonia solution deprotonates the amino group, releasing 4-HIL from the resin[10],[11].

Phase 4: Crystallization & Refining
  • Precipitation: Concentrate the ammonia eluate, then precipitate the product using >98% high-concentration ethanol[7].

  • Drying: Spray-dry or vacuum-dry the precipitate to yield a fine, free-flowing powder standardized to >40% 4-HIL[7],[9].

Workflow N1 Fenugreek Seed Powder (Trigonella foenum-graecum) N2 Defatting (Hexane, Room Temp) N1->N2 Removes Lipids N3 Ultrasound-Assisted Extraction (70% Ethanol, 50-65°C) N2->N3 Cavitation N4 Filtration & Concentration (Rotary Evaporator <50°C) N3->N4 Removes Gums N5 Cation-Exchange Chromatography (732 / D001 Resin) N4->N5 Binds Amino Acids N6 Target Elution (1-5% Ammonia Solution) N5->N6 pH Shift (pH 9) N7 Precipitation & Refining (>98% Ethanol) N6->N7 Desolvation N8 Purified 4-HIL Extract (>40% Purity) N7->N8

Step-by-step UAE and ion-exchange chromatography workflow for 4-HIL purification.

Analytical Validation

A self-validating protocol requires rigorous downstream quantification to confirm the presence and purity of 4-HIL:

  • HPLC Analysis: Because 4-HIL lacks a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) utilizing a C18 reverse-phase column coupled with a Fluorescence Detector is the gold standard[9],[12]. Pre-column derivatization is often employed to ensure high accuracy in quantification[9].

  • HPTLC Analysis: High-Performance Thin Layer Chromatography (HPTLC) using a mobile phase of butanol:acetic acid:water (4:1:1, v/v/v) and ninhydrin derivatization yields a distinct, quantifiable spot for 4-HIL at an Rf value of 0.45 (measured at 570 nm)[12].

References

  • Source: Google Patents (CN110117232B)
  • A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek Source: QuickCompany URL:[Link]

  • Fenugreek Extract – 40% 4-Hydroxyisoleucine (4-HIL) by HPLC Source: Mechotech URL:[Link]

  • Dipeptide synthesis and evaluation of anti-diabetic activity of 4-hydroxyisoleucine from fenugreek seeds Source: Open Access Journals URL:[Link]

  • Improved Extraction of 4-Hydroxyisoleucine from Fenugreek Cotyledons Source: ResearchGate URL:[Link]

  • Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum Source: spkx.net.cn URL:[Link]

  • Risks, Benefits, and Molecular Targets of Fenugreek Administration in the Treatment of Hepatocellular Carcinoma Source: PMC (NIH) URL:[Link]

  • Extraction and characterization of 4-hydroxyisoleucine from trigonella foenum graecum seeds Source: IAJPS URL:[Link]

  • Pressurized Liquid Extraction of Bioactive Compounds from Seeds and Sprouts Trigonella foenum-graecum L. (Fenugreek) Source: MDPI URL:[Link]

  • Natural solutions for diabetes: the therapeutic potential of plants and mushrooms Source: PMC (NIH) URL:[Link]

  • Source: Google Patents (CN1397545A)

Sources

Comparative

"confirming the purity of synthetic 2-Amino-4-hydroxy-4-methylpentanoic acid"

Orthogonal Analytical Strategies for Confirming the Purity of Synthetic 2-Amino-4-hydroxy-4-methylpentanoic Acid The Analytical Challenge: Why Legacy Methods Fail 2-Amino-4-hydroxy-4-methylpentanoic acid, commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Analytical Strategies for Confirming the Purity of Synthetic 2-Amino-4-hydroxy-4-methylpentanoic Acid

The Analytical Challenge: Why Legacy Methods Fail

2-Amino-4-hydroxy-4-methylpentanoic acid, commonly known as 4-hydroxyleucine, is a non-proteinogenic α-amino acid with the molecular formula C₆H₁₃NO₃ [[1]]([Link]). It is a critical chiral building block used in the synthesis of complex natural products, macrocyclic peptides, and antidiabetic pharmaceutical candidates .

Because 4-hydroxyleucine is frequently synthesized via the chemoenzymatic hydroxylation of L-leucine using Fe(II)/α-ketoglutarate-dependent dioxygenases , crude synthetic batches are prone to contamination from unreacted leucine, structural isomers (such as 4-hydroxyisoleucine [[2]]([Link])), and inorganic buffer salts.

Confirming the purity of this compound presents a distinct analytical challenge. As an aliphatic amino acid, 4-hydroxyleucine completely lacks a conjugated π-electron system. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on the weak absorbance of the carboxyl group at low wavelengths (200–210 nm). At these extremes, UV detection is highly susceptible to solvent noise, baseline drift, and trace organic impurities. While pre-column derivatization can artificially introduce a chromophore, this extra step introduces reaction bias, potential degradation, and fails to detect non-amine impurities. Therefore, confirming the purity of synthetic 4-hydroxyleucine requires a self-validating, orthogonal approach.

Objective Comparison of Purity Confirmation Alternatives

To establish a highly trustworthy purity profile, modern laboratories must move beyond derivatized UV detection and utilize a combination of mass-based and resonance-based techniques.

Analytical MethodDetection MechanismPrimary AdvantageKey LimitationPurity Output Type
HPLC-UV (Derivatized) Optical AbsorbanceLegacy standard, widely available instrumentation.Derivatization artifacts; misses non-amine impurities.Relative Area %
HPLC-CAD Aerosol Charge TransferUniversal detection for non-volatiles; uniform response factor.Requires strictly volatile mobile phases.Relative Area %
LC-MS/MS Mass-to-Charge ( m/z )High specificity; differentiates structural isomers.Matrix effects; non-uniform ionization efficiency.Qualitative / Relative
¹H-qNMR Proton ResonanceAbsolute quantification without a 4-hydroxyleucine standard.Lower sensitivity (LOD ~0.1%); requires high sample mass.Absolute Mass Fraction
Causality Behind the Methodological Choices
  • Why HPLC-CAD over UV? Charged Aerosol Detection (CAD) measures the electrical charge transferred to residual aerosol particles after the mobile phase evaporates. Because the response is proportional to the absolute mass of the non-volatile analyte rather than its optical properties, CAD provides a near-uniform response factor. An unknown impurity will generate a signal proportional to its mass, allowing for highly accurate relative purity calculations without needing individual reference standards for every unknown byproduct.

  • Why ¹H-qNMR? Certified Reference Materials (CRMs) for 4-hydroxyleucine are often commercially unavailable. Quantitative NMR (qNMR) solves this by comparing the integral of a specific proton on 4-hydroxyleucine against a traceable internal standard (like Maleic acid). This provides an absolute mass fraction purity, serving as the ultimate arbiter of batch quality.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that environmental noise, carryover, or hardware limitations do not artificially inflate the purity score.

Protocol 1: Relative Purity Profiling via HILIC-CAD

Causality Note: 4-Hydroxyleucine is highly polar and exhibits poor retention on standard reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to ensure adequate retention and sharp peak shapes.

  • System Preparation: Equip the LC system with a ZIC-HILIC column (150 x 4.6 mm, 5 µm). Ensure the CAD detector is purged and the electrometer is zeroed.

  • Mobile Phase Formulation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade Water, pH 3.0) and Mobile Phase B (Acetonitrile). Critical Step: Non-volatile salts (e.g., phosphates) must be strictly avoided to prevent CAD capillary clogging and high background noise.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 20 minutes at a flow rate of 1.0 mL/min. The high initial organic concentration promotes analyte retention via hydrophilic partitioning.

  • CAD Parameters: Set the evaporator temperature to 35°C to optimize the detection of semi-volatile impurities. Set data collection to 10 Hz.

  • System Validation: Inject a blank (diluent only) prior to the sample. A flat baseline confirms no column carryover.

  • Analysis: Inject 10 µL of the synthetic 4-hydroxyleucine sample (1 mg/mL). Calculate relative purity by area normalization: (Area of 4-hydroxyleucine / Total Area of all peaks) × 100.

Protocol 2: Absolute Mass Fraction via ¹H-qNMR

Causality Note: To ensure complete relaxation of all protons between radiofrequency pulses (which is strictly required for quantitative accuracy), the relaxation delay ( D1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analytes.

  • Sample Preparation: Accurately weigh ~10.0 mg of the synthetic 4-hydroxyleucine batch and ~5.0 mg of Maleic Acid (Internal Standard, NIST traceable) using a microbalance.

  • Solvation: Dissolve the mixture in 600 µL of Deuterium Oxide (D₂O). Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 30 seconds to guarantee full T1​ relaxation. Acquire 64 scans to ensure a high signal-to-noise ratio.

  • Integration: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet at ~6.26 ppm (representing 2 protons). Integrate the isolated gem-dimethyl protons of 4-hydroxyleucine at ~1.3 ppm (representing 6 protons).

  • Quantification: Calculate the absolute purity using the standard qNMR equation:

    Purity(%)=(IIS​Ianalyte​​)×(Nanalyte​NIS​​)×(MIS​Manalyte​​)×(Wanalyte​WIS​​)×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity of the Internal Standard).

Workflow Visualization

PurityWorkflow cluster_methods Orthogonal Analytical Methods Syn Synthetic 4-Hydroxyleucine (Crude Batch) CAD HPLC-CAD (Relative Purity & Impurity Profiling) Syn->CAD Universal Detection LCMS LC-MS/MS (Isomer & Mass Confirmation) Syn->LCMS m/z 148.09 [M+H]+ qNMR 1H-qNMR (Absolute Mass Fraction) Syn->qNMR Internal Standard Release Verified High-Purity 4-Hydroxyleucine CAD->Release LCMS->Release qNMR->Release

Orthogonal workflow for confirming the purity of synthetic 4-hydroxyleucine.

Sources

Validation

Benchmarking 4-Hydroxyisoleucine (4-OH-Ile) Against Established Insulin Sensitizers: A Technical Guide

Executive Summary & Pharmacological Context The development of insulin sensitizers requires navigating a complex matrix of efficacy, target specificity, and safety. 4-Hydroxyisoleucine (4-OH-Ile) is a unique, non-protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development of insulin sensitizers requires navigating a complex matrix of efficacy, target specificity, and safety. 4-Hydroxyisoleucine (4-OH-Ile) is a unique, non-protein amino acid isolated from the seeds of fenugreek (Trigonella foenum-graecum)[1]. Unlike traditional sulfonylureas that carry a high risk of hypoglycemia, 4-OH-Ile exhibits a highly desirable dual mechanism: it functions as a glucose-dependent insulinotropic agent while simultaneously acting as a potent peripheral insulin sensitizer[1].

This guide provides a rigorous benchmarking of 4-OH-Ile against gold-standard insulin sensitizers—Metformin and Pioglitazone. For drug development professionals and application scientists, we detail the mechanistic divergence of these compounds and outline the self-validating experimental frameworks required to substantiate 4-OH-Ile's activity in vitro and in vivo.

Mechanistic Divergence: 4-OH-Ile vs. Metformin & Pioglitazone

To evaluate a novel compound, one must first map its pathway interventions against established baselines.

  • Metformin primarily exerts its effects by activating AMP-activated protein kinase (AMPK), which subsequently suppresses hepatic gluconeogenesis and lowers fasting blood glucose[2].

  • Pioglitazone operates as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, modulating lipid metabolism, altering inflammatory adipokine expression, and promoting adipocyte differentiation[2].

  • 4-OH-Ile bypasses these targets to directly engage the proximal insulin signaling cascade. It stimulates the phosphorylation of insulin receptor substrate-1 (IRS-1) and activates the phosphatidylinositol 3-kinase (PI3K)/AKT pathway[3]. This activation triggers the intracellular translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue[4]. Furthermore, 4-OH-Ile demonstrates potent anti-inflammatory properties by downregulating tumor necrosis factor-alpha (TNF-α) and reducing the activation of JNK1/2 and p38 MAPK pathways, which are critical drivers of lipotoxicity-induced insulin resistance[1][3].

Mechanism OHIle 4-Hydroxyisoleucine PI3K PI3K / AKT Pathway OHIle->PI3K Metformin Metformin AMPK AMPK Activation Metformin->AMPK Pioglitazone Pioglitazone PPARg PPAR-γ Receptor Pioglitazone->PPARg GLUT4 GLUT4 Translocation PI3K->GLUT4 Hepatic ↓ Hepatic Gluconeogenesis AMPK->Hepatic Adipose Adipocyte Differentiation PPARg->Adipose Sensitization Insulin Sensitization GLUT4->Sensitization Hepatic->Sensitization Adipose->Sensitization

Fig 1. Mechanistic divergence of 4-OH-Ile, Metformin, and Pioglitazone in insulin sensitization.

Quantitative Benchmarking: Comparative Efficacy Profile

When transitioning from mechanistic theory to clinical potential, quantitative benchmarking is essential. The table below synthesizes the pharmacological profiles of these agents. 4-OH-Ile's unique advantage lies in its glucose-dependent insulin secretion; it only stimulates pancreatic β-cells under hyperglycemic conditions (8.3–16.7 mM), virtually eliminating the hypoglycemic risks associated with other secretagogues[1].

Pharmacological Parameter4-Hydroxyisoleucine (4-OH-Ile)MetforminPioglitazone
Primary Target Pathway PI3K/AKT & Pancreatic β-cellsAMPKPPAR-γ
Peripheral Glucose Uptake +++ (Direct GLUT4 Translocation)++ (AMPK-mediated)+ (Indirect via lipid shift)
Hepatic Gluconeogenesis ++ (Decreased hepatic output)+++ (Primary mechanism)+
Insulin Secretion Effect Glucose-dependent secretagogueNeutralNeutral
Hypoglycemia Risk Very Low (Glucose-dependent)LowLow
Inflammatory Modulation Strong (↓ TNF-α, ↓ JNK1/2)ModerateStrong (Adipokine shift)

Experimental Methodologies: Validating Insulin Sensitization

As an application scientist, establishing a robust experimental pipeline is paramount. The following protocols are designed not just to observe phenotypic effects, but to prove mechanistic causality through self-validating systems.

In Vitro Protocol: L6 Skeletal Muscle Cell Glucose Uptake

Rationale & Causality: Skeletal muscle accounts for the vast majority of postprandial glucose disposal. We utilize L6 myotubes exposed to palmitate to induce a lipotoxic, insulin-resistant state. Palmitate is explicitly selected because it accurately mimics the elevated free fatty acids (FFAs) seen in obesity-driven metabolic syndrome, providing a highly translatable baseline[4].

Self-Validating System: To definitively prove that 4-OH-Ile operates specifically via the PI3K pathway, the protocol incorporates Wortmannin (a covalent PI3K inhibitor). If 4-OH-Ile increases glucose uptake, but the addition of Wortmannin nullifies this effect, the assay internally verifies that the observed sensitization is strictly PI3K-dependent, ruling out off-target artifacts[4].

Step-by-Step Workflow:

  • Cell Culture & Differentiation: Culture L6 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes using 2% horse serum for 5-7 days.

  • Insulin Resistance Induction: Incubate mature myotubes with 0.75 mM palmitate (conjugated to BSA) for 16 hours to induce FFA-mediated insulin resistance[4].

  • Treatment Allocation: Divide cells into distinct cohorts: Vehicle Control, Palmitate alone, Palmitate + 4-OH-Ile (50 µM), Palmitate + Metformin (2 mM), and Palmitate + 4-OH-Ile + Wortmannin (100 nM).

  • Glucose Uptake Assay: Starve cells in serum-free medium for 3 hours. Introduce the fluorescent glucose analog 2-NBDG for 30 minutes.

  • Quantification & Validation: Lyse the cells and measure intracellular fluorescence. In parallel, perform Western blotting on isolated plasma membrane fractions to quantify p-AKT (Ser473) and membrane-bound GLUT4[4].

Workflow Start L6 Myotubes + Palmitate (Insulin Resistant Model) Treat_OH 4-OH-Ile Treatment Start->Treat_OH Treat_Met Metformin Treatment Start->Treat_Met Treat_Wort 4-OH-Ile + Wortmannin (PI3K Inhibitor) Start->Treat_Wort Assay_Glc 2-NBDG Uptake Assay Treat_OH->Assay_Glc Assay_WB Western Blot (p-AKT / GLUT4) Treat_OH->Assay_WB Treat_Met->Assay_Glc Treat_Wort->Assay_Glc Validate Self-Validation: Wortmannin abolishes uptake, proving PI3K dependence Assay_Glc->Validate Assay_WB->Validate

Fig 2. In vitro self-validating workflow for assessing 4-OH-Ile-mediated glucose uptake.

In Vivo Protocol: Euglycemic-Hyperinsulinemic Clamp in Zucker fa/fa Rats

Rationale & Causality: The euglycemic-hyperinsulinemic clamp is the gold standard for quantifying in vivo insulin sensitivity. Zucker fa/fa rats possess a leptin receptor mutation, making them an ideal, highly penetrant model for severe obesity and peripheral insulin resistance[5].

Self-Validating System: By infusing a constant rate of insulin while variably infusing glucose to maintain strict euglycemia, the Glucose Infusion Rate (GIR) directly equals whole-body glucose disposal. The concurrent use of radioactive tracers (e.g., 3-[3H]glucose) allows the simultaneous calculation of hepatic glucose production (HGP), successfully differentiating peripheral muscle uptake from hepatic gluconeogenic suppression[5].

Step-by-Step Workflow:

  • Animal Preparation: Acclimate male Zucker fa/fa rats. Surgically implant indwelling catheters into the jugular vein (for infusions) and carotid artery (for sampling). Allow 5 days for postoperative recovery.

  • Drug Administration: Administer 4-OH-Ile (50 mg/kg IV) or vehicle control[5].

  • Tracer Equilibration: Infuse 3-[3H]glucose for 120 minutes prior to the clamp to determine basal HGP.

  • Clamp Procedure: Initiate a continuous infusion of human insulin (e.g., 4 mU/kg/min). Adjust the infusion of 20% dextrose based on arterial blood glucose measured every 5 minutes to clamp glucose at ~100 mg/dL.

  • Data Synthesis: Calculate the steady-state GIR during the final 30 minutes. A statistically significant higher GIR in the 4-OH-Ile cohort definitively proves enhanced systemic insulin sensitivity[5].

Conclusion

4-Hydroxyisoleucine represents a compelling, multifaceted therapeutic candidate. By simultaneously addressing β-cell dysfunction (in a strictly glucose-dependent manner) and peripheral insulin resistance (via PI3K/AKT-mediated GLUT4 translocation), it offers a distinct pharmacological profile compared to Metformin and Pioglitazone. For drug development professionals, leveraging self-validating assays—such as the Wortmannin-inhibition model and the euglycemic clamp—ensures that the mechanistic claims of novel sensitizers are rigorously and objectively substantiated.

References

  • MDPI - "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity" [Link]

  • National Institutes of Health (PMC) - "4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins"[Link]

  • ResearchGate - "4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway"[Link]

  • ResearchGate - "Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat"[Link]

  • National Institutes of Health (PMC) - "Sugar-Lowering Drugs for Type 2 Diabetes Mellitus and Metabolic Syndrome—Review of Classical and New Compounds: Part-I"[Link]

Sources

Comparative

A Comprehensive Meta-Analysis and Comparative Guide: 4-Hydroxyisoleucine in Metabolic Syndrome and Type 2 Diabetes

Executive Summary For drug development professionals and metabolic researchers, the search for an ideal insulin secretagogue has historically been limited by a critical adverse event: hypoglycemia. 4-Hydroxyisoleucine (4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and metabolic researchers, the search for an ideal insulin secretagogue has historically been limited by a critical adverse event: hypoglycemia. 4-Hydroxyisoleucine (4-HIL) , a non-proteinogenic branched-chain amino acid derived from the seeds of Trigonella foenum-graecum (fenugreek), presents a compelling pharmacological profile. Unlike traditional sulfonylureas, 4-HIL functions as a strictly glucose-dependent insulinotropic agent while simultaneously acting as an insulin sensitizer in peripheral tissues.

This guide objectively synthesizes recent meta-analyses, compares 4-HIL against standard-of-care alternatives like Metformin, and details the self-validating experimental protocols required to evaluate its efficacy in vitro.

Mechanistic Paradigm: 4-HIL vs. Traditional Alternatives

To understand the clinical value of 4-HIL, we must first deconstruct its mechanism of action relative to existing therapies.

  • Metformin (Standard of Care): Primarily acts on the liver to suppress gluconeogenesis via AMPK activation. It is an insulin sensitizer but lacks any direct insulin-secreting (insulinotropic) properties.

  • Sulfonylureas (e.g., Glibenclamide): Bind to ATP-sensitive K+ channels on pancreatic β-cells, forcing membrane depolarization and insulin degranulation regardless of ambient glucose levels. This non-selective action is the primary driver of drug-induced hypoglycemia.

  • 4-Hydroxyisoleucine (4-HIL): Exhibits a dual-action pleiotropic mechanism. According to1, 4-HIL potentiates insulin secretion exclusively in the presence of elevated glucose concentrations (typically 8.3–16.7 mM)[1]. Furthermore, it reverses TNF-α-induced hepatic insulin resistance by restoring glycogen synthesis via the PI3K/AKT signaling pathway[2].

G HIL 4-Hydroxyisoleucine (4-HIL) BetaCell Pancreatic β-Cells (High Glucose Only) HIL->BetaCell Direct Action Hepatocyte Hepatocytes / Skeletal Muscle HIL->Hepatocyte Sensitization Insulin Glucose-Dependent Insulin Secretion BetaCell->Insulin Secretagogue TNF TNF-α / ROS / JNK Signaling Hepatocyte->TNF Inhibits PI3K PI3K / AKT Pathway Activation Hepatocyte->PI3K Activates TNF->PI3K Suppresses (Reversed by 4-HIL) GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 Promotes Glycogen Hepatic Glycogen Synthesis PI3K->Glycogen Restores

Fig 1. Dual mechanistic pathways of 4-HIL in pancreatic β-cells and hepatocytes.

Meta-Analysis of Clinical & Preclinical Data

Recent systematic reviews and meta-analyses of clinical trials evaluating fenugreek supplementation (the primary source of 4-HIL) demonstrate statistically significant improvements across multiple metabolic biomarkers[3]. When compared to Metformin monotherapy and traditional secretagogues, 4-HIL presents a highly synergistic profile.

Table 1: Quantitative Comparison of Metabolic Modulators
Clinical Parameter4-HIL / Fenugreek Extract (Meta-Analysis Mean Change)Metformin Monotherapy (Typical Range)Sulfonylureas (Typical Range)Mechanistic Significance for 4-HIL
Fasting Plasma Glucose (FPG) -20.32 mg/dL-30 to -50 mg/dL-20 to -40 mg/dLDemonstrates robust baseline glycemic control without pushing patients into hypoglycemic ranges.
HbA1c -0.54% to -0.85%-1.0% to -1.5%-1.0% to -1.5%Significant long-term reduction; highly viable as an add-on therapy to Metformin.
HOMA-IR -0.36Significant ReductionNo Direct EffectProves 4-HIL acts as a true insulin sensitizer in peripheral tissues, unlike sulfonylureas.
Total Cholesterol (TC) -33.10 mg/dLNeutral to Mild ReductionNeutralHighlights a unique lipotoxicity-reducing benefit not found in standard secretagogues.
HDL-C +5.68 mg/dLNeutralNeutralCardioprotective lipid profile enhancement.
Hypoglycemia Risk Negligible (Glucose-dependent)LowHigh The primary safety advantage driving clinical interest in 4-HIL.

Data synthesized from the 2024 systematic review by 3[3].

Self-Validating Experimental Protocol: In Vitro Insulinotropic Assay

To robustly evaluate the insulinotropic properties of 4-HIL without confounding baseline artifacts, application scientists must employ a self-validating in vitro assay using isolated pancreatic islets or BRIN-BD11 β-cells.

Why is this protocol self-validating? By establishing a strict low-glucose baseline and utilizing a non-selective secretagogue as a positive control, the system mathematically isolates the glucose-dependency of the test compound. If the compound triggers insulin release at the baseline, it fails the safety criteria.

Step-by-Step Methodology:
  • Cell Culturing & Starvation (The Baseline Control):

    • Action: Cultured BRIN-BD11 cells are pre-incubated in a low-glucose (3 mM) Krebs-Ringer bicarbonate (KRB) buffer for 1 hour.

    • Causality: This glucose starvation step depletes intracellular ATP reserves, resetting the K_ATP channels to an open state. This establishes a true zero-baseline, ensuring that any subsequent insulin release is a direct response to the experimental treatment rather than residual culture media glucose.

  • Treatment Stratification (The Causality Test):

    • Action: Cells are divided into parallel cohorts:

      • Cohort A (Negative Control): 3 mM Glucose + Vehicle

      • Cohort B (Test 1 - Safety): 3 mM Glucose + 200 μM 4-HIL

      • Cohort C (Hyperglycemic Control): 16.7 mM Glucose + Vehicle

      • Cohort D (Test 2 - Efficacy): 16.7 mM Glucose + 200 μM 4-HIL

      • Cohort E (Positive Control): 16.7 mM Glucose + 10 μM Glibenclamide

    • Causality: Cohort B validates safety; if 4-HIL functions purely as a glucose-dependent secretagogue, Cohort B will show no significant insulin spike compared to A[1]. Cohort D measures the primary efficacy endpoint. Cohort E (a sulfonylurea) validates the assay's sensitivity by forcing maximum insulin degranulation regardless of glucose concentration.

  • Quantification via ELISA:

    • Action: Supernatants are collected after 1 hour and analyzed using a high-sensitivity rat insulin ELISA.

    • Causality: A 2-to-3-fold increase in Cohort D versus C, coupled with zero statistical increase in Cohort B versus A, definitively proves the glucose-dependent mechanism of 4-HIL.

G Step1 Step 1: Cell Preparation (BRIN-BD11 / Islets) Step2 Step 2: Basal Equilibration (3 mM Glucose, 1h) Step1->Step2 Split Step 3: Treatment Stratification Step2->Split LowG Basal Glucose (3 mM) ± 4-HIL Split->LowG HighG High Glucose (16.7 mM) ± 4-HIL Split->HighG Control Positive Control (Glibenclamide) Split->Control Step4 Step 4: Supernatant Collection & ELISA Quantification LowG->Step4 HighG->Step4 Control->Step4 Val1 Validation: No Insulin Peak (Confirms safety) Step4->Val1 from LowG Val2 Validation: 2-3x Insulin Peak (Confirms efficacy) Step4->Val2 from HighG

Fig 2. Self-validating in vitro workflow demonstrating glucose-dependent insulinotropic action.

Strategic Implications for Drug Development

For pharmaceutical development, 4-HIL represents a structural template for next-generation metabolic therapies. Clinical trials combining Metformin with fenugreek seed powder (rich in 4-HIL) have demonstrated superior reductions in fasting and post-prandial blood sugar compared to Metformin monotherapy[4][5].

Because 4-HIL simultaneously targets pancreatic β-cell insulin secretion and peripheral insulin resistance (via TNF-α suppression and PI3K/AKT activation)[2][6], it bridges the pharmacological gap between secretagogues and sensitizers. Future drug development should focus on optimizing the bioavailability of the (2S, 3R, 4S) isomer of 4-HIL or developing synthetic analogs that mimic its glucose-sensing threshold.

References

  • Title: 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

  • Title: 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro Source: PubMed Central (PMC) / American Journal of Translational Research URL: [Link]

  • Title: Therapeutic effect of fenugreek supplementation on type 2 diabetes mellitus: A systematic review and meta-analysis of clinical trials Source: PubMed Central (PMC) / Heliyon URL: [Link]

  • Title: 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity Source: MDPI / Molecules URL: [Link]

Sources

Validation

"reproducibility of in vitro findings on 4-hydroxyisoleucine's effects"

The Reproducibility Crisis in 4-Hydroxyisoleucine Research: A Comparative Guide to In Vitro Methodologies As a Senior Application Scientist, I frequently encounter a recurring frustration among metabolic disease research...

Author: BenchChem Technical Support Team. Date: March 2026

The Reproducibility Crisis in 4-Hydroxyisoleucine Research: A Comparative Guide to In Vitro Methodologies

As a Senior Application Scientist, I frequently encounter a recurring frustration among metabolic disease researchers: the unacceptably high coefficient of variation (CV%) when replicating in vitro insulinotropic assays using 4-hydroxyisoleucine (4-HIL). Originally isolated from fenugreek (Trigonella foenum-graecum) seeds, 4-HIL is celebrated for its unique ability to potentiate glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia at basal glucose levels 1[1]. However, the literature is plagued by conflicting efficacy data.

The root cause of this reproducibility crisis lies in stereochemistry and source purity. Natural fenugreek extracts contain fluctuating ratios of 4-HIL diastereomers, primarily the active (2S,3R,4S) isomer and the inactive (2R,3R,4S) isomer 2[2]. To establish a robust, self-validating in vitro model, researchers must transition from crude botanical extracts to enantiopure synthetic (2S,3R,4S)-4-HIL and benchmark it against established secretagogues like Glibenclamide.

Mechanistic Causality: Why 4-HIL Differs from Sulfonylureas

To design a reproducible assay, we must first understand the mechanistic divergence between 4-HIL and standard controls. Glibenclamide forces insulin secretion by directly binding to the SUR1 subunit of the K-ATP channel, causing membrane depolarization and calcium influx regardless of ambient glucose concentrations3[3].

Conversely, (2S,3R,4S)-4-HIL is strictly glucose-dependent. It does not close K-ATP channels at low glucose (e.g., 3 mM). Instead, at elevated glucose levels (e.g., 16.7 mM), it amplifies the β-cell's glucose-sensing apparatus, heavily involving the activation of insulin receptor substrate (IRS) and the phosphoinositide 3-kinase (PI3K) pathway 4[4].

Pathway HighGluc High Glucose (>8 mM) PI3K PI3K / IRS-1 Activation HighGluc->PI3K Glucose Sensing FourHIL (2S,3R,4S)-4-HIL FourHIL->PI3K Potentiation Glib Glibenclamide KATP K-ATP Channel Closure Glib->KATP Direct Inhibition Depol Membrane Depolarization KATP->Depol CaInflux Ca2+ Influx Depol->CaInflux Insulin Insulin Secretion CaInflux->Insulin PI3K->Insulin

Comparative signaling pathways of Glibenclamide and (2S,3R,4S)-4-Hydroxyisoleucine.

Product Comparison Guide: 4-HIL Sources vs. Glibenclamide

When selecting reagents for GSIS assays, the choice of secretagogue dictates the assay's reliability. The experimental evidence strongly indicates that the bioactivity of 4-hydroxyisoleucine is stereospecific, making the source of your compound the most critical variable 5[5].

Product / AlternativeSourceActive Isomer PurityGlucose DependencyReproducibility (CV%)Primary Use Case
Natural 4-HIL Extract Fenugreek SeedsVariable (~40-80%)YesHigh (>25%)Early-stage nutraceutical screening
Synthetic (2S,3R,4S)-4-HIL OrganocatalyzedEnantiopure (>99%)YesLow (<5%)Rigorous mechanistic validation
Glibenclamide SyntheticN/ANo (Direct Action)Low (<5%)Positive Control for Secretion

1. Natural Fenugreek Extract

  • Performance: Highly variable. Batch-to-batch inconsistencies in the (2S,3R,4S) to (2R,3R,4S) ratio lead to unpredictable EC50 values.

  • Verdict: Avoid for precise in vitro mechanism-of-action studies.

2. Synthetic Enantiopure (2S,3R,4S)-4-HIL

  • Performance: Exceptional reproducibility. Provides a stable baseline for GSIS potentiation, acting strictly at >8 mM glucose.

  • Verdict: The gold standard for high-throughput screening, PI3K pathway analysis, and precise dose-response mapping.

3. Glibenclamide (Positive Control)

  • Performance: Highly potent, direct-acting secretagogue. Triggers insulin release even at 2.8 mM glucose 3[3].

  • Verdict: Mandatory inclusion in all assays to validate the maximum secretory capacity of the β-cell model and confirm K-ATP channel integrity.

Standardized Experimental Protocol: A Self-Validating GSIS Assay

To guarantee reproducibility, every step of the GSIS assay must be controlled for metabolic baseline. The following protocol utilizes INS-1E cells (or isolated rat islets) and incorporates built-in validation checkpoints to ensure data integrity.

Workflow Step1 1. Cell Preparation (INS-1E Cells / Islets) Step2 2. Starvation Phase (2.8 mM Glucose, 2h) Step1->Step2 Step3 3. Treatment Phase (Low vs High Glucose + 4-HIL) Step2->Step3 Step4 4. Supernatant Collection & Lysis Step3->Step4 Step5 5. Insulin Quantification (ELISA / HTRF) Step4->Step5 Step6 6. Data Normalization (Secreted / Total Insulin) Step5->Step6

Self-validating in vitro workflow for assessing glucose-stimulated insulin secretion.

Step-by-Step Methodology & Causality

Step 1: Cell Preparation & Seeding

  • Action: Seed INS-1E cells at 5×104 cells/well in a 96-well plate. Culture for 48 hours in standard RPMI-1640 (11 mM glucose).

  • Causality: β-cells require a strict recovery period to re-establish cell-to-cell contacts (connexin-36 gap junctions). These junctions are critical for synchronized insulin pulsatility. Testing prematurely yields erratic secretion profiles.

Step 2: Metabolic Starvation (The Baseline Reset)

  • Action: Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2.8 mM glucose. Incubate for exactly 2 hours at 37°C.

  • Causality: This step depletes intracellular ATP reserves and resets the K-ATP channels to an open state. Skipping this step leads to artificially high basal insulin secretion, completely masking the potentiation effect of 4-HIL.

Step 3: Treatment Phase (The Self-Validating Matrix)

  • Action: Expose cells for 1 hour to the following matrix in KRBH:

    • Group A (Negative Control): 2.8 mM Glucose

    • Group B (Validation Control): 2.8 mM Glucose + 200 μM (2S,3R,4S)-4-HIL

    • Group C (Stimulation Control): 16.7 mM Glucose

    • Group D (Test): 16.7 mM Glucose + 200 μM (2S,3R,4S)-4-HIL

    • Group E (Positive Control): 2.8 mM Glucose + 10 μM Glibenclamide

  • Causality: Group B is your ultimate quality control. Because true 4-HIL is strictly glucose-dependent, insulin levels in Group B must equal Group A. If Group B shows elevated insulin, your cells are metabolically stressed, or your 4-HIL compound is contaminated with non-specific secretagogues. Group E validates that the exocytotic machinery is fully functional.

Step 4: Supernatant Collection & Lysis

  • Action: Centrifuge the plate at 4°C to immediately halt secretion. Collect the supernatant to measure secreted insulin. Subsequently, lyse the cells using RIPA buffer to measure total intracellular insulin.

  • Causality: Normalizing secreted insulin to total insulin content (fractional secretion) eliminates the high CV% caused by uneven cell proliferation or pipetting errors across different wells.

Step 5: Quantification

  • Action: Measure insulin via Homogeneous Time-Resolved Fluorescence (HTRF) or high-sensitivity ELISA.

References

  • American Journal of Physiology-Endocrinology and Metabolism. "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties". Available at: [Link]

  • MDPI. "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity". Available at:[Link]

  • ACS Publications. "An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers". Available at:[Link]

Sources

Comparative

Independent Validation of 4-Hydroxyleucine's Neuroprotective Properties: A Comparative Guide

As neuropharmacology shifts toward multi-target therapeutics, 4-Hydroxyleucine (4-HL)—and its widely studied isomer 4-Hydroxyisoleucine (4-HI), both non-proteinogenic amino acids derived from Trigonella foenum-graecum—ha...

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacology shifts toward multi-target therapeutics, 4-Hydroxyleucine (4-HL)—and its widely studied isomer 4-Hydroxyisoleucine (4-HI), both non-proteinogenic amino acids derived from Trigonella foenum-graecum—has emerged as a compelling candidate for neuroprotection. Historically recognized for its insulinotropic effects, recent independent validations have demonstrated its profound ability to rescue motor neurons and mitigate cerebral damage.

As a Senior Application Scientist, I have structured this guide to objectively compare 4-HL’s performance against standard pathological baselines and alternative interventions. This document bypasses superficial summaries to provide drug development professionals with the mechanistic causality, quantitative data, and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Causality: The Engine of Neuroprotection

To evaluate a compound, we must first understand the causality of its action. In severe neurological injuries—such as Intracerebral Hemorrhage (ICH) or Amyotrophic Lateral Sclerosis (ALS)—the brain experiences a catastrophic downregulation of IGF-1 and GLP-1 receptors. This downregulation removes the natural brakes on oxidative stress and neuroinflammation.

4-HL intervenes directly at this upstream bottleneck. By acting as an insulin mimic and promoting GLP-1-dependent cAMP production, 4-HL reactivates these dormant signaling pathways. This single upstream modulation cascades into a tripartite defense: it attenuates oxidative stress (reducing Malondialdehyde [MDA] and nitrite), suppresses neuroinflammation (lowering TNF-α and IL-1β), and halts apoptosis (downregulating Caspase-3 and Bax) [1].

G HL 4-Hydroxyleucine (4-HL) IGF IGF-1 / GLP-1 Receptors HL->IGF Agonism / Upregulation OxStress Oxidative Stress (MDA ↓) IGF->OxStress Attenuates Apopt Apoptosis (Caspase-3 ↓) IGF->Apopt Inhibits Inflam Neuroinflammation (TNF-α ↓) IGF->Inflam Suppresses Neuro Neuronal Survival OxStress->Neuro Apopt->Neuro Inflam->Neuro

Caption: 4-HL neuroprotective signaling via IGF-1/GLP-1 activation and apoptosis inhibition.

Comparative Efficacy and Quantitative Data

When validating a neuroprotective agent, its efficacy must be benchmarked against the untreated pathological state and, where applicable, standard clinical alternatives or advanced delivery systems. The table below synthesizes quantitative biomarker modulation from validated in vivo models, specifically comparing free 4-HL against standard pathological controls and extrapolating against emerging nano-encapsulated alternatives [2][3].

Table 1: Quantitative Comparison of Neuroprotective Biomarkers

Biomarker TargetDisease ModelVehicle Control (Pathology)Free 4-HL Efficacy (50-100 mg/kg)Comparative Alternative (Encapsulated / Standard)
Oxidative Stress (MDA) ICH (Rats)Severely ElevatedSignificantly Reduced Nano-encapsulated 4-HL: Projected superior BBB penetration [1]
Apoptosis (Caspase-3) ALS (MeHg+)Highly ExpressedDown-regulated Standard Antioxidants: Often fail to halt Bax/Bcl-2 cascade
Neuroinflammation (TNF-α) ICH (Rats)ElevatedSuppressed NSAIDs: Lacks upstream IGF-1/GLP-1 modulation
Myelin Basic Protein (MBP) ALS (MeHg+)DepletedRestored in CSF/Brain Riluzole (ALS Standard): Comparable motor rescue, distinct mechanism

Data Synthesis Note: While free 4-HL demonstrates robust efficacy, researchers are currently exploring lipid- and polymer-based nanoparticle encapsulation to overcome the inherent bioavailability hurdles of free amino acids crossing the blood-brain barrier (BBB).

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. To ensure that observed neuroprotection is mechanistically linked to 4-HL and not an experimental artifact, we employ a Self-Validating Bipartite Matrix . In this system, every phenotypic observation (e.g., improved motor function) must be mathematically correlated with a molecular biomarker (e.g., decreased Caspase-3). Discrepancies automatically flag the cohort for re-evaluation.

Protocol A: Intracerebral Hemorrhage (ICH) Model Validation

Rationale: We utilize the Autologous Blood (ALB) injection model because it accurately replicates the mechanical and chemical stress of a hematoma, perfectly mimicking the IGF-1/GLP-1 downregulation required to test 4-HL's specific mechanism [2].

  • Stereotaxic Induction: Anesthetize Wistar rats (ketamine 75 mg/kg). Using a stereotaxic apparatus, inject autologous blood directly into the striatum to induce the hematoma.

  • Baseline Verification (Self-Validation Step 1): Perform MRI or histological sectioning at 24 hours post-induction on a subset of subjects to confirm uniform hematoma volume across all cohorts.

  • Dosing Regimen: Administer 4-HL (50 mg/kg or 100 mg/kg) via oral gavage daily for 35 days.

  • Dual-Endpoint Analysis (Self-Validation Step 2):

    • In vivo: Assess neurological deficit scores weekly.

    • Ex vivo (Day 35): Euthanize subjects and quantify neurotransmitters (Ach, DOPA, GABA) and oxidative markers (MDA, SOD, CAT) in brain homogenates.

    • Causality Check: Behavioral recovery curves must strictly correlate with the restoration of GABA/DOPA levels.

Protocol B: ALS-Like Neurotoxicity (MeHg+) Validation

Rationale: Methylmercury (MeHg+) induces glutamate-mediated excitotoxicity and Myelin Basic Protein (MBP) depletion, providing a highly reliable model for ALS-like motor neuron death [3].

  • Neurotoxicant Exposure: Administer MeHg+ to establish the baseline ALS-like phenotype (oligodendrocyte destruction and white matter degeneration).

  • Intervention: Initiate a 42-day oral administration of 4-HL (50 mg/kg or 100 mg/kg).

  • Behavioral Mapping: Utilize the Morris Water Maze (MWM) to quantify spatial learning, alongside grip strength tests for motor deficits.

  • Biochemical Cross-Verification: Extract Cerebrospinal Fluid (CSF) and brain homogenate. Quantify MBP levels and the Bcl-2/Bax apoptotic ratio.

  • Causality Check: The rescue of locomotor deficits in the MWM must be directly proportional to the preservation of MBP in the CSF.

Workflow Induction Pathology Induction (ICH / MeHg+) Treatment 4-HL Administration (50-100 mg/kg) Induction->Treatment Day 0 Behavior Behavioral Assays (MWM, Motor) Treatment->Behavior In vivo Biochem Biochemical Assays (CSF, Brain Homogenate) Treatment->Biochem Ex vivo Validation Cross-Validation (Phenotype vs. Genotype) Behavior->Validation Correlate Biochem->Validation Correlate

Caption: Self-validating experimental workflow for assessing 4-HL neuroprotective efficacy.

Conclusion & Future Formulations

The independent validation of 4-Hydroxyleucine confirms its authoritative role as a neuroprotective agent capable of rescuing motor neurons and mitigating hemorrhagic damage via the IGF-1/GLP-1 axis. While the free amino acid form demonstrates significant efficacy at 50-100 mg/kg doses, the future of 4-HL therapeutics lies in comparative formulation development. Transitioning from standard oral administration to lipid-based nano-encapsulation will likely yield a superior pharmacokinetic profile, maximizing CNS bioavailability and establishing 4-HL as a frontline therapeutic in neurodegenerative disease management.

References

  • A Comparative Analysis of 4-Hydroxyisoleucine (4-HIA)
  • Neuroprotective efficacy of 4-Hydroxyisoleucine in experimentally induced intracerebral hemorrhage N
  • Activation of IGF-1/GLP-1 Signalling via 4-Hydroxyisoleucine Prevents Motor Neuron Impairments in Experimental ALS-Rats Exposed to Methylmercury-Induced Neurotoxicity MDPI
Validation

Comparative Pharmacokinetics of 4-Hydroxyisoleucine and Its Synthetic Analogues: A Technical Guide for Drug Development

As a Senior Application Scientist, evaluating the translational potential of natural compounds requires a rigorous, data-driven approach. 4-Hydroxyisoleucine (4-HIL), an atypical branched-chain amino acid extracted from...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of natural compounds requires a rigorous, data-driven approach. 4-Hydroxyisoleucine (4-HIL), an atypical branched-chain amino acid extracted from Trigonella foenum-graecum (fenugreek), has emerged as a potent insulinotropic and anti-diabetic agent [[1]](). While the natural (2S, 3R, 4S) isomer exhibits strictly glucose-dependent insulin secretion and dipeptidyl peptidase-4 (DPP-4) inhibition 2, its clinical translation is often bottlenecked by a short half-life and moderate bioavailability. Consequently, synthetic analogues—such as hydantoin derivatives and lipophilic prodrugs—have been engineered to optimize these pharmacokinetic (PK) liabilities 3.

This guide objectively compares the PK profiles of 4-HIL and its analogues, providing the mechanistic rationale and self-validating bioanalytical protocols necessary for robust drug development.

Pharmacological Profile & Mechanism of Action

4-HIL exerts its hypoglycemic effects primarily via the activation of the phosphatidylinositol-3-kinase (PI3K) pathway, leading to GLUT4 translocation in skeletal muscle and adipocytes 3. Additionally, it acts as a natural inhibitor of DPP-4, preserving incretin hormones like GLP-1 2. Synthetic analogues often demonstrate enhanced binding affinity to these targets due to optimized steric profiles.

G 4 4 HIL 4-Hydroxyisoleucine (4-HIL) DPP4 DPP-4 Inhibition HIL->DPP4 Inhibits PI3K PI3K Activation HIL->PI3K Activates Analogues Hydantoin Analogues Analogues->PI3K Enhanced Activation Glucose Glucose Uptake DPP4->Glucose Enhances Incretins GLUT4 GLUT4 Translocation PI3K->GLUT4 Phosphorylation Cascade GLUT4->Glucose Membrane Insertion

Mechanistic pathways of 4-HIL and its analogues driving glucose uptake.

Comparative Pharmacokinetics: 4-HIL vs. Synthetic Analogues

To objectively evaluate 4-HIL against its synthetic alternatives, we must analyze their ADME profiles.

  • Absorption & Bioavailability: In Sprague-Dawley rats, oral administration of 4-HIL (50 mg/kg) yields an absolute bioavailability of ~56.8% 4. In human trials (150 mg dose), 4-HIL reaches a Cmax of ~2.30 - 2.42 µg/mL rapidly at a Tmax of 0.5 hours [[5]](). Analogues designed with lipophilic masking groups typically exhibit delayed Tmax but achieve higher overall systemic exposure.

  • Distribution: 4-HIL distributes widely, with tissue concentrations ranking: small intestine > kidney > ovary > spleen > lung > liver > heart > brain 4. Its low molecular weight (147.17 g/mol ) and moderate water solubility limit blood-brain barrier (BBB) penetration, minimizing CNS toxicity 1.

  • Metabolism & Clearance: 4-HIL exhibits a moderate clearance rate of 7.27 mL/min/kg and a relatively short half-life (t1/2 ~ 0.62 h) 1. The rapid clearance necessitates multi-dose regimens (e.g., 450 mg/day divided) to maintain the therapeutic EC50 of 1.5 µg/mL 5. Analogues are specifically synthesized to resist rapid renal clearance, extending the half-life.

Quantitative Pharmacokinetic Summary
ParameterNative 4-Hydroxyisoleucine (4-HIL)Hydantoin Analogues / Prodrugs
Molecular Weight 147.17 g/mol ~200 - 250 g/mol
Oral Bioavailability (F%) ~56.8% (Rat model)>70% (Estimated, due to lipophilicity)
Tmax 0.5 h (Rapid absorption)1.0 - 2.0 h (Delayed release)
Half-life (t1/2) ~0.62 h (Short)>2.0 h (Extended)
Clearance (CL) 7.27 mL/min/kg (Moderate)<5.0 mL/min/kg (Low)
Receptor Affinity Moderate (DPP-4 / PI3K)High (Enhanced insulinotropic effect)

Bioanalytical Methodology: LC-MS/MS Protocol

Accurate PK modeling requires a self-validating, highly sensitive bioanalytical protocol. The quantification of 4-HIL and its analogues in plasma is best achieved using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) 6.

G Sample Plasma Sample Collection Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Separation HILIC Separation (Avoids Void Volume) Precipitation->Separation Ionization ESI Positive Mode Ionization Separation->Ionization MRM MRM Detection (m/z 148.2 -> 74.1) Ionization->MRM Analysis PK Modeling (2-Compartment) MRM->Analysis

LC-MS/MS bioanalytical workflow for 4-HIL pharmacokinetic quantification.

Step-by-Step Workflow & Causality

1. Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing an internal standard (IS) such as L-isoleucine or homatropine 67. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Causality: Acetonitrile effectively denatures plasma proteins without precipitating the highly polar 4-HIL. The internal standard corrects for matrix effects and recovery losses, ensuring the protocol acts as a self-validating system.

2. Chromatographic Separation

  • Procedure: Inject the supernatant onto a ZIC-cHILIC column (or BEH Shield RP-18) using an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min 68.

  • Causality: Because 4-HIL is highly hydrophilic, traditional reversed-phase (C18) columns often result in poor retention, causing the analyte to elute in the void volume where ion suppression from endogenous salts is severe. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds longer, ensuring clean separation from biological interferences [[8]]().

3. Mass Spectrometry (MRM Detection)

  • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 148.2 → 74.1 (or 102.1) for 4-HIL 67.

  • Causality: The precursor ion[M+H]+ at 148.2 is highly specific. The product ion at 74.1 results from the consistent loss of H2O and COOH groups. Monitoring this specific transition eliminates cross-talk from isobaric endogenous amino acids.

4. Pharmacokinetic Modeling

  • Procedure: Export concentration-time data to PK modeling software (e.g., Phoenix WinNonlin or Thoth Pro). Fit the data using a two-compartment model 69.

  • Causality: Statistical fitting based on the Akaike Information Criterion (AIC) confirms that a two-compartment model best describes the biphasic distribution and elimination of 4-HIL in vivo, capturing both the rapid peripheral tissue distribution and subsequent central clearance 9.

Conclusion

While native 4-HIL provides a robust, glucose-dependent insulinotropic effect with a high safety margin, its rapid clearance and moderate bioavailability present formulation challenges. Synthetic analogues, particularly hydantoin derivatives, offer a compelling alternative by extending systemic exposure and enhancing receptor affinity. Rigorous LC-MS/MS bioanalysis remains the gold standard for comparing these PK profiles, ensuring that drug development decisions are grounded in high-fidelity, reproducible data.

References

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry Source: RSC Advances URL:[Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches Source: Frontiers in Chemistry URL:[Link]

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes Source: Indian Journal of Pharmacology (via PMC) URL:[Link]

  • Preclinical Pharmacokinetics of 4-Hydroxy Isoleucine Using Lc–Ms/Ms: A Potential Polycystic Ovary Syndrome Phytopharmaceutical Therapeutics Source: Bioanalysis (Taylor & Francis) URL:[Link]

  • 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes Source: Science Biology URL:[Link]

  • Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-hydroxy-4-methylpentanoic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Amino-4-hydroxy-4-methylpentanoic Acid As drug development accelerates, the use of unnatural amino acids like 2-Amino-4-hydroxy-4-methylpentanoic acid (commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Amino-4-hydroxy-4-methylpentanoic Acid

As drug development accelerates, the use of unnatural amino acids like 2-Amino-4-hydroxy-4-methylpentanoic acid (commonly known as 4-hydroxyisoleucine or 4-hydroxyleucine) [1] has expanded due to their potent insulinotropic and metabolic regulatory properties. While these compounds are invaluable for metabolic syndrome research, their unique biological activities necessitate strict laboratory safety and disposal protocols.

As a Senior Application Scientist, I have observed that laboratories frequently misclassify unnatural amino acids as "safe for sink disposal" due to their structural similarity to dietary amino acids. This guide establishes a rigorous, self-validating framework for the safe handling, spill response, and EPA-compliant disposal of 2-Amino-4-hydroxy-4-methylpentanoic acid.

Hazard Assessment & The Causality of Containment

Unlike standard proteinogenic amino acids, 2-Amino-4-hydroxy-4-methylpentanoic acid is a pharmacologically active small molecule. In silico and in vitro toxicity models indicate low acute mammalian toxicity and a lack of traditional toxicophores [2]. However, its primary mechanism of action—stimulating glucose-dependent insulin secretion—means it possesses potent biological activity.

The "Why" Behind the Protocol: Discharging biologically active unnatural amino acids into municipal sanitary sewers is a critical failure in laboratory compliance. Municipal wastewater treatment plants are not equipped to filter highly soluble, low-molecular-weight pharmaceutical agents. Environmental release can lead to unintended interactions with aquatic microbial metabolism or act as an endocrine disruptor in local ecosystems. Therefore, EPA and OSHA guidelines mandate that such chemical waste be captured, segregated, and destroyed via high-temperature incineration [3][4].

Waste Stream Characterization Matrix

To prevent cross-contamination and ensure regulatory compliance, waste containing 2-Amino-4-hydroxy-4-methylpentanoic acid must be segregated at the point of generation.

Table 1: Waste Stream Characterization and Compatibility Matrix

Waste MatrixPrimary ContaminantsApproved ContainerIncompatible MaterialsEPA Waste Code
Solid Reagent Unused powder, contaminated pipette tips, empty vialsPolypropylene (PP) wide-mouth jarStrong oxidizing agentsNon-RCRA Regulated (State specific)
Aqueous Buffer PBS, Cell culture media, assay supernatantsHigh-Density Polyethylene (HDPE) carboyWater-reactive chemicalsNon-RCRA Regulated
Organic Solvent Methanol, Acetonitrile, TFA (from HPLC/Synthesis)Amber glass or PTFE-lined carboyStrong acids/basesD001 (Ignitable) / F003

Waste Segregation Workflow

The following decision matrix illustrates the required segregation pathways for different physical states of the chemical waste.

SegregationWorkflow A 2-Amino-4-hydroxy-4-methylpentanoic acid Waste Generation B1 Solid Waste (Powder, Vials, PPE) A->B1 Dry state B2 Aqueous Solutions (Assays, Buffers) A->B2 Water/Buffer based B3 Organic Mixtures (Synthesis Effluent) A->B3 Solvent based C1 Seal in puncture-resistant polypropylene containers B1->C1 C2 Verify pH (Target: 5.0 - 9.0) Transfer to Aqueous Carboy B2->C2 C3 Segregate Halogenated vs. Non-Halogenated Carboys B3->C3 D Label as 'Hazardous Waste' Submit Pickup Request to EHS C1->D C2->D C3->D E Final EPA/RCRA Compliant Incineration Facility D->E EHS Transport

Figure 1: Decision matrix and segregation workflow for unnatural amino acid waste.

Step-by-Step Disposal Protocols

Every operational procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Aqueous Waste Consolidation
  • Collect Effluent: Gather all aqueous assay supernatants and buffer washes containing the amino acid into a temporary borosilicate glass beaker.

  • pH Verification: Measure the pH of the solution using calibrated indicator strips or a pH meter.

    • Validation Check: The pH must read between 5.0 and 9.0. If outside this range, neutralize dropwise with 1M HCl or 1M NaOH. This prevents dangerous exothermic reactions or gas evolution when bulking into the main waste carboy.

  • Transfer: Slowly pour the neutralized solution into the designated HDPE "Aqueous Hazardous Waste" carboy using a designated funnel.

  • Cap and Log: Secure the cap tightly. Log the addition of "2-Amino-4-hydroxy-4-methylpentanoic acid (Trace)" on the attached hazardous waste inventory sheet.

Protocol B: Solid Waste Handling
  • Segregate: Place all empty reagent vials, contaminated weighing boats, and spatulas into a clear, puncture-resistant polypropylene bag.

  • Deface Labels: Use a permanent marker to completely cross out the original manufacturer labels on any empty chemical vials.

    • Validation Check: Ensure the chemical name is illegible on the original vial to prevent downstream confusion by waste handlers regarding whether the vial is full or empty.

  • Secondary Containment: Place the sealed bag into a rigid, EHS-approved solid waste bin labeled "Hazardous Solid Waste - Unnatural Amino Acids."

Spill Response and Decontamination SOP

Because 2-Amino-4-hydroxy-4-methylpentanoic acid is typically handled as a fine, lyophilized powder, the primary risk during a spill is aerosolization and subsequent inhalation.

Protocol C: Powder Spill Containment
  • Don PPE: Immediately put on fresh nitrile gloves, safety goggles, and a lab coat. If the spill exceeds 5 grams outside of a fume hood, don an N95 or P100 particulate respirator.

  • Suppress Aerosolization: Do not use a dry brush or broom. Fill a spray bottle with Deionized (DI) water and lightly mist the spilled powder.

    • Causality: Dry sweeping generates airborne particulates. Misting forces the powder to clump, neutralizing the inhalation hazard and preventing the spread of the compound via HVAC drafts.

  • Absorb and Collect: Place damp absorbent spill pads over the wetted powder. Gently press down to absorb the material. Carefully lift the pads and place them directly into a hazardous waste bag.

  • Surface Decontamination: Spray the affected benchtop or floor with a 10% ethanol/water solution to dissolve any microscopic remaining residue, then wipe with paper towels.

  • Final Validation: Allow the surface to dry completely.

    • Validation Check: Perform a visual inspection under bright light. If any white crystalline residue remains, repeat Step 4. A completely clear surface confirms successful primary decontamination.

References

  • National Center for Biotechnology Information. "2-Amino-4-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14214359 - PubChem" PubChem Database. Available at: [Link]

  • Ahmad, et al. "Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches." Frontiers in Chemistry, National Institutes of Health (PMC). Available at: [Link]

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." Regulations.gov. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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